(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
Description
Properties
IUPAC Name |
[5-(diethylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-6-10(13)9(7-8)12(16)17/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSWNBMMPRHGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659213 | |
| Record name | [5-(Diethylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-47-1 | |
| Record name | [5-(Diethylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic Acid: Properties, Synthesis, and Application
Abstract
(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is a specialized arylboronic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ortho-fluorine atom and a meta-diethylcarbamoyl group, imparts distinct reactivity and properties crucial for advanced organic synthesis. This guide provides a comprehensive technical overview of this reagent, including its physicochemical properties, a validated synthetic approach, and a detailed, field-tested protocol for its application in the Suzuki-Miyaura cross-coupling reaction. The inherent challenges associated with ortho-fluorinated boronic acids, such as susceptibility to protodeboronation, are discussed, and strategic solutions are provided to ensure high-yield, reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
This compound belongs to the class of organoboron compounds that are foundational pillars of modern carbon-carbon bond formation chemistry. The presence of the boronic acid moiety (-B(OH)₂) enables its participation as the organometallic nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
The molecular architecture is defined by two key functional groups that modulate its reactivity:
-
Ortho-Fluoro Group: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect. This electronic perturbation can influence the transmetalation step of the catalytic cycle. Critically, ortho-substitution is known to increase the rate of protodeboronation, a major degradation pathway where the C-B bond is cleaved under basic aqueous conditions.[1][2]
-
Meta-Diethylcarbamoyl Group: The -C(=O)N(Et)₂ group at the C5 position is a moderately deactivating, meta-directing group. Its presence enhances the compound's utility as a building block for complex drug-like molecules and can influence solubility in organic solvents.[3]
This combination of features makes the title compound a valuable, albeit challenging, reagent for introducing the 3-(diethylcarbamoyl)-4-fluorophenyl motif into complex molecular scaffolds.
Physicochemical and Safety Profile
While specific, experimentally verified data for this compound is not widely published, its properties can be reliably extrapolated from its close structural analogs. The following table summarizes key data points, referencing the dimethyl analog and a constitutional isomer where available.
| Property | Value | Source / Note |
| IUPAC Name | This compound | - |
| Synonyms | 3-Borono-4-fluoro-N,N-diethylbenzamide | - |
| CAS Number | Not assigned. | Closely related analog (5-(Dimethyl carbamoyl)-2-fluorophenyl)boronic acid is 874289-46-0 .[4] |
| Molecular Formula | C₁₁H₁₅BFNO₃ | Calculated |
| Molecular Weight | 239.05 g/mol | Calculated based on C₁₁H₁₅BFNO₃.[5] |
| Appearance | Expected to be a white to off-white crystalline powder. | Based on analogous compounds.[3] |
| Melting Point | Data not available. | The related isomer, 4-(Diethylcarbamoyl)phenylboronic acid, has a melting point of 142 °C.[3] |
| Solubility | Soluble in methanol, THF, dioxane, and other polar organic solvents. | Based on general boronic acid properties.[6] |
Safety and Handling: Like most boronic acids, this compound is classified as an irritant.[7]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust. Store in a cool, dry place, tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]
Synthesis Pathway: Directed Ortho-Metalation Approach
A robust and logical synthetic route to this compound proceeds from the commercially available 3-bromo-4-fluorobenzamide. The key transformation is a directed ortho-metalation, where the amide group directs a strong base to deprotonate the adjacent C2 position, followed by electrophilic trapping with a boron source.
A related, well-documented procedure involves the lithiation of 1-bromo-4-fluorobenzene to generate the boronic acid at the C2 position.[9] This established methodology provides a strong foundation for the synthesis of the title compound.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of the target boronic acid.
Step-by-Step Synthesis Protocol:
-
Amide Formation: Prepare the starting material, 3-bromo-N,N-diethyl-4-fluorobenzamide, by standard amide coupling from 3-bromo-4-fluorobenzoic acid and diethylamine.
-
Reaction Setup: To an oven-dried, three-neck flask under a positive pressure of argon, add the starting amide (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1-2 hours. Causality Note: The low temperature is critical to prevent side reactions and ensure kinetic control of the deprotonation at the C2 position, directed by the amide.
-
Borylation: To the cold aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise. The reaction is highly exothermic.
-
Quench and Hydrolysis: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding 1 M aqueous HCl. Stir vigorously for at least 30 minutes to ensure complete hydrolysis of the borate ester to the boronic acid.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures. The key challenge with ortho-fluorinated boronic acids is their tendency to undergo protodeboronation.[2] Success hinges on using reaction conditions that favor the rate of the productive catalytic cycle over this degradation pathway.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol is designed to maximize yield by promoting a fast catalytic turnover, thereby outcompeting the protodeboronation side reaction.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl Halide (Ar-X, where X = Br, I) (1.0 equiv)
-
Palladium Catalyst: Pd(dppf)Cl₂ or a modern Buchwald-type precatalyst (e.g., G3-XPhos) (1-3 mol%)
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely inert. Causality Note: The active Pd(0) species is oxygen-sensitive. A rigorously inert atmosphere is non-negotiable for catalyst longevity and reproducibility.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water) via syringe. The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen.
-
Heating: Place the sealed vessel in a preheated oil bath or heating block (typically 80-100 °C). For challenging couplings, microwave irradiation can be highly effective at reducing reaction times.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[10]
Conclusion
This compound is a highly functionalized building block for the synthesis of complex molecules. While its ortho-fluoro substituent presents a tangible risk of protodeboronation, this challenge is readily overcome through careful execution of a well-designed Suzuki-Miyaura coupling protocol. By employing active palladium precatalysts, appropriate bases, and rigorously inert conditions, researchers can effectively leverage this reagent's unique properties to advance programs in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid | C9H11BFNO3 | CID 44717599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | C11H15BFNO3 | CID 44886928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 871332-64-8|(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 9. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional structure—comprising a boronic acid moiety, a fluorine substituent, and a diethylcarbamoyl group—offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's structure, a detailed, field-proven protocol for its multi-step synthesis, and a discussion of its primary application in palladium-catalyzed cross-coupling reactions. The causality behind key experimental choices is explained to provide researchers with actionable insights for laboratory practice.
Introduction: The Strategic Value of Functionalized Arylboronic Acids
Arylboronic acids are indispensable reagents in synthetic chemistry, most renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, low toxicity, and broad functional group tolerance have established them as cornerstone reagents for the formation of carbon-carbon bonds.
Within this class, this compound emerges as a reagent of significant interest for pharmaceutical and materials science applications. The strategic placement of its functional groups provides a convergence of desirable properties:
-
The Boronic Acid Group: Serves as the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of biaryl structures.
-
The 2-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and improve binding affinity to biological targets.[1][2] Its strong electron-withdrawing nature can also influence the reactivity of the boronic acid.
-
The 5-Diethylcarbamoyl Group: This amide functionality can act as a hydrogen bond acceptor, improve solubility, and provide a vector for further molecular elaboration.
This guide will deconstruct the synthesis of this valuable compound and explore its utility as a synthetic intermediate.
Chemical Structure and Properties
The precise arrangement of substituents on the phenyl ring dictates the molecule's reactivity and steric profile. While a dedicated CAS number for this specific isomer is not prominently listed in major databases, its properties can be inferred from its structure and comparison to closely related analogs.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₅BFNO₃ |
| Molecular Weight | 239.05 g/mol [3] |
| SMILES | B(C1=C(F)C=C(C=C1)C(=O)N(CC)CC)(O)O |
| InChI Key | Inferred from structure |
| Appearance | Typically a white to off-white solid |
Note: Data is based on the chemical structure and comparison with isomers. Experimental values may vary.
Proposed Synthesis Pathway and Detailed Protocol
The synthesis of this compound is not a trivial, single-step process. It requires a strategic, multi-step approach starting from commercially available materials. The pathway outlined below is designed for robustness and is based on well-established, high-yielding transformations in organic chemistry.
Retrosynthetic Analysis & Strategy
The most logical and reliable method to introduce a boronic acid group onto a functionalized aromatic ring is through the borylation of a corresponding aryl halide. A lithium-halogen exchange followed by quenching with a borate ester is a superior method for this transformation due to its speed and high efficiency at low temperatures.[4][5]
This leads to the key precursor: 4-Bromo-3-fluoro-N,N-diethylbenzamide . This intermediate can be synthesized via a standard amidation reaction from the corresponding acyl chloride, which in turn is derived from 4-bromo-3-fluorobenzoic acid.
Synthesis Workflow Diagram
Caption: Proposed two-stage synthesis of the target boronic acid.
Detailed Experimental Protocol
PART A: Synthesis of 4-Bromo-3-fluoro-N,N-diethylbenzamide (Intermediate)
This procedure involves the conversion of a carboxylic acid to an acyl chloride, followed immediately by amidation.
-
Rationale: The conversion to the acyl chloride activates the carboxyl group, making it highly susceptible to nucleophilic attack by diethylamine. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. A base like triethylamine (Et₃N) or pyridine is used in the subsequent amidation to neutralize the HCl generated, driving the reaction to completion.[6]
Protocol:
-
Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 eq). Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).
-
Acyl Chloride Formation: Heat the mixture to reflux (approx. 80 °C) under an inert atmosphere (N₂ or Ar) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-3-fluorobenzoyl chloride is typically used directly in the next step without further purification.
-
Amidation: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve diethylamine (1.2 eq) and triethylamine (1.5 eq) in DCM.
-
Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide intermediate.
PART B: Synthesis of this compound
This key transformation uses a lithium-halogen exchange reaction.
-
Rationale: The lithium-halogen exchange is an extremely rapid and efficient method for generating organolithium species from aryl bromides.[7] The reaction must be conducted at very low temperatures (-78 °C, typically achieved with a dry ice/acetone bath) to prevent side reactions, such as the attack of the highly basic n-butyllithium on the amide functionality. Triisopropyl borate is used as the boron source; it is less reactive than trimethyl borate, providing better control. The final acidic workup is crucial to hydrolyze the boronate ester to the desired boronic acid.[8]
Protocol:
-
Setup: To an oven-dried, three-neck flask under a strict inert atmosphere (N₂ or Ar), add the intermediate amide, 4-bromo-3-fluoro-N,N-diethylbenzamide (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium. Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: After 1 hour, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Warm-up: Continue stirring at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.
-
Work-up and Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or by performing a pH-controlled extraction to isolate the product.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds, particularly for biaryl compounds prevalent in pharmaceuticals.[9][10]
The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of the fluorine atom ortho to the boronic acid can influence the reaction kinetics, sometimes requiring more active catalysts or tailored conditions to achieve high yields.[13] However, the resulting fluorinated biaryl products are of high value in drug discovery programs.[14][15][16]
Conclusion
This compound is a high-value, strategically designed building block. While its synthesis requires a multi-step approach, the protocols outlined in this guide are based on reliable and well-understood chemical transformations. The key borylation step, achieved via a low-temperature lithium-halogen exchange, provides efficient access to this versatile reagent. Its subsequent use in Suzuki-Miyaura coupling reactions opens the door to a vast chemical space of novel, fluorinated compounds with significant potential in the development of new therapeutics and advanced materials. This guide serves as a comprehensive resource for researchers aiming to synthesize and utilize this and structurally similar boronic acids in their work.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | C11H15BFNO3 | CID 44886928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]
- 7. joss.tcnj.edu [joss.tcnj.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 16. inhancetechnologies.com [inhancetechnologies.com]
Synthesis of substituted phenylboronic acids
An In-Depth Technical Guide to the Synthesis of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylboronic acids are indispensable reagents in modern organic chemistry, serving as critical building blocks in pharmaceutical synthesis, materials science, and chemical biology.[1][2][3] Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][4][5] This guide provides a comprehensive overview of the principal synthetic methodologies for preparing substituted phenylboronic acids. It moves beyond simple procedural descriptions to offer insights into the mechanistic rationale behind experimental choices, empowering researchers to select and optimize synthetic routes for their specific applications. Key methods, including the Grignard and organolithium pathways, and transition metal-catalyzed borylations, are discussed in detail, complete with step-by-step protocols, comparative analysis, and practical guidance on purification and characterization.
The Strategic Importance of Phenylboronic Acids
Phenylboronic acids and their derivatives are mild Lewis acids that are generally stable, easy to handle, and possess low toxicity, making them ideal reagents in complex synthetic campaigns.[6] Their utility stems from their ability to participate in a wide array of chemical transformations, most notably the Suzuki-Miyaura coupling, which has become a cornerstone of medicinal chemistry for constructing biaryl structures found in numerous drug molecules.[1][4] Beyond C-C bond formation, they are used as protective groups for diols, in the synthesis of aryl azides and nitroaromatics, and as molecular sensors for carbohydrates, underscoring their versatility.[6][7][8][9] The ability to introduce a wide variety of substituents onto the phenyl ring allows for the fine-tuning of electronic and steric properties, making these compounds invaluable for structure-activity relationship (SAR) studies in drug discovery.[1]
Core Synthetic Methodologies: A Practical Analysis
The selection of a synthetic route to a target phenylboronic acid is governed by factors such as the nature of the desired substitution, functional group tolerance, cost, and scalability. This section details the most prevalent and field-proven methods.
The Grignard Reagent Pathway: A Classic Approach
This is one of the most common and cost-effective methods for synthesizing phenylboronic acids.[6][7][10] The core of this strategy involves the reaction of a pre-formed aryl Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.
Causality and Mechanistic Insight: The reaction hinges on the nucleophilic character of the Grignard reagent, which attacks the electrophilic boron atom of the borate ester. This forms a tetracoordinate boronate intermediate. A critical experimental parameter is temperature. The reaction is typically conducted at very low temperatures (e.g., -78 °C) to prevent over-addition.[11][12] If the temperature is too high, the initially formed boronic ester can react with additional equivalents of the Grignard reagent, leading to the formation of undesired diarylborinic acids and triarylboranes.[11] The final step is hydrolysis with an aqueous acid, which protonates the alkoxy groups, leading to their departure and the formation of the final boronic acid.
Caption: Grignard pathway for phenylboronic acid synthesis.
Experimental Protocol: Synthesis of 4-Methylphenylboronic Acid
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Formation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary. The reaction mixture is gently refluxed until most of the magnesium has been consumed.
-
Borylation: The freshly prepared Grignard solution is cooled to -78 °C using a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, ensuring the internal temperature does not rise above -60 °C.
-
Workup and Hydrolysis: After the addition is complete, the mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then quenched by the slow addition of 2 M aqueous HCl at 0 °C.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to afford pure 4-methylphenylboronic acid.[13]
The Organolithium Pathway
This method is analogous to the Grignard pathway but uses a more reactive aryllithium reagent.[10] Aryllithium reagents can be prepared either by direct lithiation of an aromatic C-H bond (ortho-lithiation) or, more commonly, through halogen-metal exchange with an organolithium reagent like n-butyllithium.
Causality and Mechanistic Insight: The higher nucleophilicity of aryllithium reagents compared to their Grignard counterparts allows for halogen-metal exchange to occur at very low temperatures, which can be advantageous for substrates with sensitive functional groups. However, this increased reactivity also makes them less selective and more prone to side reactions if not handled carefully. The requirement for strictly anhydrous and inert conditions is even more critical than in Grignard reactions. The subsequent reaction with the borate ester and hydrolysis follows the same mechanistic principle.
Protocol Considerations: The experimental setup is similar to the Grignard method but requires rigorous exclusion of moisture and air. The halogen-metal exchange is typically performed by adding n-butyllithium to a solution of the aryl halide in THF or diethyl ether at -78 °C, followed by the addition of the borate ester.[14]
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful and versatile cross-coupling reaction that synthesizes boronate esters from aryl halides or triflates and a diboron reagent.[15][16] This method exhibits exceptional functional group tolerance, making it a cornerstone of modern synthetic chemistry.[15] The resulting boronate esters can be hydrolyzed to the corresponding boronic acids if desired.
Causality and Mechanistic Insight: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex (Ar-Pd-X). This is often the rate-determining step.
-
Transmetalation: The diboron reagent, activated by a base (e.g., potassium acetate), transfers a boryl group to the palladium center, displacing the halide and forming an Ar-Pd-B(OR)₂ complex. The base is crucial as it facilitates the formation of a more nucleophilic 'ate' complex of boron, which accelerates the transmetalation step.[15][17]
-
Reductive Elimination: The aryl and boryl groups on the palladium complex couple and are eliminated, yielding the aryl boronate ester product (Ar-B(OR)₂) and regenerating the active Pd(0) catalyst.
Two common diboron reagents are bis(pinacolato)diboron (B₂pin₂) and tetrahydroxydiboron [B₂(OH)₄]. While B₂pin₂ is widely used, B₂(OH)₄ (also called bis-boronic acid) offers superior atom economy and avoids the generation of pinacol as a byproduct, which can simplify purification.[18][19]
Caption: Catalytic cycle of the Miyaura Borylation reaction.
Experimental Protocol: Synthesis of Phenylboronic Acid Pinacol Ester
-
Reagent Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 1-iodobenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (1.5 eq), and the palladium catalyst, such as PdCl₂(dppf) (3 mol%).
-
Reaction Setup: Anhydrous solvent (e.g., dioxane or DMSO) is added to the vessel. The vessel is sealed and removed from the glovebox.
-
Heating: The reaction mixture is heated to 80-100 °C with vigorous stirring for the specified time (typically 2-16 hours), monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the mixture is diluted with a solvent like ethyl acetate and filtered through a pad of celite to remove the catalyst and inorganic salts.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure phenylboronic acid pinacol ester.
-
(Optional) Hydrolysis: If the free boronic acid is required, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) in a suitable solvent mixture.
Purification and Characterization: The Scientist's Bench Guide
Phenylboronic acids present unique purification challenges. Their amphiphilic nature makes them partially soluble in both organic and aqueous phases. Furthermore, they readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon heating.[6][10] This equilibrium can complicate characterization and purification.
Purification Strategies:
-
Recrystallization: The most common method for solid boronic acids. A careful choice of solvent system is required to obtain high purity.[13]
-
Acid/Base Extraction: Exploiting the acidic nature of the B(OH)₂ group, the compound can be extracted into a basic aqueous phase, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid.
-
Ester Protection: A highly effective strategy involves converting the crude boronic acid to a more stable and less polar boronate ester (e.g., with pinacol).[20] These esters are easily purified by standard silica gel chromatography. Subsequent hydrolysis cleanly releases the purified boronic acid.
-
Solid-Phase Extraction (SPE): Phenylboronic acid functionalized silica can be used to capture diol-containing impurities, or conversely, specialized phases can retain the target boronic acid.[21]
Characterization Techniques:
-
¹H and ¹³C NMR: Standard methods for confirming the structure of the phenyl ring and its substituents.
-
¹¹B NMR Spectroscopy: This is a definitive tool for boronic acid characterization.[22][23] The boron nucleus (¹¹B is 80.1% abundant) gives a distinct signal whose chemical shift is indicative of its hybridization state.[24]
-
sp²-hybridized trigonal planar boronic acids typically show a broad signal around δ 28-34 ppm .
-
sp³-hybridized tetrahedral boronate species (formed by coordination with a Lewis base or in boronate esters) show a sharper, upfield signal around δ 5-15 ppm .[25] This technique is particularly useful for monitoring reactions and assessing purity.[23][24]
-
-
Mass Spectrometry: Used to confirm the molecular weight. Dehydration to the boroxine is often observed in the mass spectrum.
-
Melting Point: A sharp melting point is a good indicator of purity for crystalline solids.[10]
Comparative Summary of Synthetic Methods
| Feature | Grignard Reagent Pathway | Organolithium Pathway | Miyaura Borylation |
| Starting Materials | Aryl Halides (Br, I, sometimes Cl) | Aryl Halides, Arenes (for lithiation) | Aryl Halides (Cl, Br, I), Triflates, Mesylates |
| Key Reagents | Mg metal, Trialkyl Borate | n-BuLi, s-BuLi, etc., Trialkyl Borate | Pd Catalyst, Ligand, Base, Diboron Reagent |
| Advantages | Cost-effective, well-established, scalable. | High reactivity, useful for ortho-lithiation. | Excellent functional group tolerance, mild conditions, broad scope.[15][16] |
| Limitations | Limited functional group tolerance (incompatible with acidic protons, carbonyls), requires low temperatures. | Very sensitive to air and moisture, low temperatures required, limited functional group tolerance. | Higher cost of catalyst and reagents, potential for metal contamination in the product. |
| Typical Yields | Moderate to High | Moderate to High | Good to Excellent |
Safety and Handling
Working with the reagents for boronic acid synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[26][27] When handling powdered boronic acids or reagents, a dust mask or work in a fume hood is necessary to prevent inhalation.[26][28]
-
Reagent Handling:
-
Organometallics (Grignard/Organolithium): Highly reactive and pyrophoric. Must be handled under a strictly inert atmosphere (N₂ or Ar). Reactions should be equipped with a bubbler to maintain positive pressure.
-
Boronic Acids: Generally stable solids, but should be treated as irritants. Avoid inhalation of dust and contact with skin and eyes.[29] Some boronic acids are flagged for reproductive toxicity with chronic high-dose exposure.[27][29]
-
-
Storage: Store reagents in tightly sealed containers in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[26]
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not discharge large quantities into the environment.[29]
Conclusion
The synthesis of substituted phenylboronic acids is a mature yet continually evolving field. While classic organometallic routes via Grignard or organolithium reagents remain valuable for their cost-effectiveness in many applications, the advent of palladium-catalyzed methods like the Miyaura borylation has revolutionized access to complex and functionally diverse molecules. For the modern researcher, a thorough understanding of the causality behind each method—from the temperature-dependence of the Grignard reaction to the critical role of the base in the Miyaura catalytic cycle—is paramount. This knowledge, combined with robust purification and characterization techniques, empowers the scientist to confidently and efficiently synthesize the specific phenylboronic acid building blocks required to advance the frontiers of drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 11. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 12. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 15. Miyaura Borylation Reaction [organic-chemistry.org]
- 16. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 17. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. agilent.com [agilent.com]
- 22. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. par.nsf.gov [par.nsf.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
- 27. wilsonsalt.com [wilsonsalt.com]
- 28. americanborate.com [americanborate.com]
- 29. laballey.com [laballey.com]
A Senior Application Scientist's Guide to the Safe Handling of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is a specialized building block, frequently employed in medicinal chemistry and materials science. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, stems from the boronic acid moiety's ability to form new carbon-carbon bonds. However, the same reactivity, combined with its specific functional groups—a fluorinated phenyl ring and a diethylcarbamoyl group—necessitates a nuanced understanding of its potential hazards.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on handling this compound safely. As researchers, our primary directive is to innovate without compromising safety. This requires not just following protocols, but understanding the scientific reasoning that underpins them. The toxicological properties of this specific molecule have not been exhaustively investigated, a common scenario for many research chemicals. This data gap mandates a conservative and informed approach to safety, treating the substance with the highest degree of caution.
| Identifier | Value | Source |
| IUPAC Name | [5-(diethylcarbamoyl)-2-fluorophenyl]boronic acid | PubChem[1] |
| CAS Number | 871332-64-8 | PubChem[1] |
| Molecular Formula | C₁₁H₁₅BFNO₃ | PubChem[1] |
| Molecular Weight | 239.05 g/mol | PubChem[1] |
| Appearance | Typically a white to off-white solid/powder | General chemical properties |
Core Hazard Analysis: A Synthesis of GHS Classifications
Globally Harmonized System (GHS) classifications provide a universal language for chemical hazards. For this compound and structurally related phenylboronic acids, the data points to a consistent profile of irritation and acute toxicity.[1][2][3][4]
-
H301/H302 - Toxic/Harmful if Swallowed (Acute Toxicity, Oral): This is a significant concern. Ingestion of even small quantities could lead to adverse health effects. The primary route of accidental ingestion in a lab setting is through contamination of hands, food, or drink.
-
H315 - Causes Skin Irritation: Direct contact with the solid or solutions can cause local redness, inflammation, or dermatitis. Boronic acids can potentially interact with proteins and other biomolecules in the skin.
-
H319 - Causes Serious Eye Irritation: This is a more severe risk than skin irritation. The compound can cause significant, potentially damaging, inflammation if it comes into contact with the eyes. The cornea is particularly sensitive to chemical insults.
-
H335 - May Cause Respiratory Irritation: As a fine powder, the compound can be easily aerosolized. Inhaling the dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and discomfort.[1][3][4][5]
These classifications form the basis of all subsequent safety protocols. They are not merely regulatory labels; they are predictive indicators of the chemical's interaction with biological systems.
Safe Laboratory Workflow: A Validating Protocol
A self-validating safety protocol is one where each step logically mitigates the hazards identified above. The following workflow is designed to minimize exposure at every stage of handling.
Workflow Diagram: From Receipt to Reaction
Caption: A validated workflow for handling the boronic acid.
Step-by-Step Methodology
-
Preparation and Control Verification:
-
Causality: The primary risk is inhalation of the fine powder (H335). Therefore, all work must be conducted within a certified chemical fume hood.[2] Before starting, verify the fume hood has a valid inspection date and is drawing correctly.
-
Prepare the workspace by laying down absorbent, disposable bench paper to contain any potential spills.
-
Assemble all necessary glassware and reagents before retrieving the compound to minimize time spent with the container open.
-
-
Personal Protective Equipment (PPE) - The Last Line of Defense:
-
Eye Protection: ANSI Z87.1-rated safety goggles are mandatory to protect against serious eye irritation (H319). Standard safety glasses are insufficient; goggles provide a seal that protects from airborne particulates.[4]
-
Hand Protection: Wear nitrile gloves. Inspect them for any tears or holes before use. If contact occurs, remove the gloves immediately using the proper technique (without touching the outer surface) and wash hands thoroughly. This directly mitigates the skin irritation hazard (H315).
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned.
-
-
Aliquotting and Weighing - The Point of Highest Exposure:
-
Causality: This is the most critical step for potential dust generation.
-
Retrieve the container from its recommended storage location, which is typically a cool, dry environment, often under an inert atmosphere.[3]
-
Inside the fume hood, carefully open the container. Use a spatula to transfer the solid to a tared weigh boat. Avoid any scooping actions that could create a dust cloud.
-
Close the primary container immediately after extracting the required amount.
-
When transferring the weighed solid into the reaction vessel, do so carefully to prevent creating dust. It is best practice to add the solid to the solvent, rather than the other way around, to reduce dust formation.
-
-
Disposal - Completing the Lifecycle:
-
All contaminated materials (gloves, wipes, weigh boats) must be disposed of in a designated solid hazardous waste container.
-
Solutions should be disposed of in a properly labeled, halogenated organic waste container. Do not pour any amount down the drain.[3]
-
Decontaminate the work surface thoroughly after completion.
-
Emergency Response Protocols
Preparedness is paramount. Ensure an eyewash station and safety shower are accessible and unobstructed.[4][6]
| Exposure Route | Immediate Action Protocol |
| Eye Contact (H319) | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |
| Skin Contact (H315) | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice.[3][4] |
| Inhalation (H335) | Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or has difficulty breathing, call a poison center or doctor.[3] |
| Ingestion (H301/H302) | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show them the chemical's container or SDS.[8] |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material (like sand or vermiculite). Gently sweep it up, avoiding dust creation, and place it in a sealed container for hazardous waste disposal.[3] |
Storage, Stability, and Incompatibilities
-
Storage Conditions: To ensure the compound's integrity and prevent hazardous reactions, store it in a tightly closed container in a dry, well-ventilated place.[3] Many suppliers recommend refrigeration (2-8 °C) under an inert gas like argon or nitrogen.
-
Stability: The compound is generally stable under recommended storage conditions.[6] However, boronic acids can be sensitive to moisture and strong oxidizing agents.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could lead to decomposition or vigorous reactions.[6]
References
- 1. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | C11H15BFNO3 | CID 44886928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Boronic Acids
Introduction
In the landscape of modern chemical science, particularly within drug discovery and materials engineering, few molecular modifications have proven as impactful as fluorination. The strategic incorporation of fluorine can dramatically alter a molecule's electronic character, metabolic stability, and binding affinities.[1][2][3] When this powerful tool is applied to the versatile class of organoboron compounds known as boronic acids, the result is a family of reagents with unique and highly tunable physicochemical properties.
Fluorinated boronic acids have emerged as indispensable building blocks, prized for their enhanced Lewis acidity, modulated reactivity, and utility in creating complex molecular architectures.[1] From antifungal drugs like Tavaborole to advanced PET imaging agents, their influence is expanding rapidly.[4][5][6] This guide provides a comprehensive exploration of the core physicochemical properties of fluorinated boronic acids, offering researchers and drug development professionals a deeper understanding of the causality behind their behavior and a practical framework for their application.
The Fluorine Effect: Altering the Electronic Landscape
The profound impact of fluorine substitution stems from its fundamental electronic properties. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring to which it is attached. This effect is complemented by a weaker, opposing mesomeric or resonance effect (+M), where fluorine's lone pairs can donate electron density to the π-system.
The net electronic outcome depends on the position of the fluorine substituent(s):
-
Ortho and Meta Positions: The inductive effect dominates, leading to a significant decrease in electron density within the aryl ring and at the boron center.
-
Para Position: The inductive and resonance effects are more balanced, resulting in a less pronounced, though still present, electron-withdrawing character.[4][7]
This fundamental electronic perturbation is the primary driver for the unique properties of fluorinated boronic acids.
Caption: Logical flow from fluorine's properties to key physicochemical changes.
Enhanced Lewis Acidity and pKa Modulation
A defining characteristic of boronic acids is their nature as Lewis acids, not Brønsted acids. They accept a hydroxide ion (OH⁻) from water to form a tetrahedral boronate anion, and it is the equilibrium of this reaction that defines their pKa.[4] The introduction of fluorine significantly enhances this Lewis acidity.[8]
The electron-withdrawing fluorine substituents decrease the electron density at the boron atom, making it more electrophilic and thus a stronger Lewis acid. This increased propensity to accept a hydroxide ion results in a lower pKa, a critical feature for biological applications. While unsubstituted phenylboronic acid has a pKa of approximately 8.86, fluorination can lower this value into the physiological range (6.0 - 7.5).[4]
This effect is highly dependent on the position and number of fluorine atoms:
-
Positional Influence: The strongest acidifying effect is observed with ortho fluorine substituents, which can be attributed to the inductive effect and the potential for intramolecular hydrogen bonding that stabilizes the boronate anion.[7][8]
-
Cumulative Effect: Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity. For example, the pKa for 2,3,4,6-tetrafluorophenylboronic acid is as low as 6.17.[4][7]
Quantitative Data: pKa Values of Selected Phenylboronic Acids
| Compound | CAS Number | pKa Value | Reference |
| Phenylboronic acid | 98-80-6 | 8.86 | [4] |
| 2-Fluorophenylboronic acid | 1993-03-9 | ~7.8 | [4] |
| 4-Fluorophenylboronic acid | 1765-93-1 | 8.77 | [4][7] |
| 3,5-Difluorophenylboronic acid | 156545-07-2 | 7.35 | [4] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 121219-12-3 | 6.17 | [4][7] |
| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | 7.62 | [9] |
Note: pKa values can vary slightly depending on experimental conditions.
Beyond pKa, the Lewis acidity of fluorinated boronic acid esters can be quantified using the Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon complexation. This provides an "Acceptor Number" (AN), offering a direct scale of Lewis acidity. A linear correlation exists between the pKa of fluorinated phenylboronic acids and the AN of their corresponding catechol esters.[4]
Stability Profile and Solution Equilibria
While fluorination imparts beneficial acidic properties, it also introduces stability challenges that researchers must manage.
Protodeboronation
The most significant decomposition pathway for electron-deficient arylboronic acids is protodeboronation (or hydrodeboronation), where the carbon-boron bond is cleaved by a proton source (like water) to yield the corresponding arene.[8] This reaction is often base-catalyzed and is a major concern for highly fluorinated variants.[4][8]
Mitigation Strategy: A common and effective strategy to enhance stability against protodeboronation is the conversion of the boronic acid to a boronic ester, such as a pinacol ester. The steric bulk of the pinacol group provides kinetic stability, protecting the boron center from hydrolysis.[4]
Boroxine Formation
Like other boronic acids, fluorinated boronic acids can undergo reversible dehydration to form cyclic trimer anhydrides known as boroxines.[4][8] Commercial boronic acids are often a mixture of the acid and its corresponding boroxine.[7]
Caption: Equilibrium between a boronic acid and its boroxine anhydride.
This equilibrium is highly dependent on the solvent and temperature. In coordinating solvents like THF, the equilibrium strongly favors the monomeric acid form, whereas in non-coordinating solvents like CDCl₃, significant concentrations of the boroxine can be present.[7] This can complicate stoichiometry and handling, making it a critical parameter to control in reactions. ¹⁹F NMR is an excellent tool for quantifying the ratio of acid to boroxine in solution for fluorine-containing compounds.[4][7]
Interaction with Diols: A Gateway to Biological Recognition
A cornerstone of boronic acid chemistry is the ability to form reversible covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters.[4][10] This interaction is the basis for their use as sensors and receptors for saccharides and other biologically important diols.[11]
The key to effective diol binding at physiological pH (~7.4) is the pKa of the boronic acid. The tetrahedral boronate anion is the species that predominantly reacts with diols. Therefore, a boronic acid with a pKa near physiological pH will have a significant population of the reactive boronate form, leading to stronger binding.
By lowering the pKa into the 6.5-7.5 range, fluorination makes these boronic acids exceptionally effective receptors for diols under biological conditions, an attribute that is not achievable with simple, higher-pKa arylboronic acids.[4]
Caption: Reversible interaction of a fluorinated boronic acid with a diol.
Key Experimental Protocols & Characterization
¹⁹F NMR Spectroscopy: A Powerful Diagnostic Tool
For fluorinated boronic acids, ¹⁹F NMR spectroscopy is an invaluable and highly sensitive analytical technique.[4] Its utility stems from several advantages:
-
Wide Chemical Shift Range: The large dispersion of ¹⁹F chemical shifts allows for excellent signal separation, making it easy to distinguish between different species in a mixture (e.g., boronic acid vs. boroxine vs. boronate ester).[4][7]
-
High Sensitivity: ¹⁹F is a spin ½ nucleus with 100% natural abundance, providing strong signals.
-
Quantitative Analysis: Integration of ¹⁹F NMR signals provides accurate quantification of species in equilibrium, such as during diol binding titrations or boroxine formation studies.[4][12][13]
Protocol: Determination of pKa by UV-Vis Spectrophotometry
This protocol outlines a standard method for determining the pKa of a fluorinated arylboronic acid by monitoring the pH-dependent change in its UV-Vis spectrum. The rationale is that the trigonal boronic acid and the tetrahedral boronate anion have different electronic structures and thus different absorbance spectra.
Materials:
-
Fluorinated boronic acid of interest
-
A series of aqueous buffers covering a pH range from ~2 units below to ~2 units above the expected pKa (e.g., phosphate, borate, citrate buffers)
-
Calibrated pH meter
-
UV-Vis spectrophotometer and quartz cuvettes
-
Volumetric flasks and pipettes
Workflow:
Caption: Workflow for pKa determination using UV-Vis spectroscopy.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the fluorinated boronic acid in a minimal amount of a water-miscible organic solvent (like DMSO or methanol) to ensure solubility.
-
Buffer Series Preparation: Prepare a set of at least 10 buffers with finely spaced pH values spanning the expected pKa.
-
Sample Preparation: For each buffer, prepare a sample in a cuvette by adding a small, precise volume of the stock solution to a known volume of the buffer. The final concentration of the boronic acid should be in the low micromolar range (e.g., 50-100 µM), and the percentage of organic co-solvent should be kept low and constant (e.g., <1%) across all samples to minimize its effect on the pKa.
-
pH Measurement: Immediately before spectral acquisition, measure the precise pH of the solution in each cuvette using a calibrated pH meter.
-
Spectroscopic Measurement: Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range (e.g., 220-400 nm).
-
Data Analysis:
-
Identify a wavelength (λ) where the absorbance difference between the fully protonated (acid) and fully deprotonated (boronate) species is maximal.
-
Plot the absorbance at this wavelength against the measured pH for all samples.
-
Fit the resulting data to a sigmoidal dose-response (variable slope) equation, which is a form of the Henderson-Hasselbalch equation. The pKa is the pH value at the midpoint of the curve.
-
Applications in Drug Discovery and Beyond
The unique physicochemical properties of fluorinated boronic acids make them highly valuable in several advanced scientific fields.
-
Medicinal Chemistry: Fluorine substitution is a well-established strategy to improve a drug's metabolic stability, lipophilicity, and binding affinity.[1][3] The antifungal drug Tavaborole , a fluorinated benzoxaborole, leverages its low pKa to effectively chelate a specific tRNA synthetase enzyme, inhibiting fungal protein synthesis.[4]
-
Positron Emission Tomography (PET) Imaging: The synthesis of arenes labeled with the positron-emitting isotope ¹⁸F is crucial for developing PET tracers. Copper-mediated radiofluorination of arylboronic acid precursors is a key method for creating these imaging agents, allowing for non-invasive in vivo studies of biological targets and drug pharmacokinetics.[6][14][15][16]
-
Sensing and Diagnostics: The pH-dependent, reversible binding to diols makes fluorinated boronic acids excellent candidates for creating sensors to detect and quantify saccharides like glucose at physiological pH.[12][17]
-
Materials Science: The ability of boronic acids to form boroxines through dehydration is a foundational reaction for creating Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with applications in gas storage and catalysis.[7]
Conclusion
The introduction of fluorine substituents into the structure of boronic acids provides a powerful and versatile method for tuning their core physicochemical properties. Fluorination profoundly increases Lewis acidity, lowering the pKa into a range that is highly relevant for biological interactions and catalysis. While this enhancement comes with the challenge of increased susceptibility to protodeboronation, this can be managed through conversion to more stable ester forms. The ability to precisely modulate these properties through the number and position of fluorine atoms has solidified the role of fluorinated boronic acids as critical tools for researchers in drug discovery, diagnostics, and materials science, enabling innovations that would otherwise be out of reach.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bis-boron boramino acid PET tracer for brain tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of diethylcarbamoyl-substituted boronic acids
An In-Depth Technical Guide to Diethylcarbamoyl-Substituted Boronic Acids in Drug Discovery
Introduction: The Ascendancy of Boron in Medicinal Chemistry
Once relegated to the periphery of medicinal chemistry due to perceived toxicity, boron-containing compounds, particularly boronic acids, have undergone a remarkable renaissance.[1] This shift was catalyzed by the clinical success of bortezomib (Velcade®), the first-in-class proteasome inhibitor approved for multiple myeloma, which validated the boronic acid moiety as a pharmacologically valuable warhead.[2][3] Boronic acids possess a unique combination of stability, versatile reactivity, and the ability to form reversible covalent bonds with biological nucleophiles, making them powerful tools in modern drug design.[4][5] Their utility as synthetic intermediates, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has further cemented their importance, allowing for the efficient construction of complex molecular architectures.[6]
This guide focuses on a specific, yet increasingly important subclass: diethylcarbamoyl-substituted boronic acids. The incorporation of the diethylcarbamoyl group [—C(O)N(CH₂CH₃)₂] onto a boronic acid scaffold can significantly modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[7] This strategic substitution offers a nuanced approach to optimizing drug candidates, enhancing their pharmacokinetic profiles and target engagement. We will explore the synthesis, mechanistic action, and practical application of these compounds, providing researchers and drug development professionals with a comprehensive technical overview grounded in established scientific principles.
Part 1: Synthesis and Chemical Properties
The synthesis of diethylcarbamoyl-substituted boronic acids leverages well-established methodologies in organoboron chemistry, primarily focusing on the introduction of the boronic acid group onto a pre-functionalized aromatic ring.
Core Synthetic Strategies
The most prevalent route involves the borylation of an aryl halide or triflate bearing the diethylcarbamoyl group. The Miyaura borylation reaction, which utilizes a palladium catalyst and a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is a workhorse in this context due to its mild conditions and broad functional group tolerance.[8]
Rationale for Method Selection: The choice of a palladium-catalyzed borylation is driven by its high efficiency and selectivity. It avoids the use of highly reactive organometallic intermediates like Grignard or organolithium reagents, which may not be compatible with the polar amide functionality of the diethylcarbamoyl group.[8] The use of pinacol esters as an intermediate step provides a stable, easily purified compound before hydrolysis to the final boronic acid.[9]
Caption: General workflow for the synthesis of diethylcarbamoyl-substituted aryl boronic acids.
Physicochemical Characteristics
The diethylcarbamoyl moiety imparts distinct properties to the parent boronic acid. As a polar, aprotic amide, it can influence aqueous solubility and hydrogen bonding capabilities, which are critical for drug-receptor interactions and pharmacokinetic behavior.[7]
Table 1: Physicochemical Properties of 4-(Diethylcarbamoyl)phenylboronic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 389621-80-1 | [10] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [11] |
| Molecular Weight | 221.06 g/mol | [11] |
| Appearance | White to almost white powder/crystal |
| Melting Point | 142 °C (lit.) |[7] |
Expert Insight: The amide group's ability to act as a hydrogen bond acceptor, combined with the boronic acid's dual Lewis acid and hydrogen bond donor/acceptor character, creates a unique electronic profile. This can be exploited to achieve specific interactions within a biological target's active site. Furthermore, the N,N-diethyl substitution provides steric bulk that can shield the amide bond from enzymatic hydrolysis, potentially improving metabolic stability compared to primary or secondary amides.
Part 2: Biological Applications and Mechanism of Action
The primary therapeutic application of boronic acids, including diethylcarbamoyl-substituted variants, lies in their function as enzyme inhibitors.[12][13] Their mechanism is rooted in the electrophilic nature of the boron atom.
Mechanism of Reversible Covalent Inhibition
Boronic acids are potent inhibitors of serine and threonine proteases. The vacant p-orbital of the sp²-hybridized boron atom acts as a Lewis acid, making it susceptible to nucleophilic attack by the hydroxyl group of a serine or threonine residue in an enzyme's active site.[1] This interaction forms a stable, tetrahedral boronate adduct, effectively mimicking the transition state of peptide bond hydrolysis and blocking the enzyme's catalytic activity.[3][8] This covalent bond is typically reversible, which can be advantageous in reducing the potential for off-target toxicity associated with irreversible inhibitors.[14]
Caption: Mechanism of reversible covalent inhibition of a serine protease by a boronic acid.
Role as Proteasome Inhibitors
The proteasome is a multi-subunit enzyme complex responsible for degrading ubiquitinated proteins, making it a critical regulator of cellular processes like apoptosis and cell cycle progression.[15] Boronic acid-containing drugs like bortezomib and ixazomib function by targeting the chymotrypsin-like activity of the proteasome's β5 subunit, which has a key N-terminal threonine residue.[1][2] The boronic acid moiety forms a stable complex with this threonine's hydroxyl group, leading to apoptosis in cancer cells.[8] Diethylcarbamoyl-substituted phenylboronic acids serve as crucial building blocks for synthesizing novel proteasome inhibitors, where the substituted phenyl ring interacts with specificity pockets in the enzyme to enhance potency and selectivity.[7]
Considerations for Bioactivation
A critical aspect of drug development is understanding metabolic pathways. Research has shown that boronic acids where the boron atom is adjacent to an amide nitrogen can undergo bioactivation to form chemically reactive imine amide metabolites.[16][17] These electrophilic species have the potential to react with cellular nucleophiles, which could lead to off-target effects. Therefore, during the design and optimization of diethylcarbamoyl-substituted boronic acid drug candidates, it is imperative to assess their metabolic profile and potential for forming such reactive metabolites.[16]
Part 3: Experimental Protocols and Characterization
This section provides standardized, self-validating protocols for the synthesis and analysis of a representative compound, 4-(Diethylcarbamoyl)phenylboronic acid.
Protocol: Synthesis of 4-(Diethylcarbamoyl)phenylboronic Acid Pinacol Ester
This protocol describes a palladium-catalyzed Miyaura borylation. The conversion of the starting material and formation of the product can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), providing an internal validation of reaction progress.
Materials:
-
4-Bromo-N,N-diethylbenzamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add 4-bromo-N,N-diethylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane. Degas the resulting suspension by bubbling argon through it for 15 minutes. Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Causality Note: Degassing is crucial to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to lower yields.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase) or by taking a small aliquot for LC-MS analysis to confirm consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the pure 4-(N,N-diethylcarbamoyl)phenylboronic acid pinacol ester.
Protocol: Analytical Characterization
Characterizing reactive boronic acid derivatives requires careful method development to prevent degradation.[9]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Challenge: Aryl pinacolboronate esters can readily hydrolyze to the corresponding boronic acid on a standard C18 column using typical acidic mobile phases.[9]
-
Solution: To analyze the ester, use an aprotic, non-aqueous diluent (e.g., acetonitrile). For the boronic acid, which may be poorly soluble, a mobile phase with a high pH (e.g., pH > 10) can improve retention and peak shape.[9]
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Detection: UV at 254 nm
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides structural confirmation. The diethyl group will show characteristic quartet and triplet signals. The aromatic protons will have splitting patterns indicative of a 1,4-disubstituted ring.
-
¹¹B NMR: Confirms the presence of the boron species. A broad singlet around δ 20-30 ppm is characteristic of a trigonal planar boronic acid or ester.
-
¹³C NMR: Shows the expected number of carbon signals, including the carbonyl carbon of the amide.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC-MS is invaluable for confirming the molecular weight of the synthesized compound and identifying any impurities or degradation products (e.g., the hydrolyzed boronic acid from its pinacol ester).[18] Electrospray ionization (ESI) in positive mode will typically show the [M+H]⁺ ion.
Conclusion
Diethylcarbamoyl-substituted boronic acids represent a strategically important class of molecules in drug discovery. The diethylcarbamoyl group provides a handle to fine-tune physicochemical properties, enhancing solubility and metabolic stability, while the boronic acid warhead enables potent, often reversible, covalent inhibition of key enzyme targets like the proteasome. A thorough understanding of their synthesis, mechanism of action, and potential metabolic liabilities is essential for harnessing their full therapeutic potential. The protocols and analytical strategies outlined in this guide provide a robust framework for researchers to confidently synthesize, characterize, and deploy these versatile compounds in the pursuit of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. An Introduction to the Therapeutic Potential of Boronic Acid Derivatives | Journal of Engineering, Science and Sustainability [sprinpub.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. 4-(Diethylcarbamoyl)phenylboronic Acid | C11H16BNO3 | CID 2773375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. hasyweb.desy.de [hasyweb.desy.de]
- 16. Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Fluorophenylboronic Acid Derivatives
Abstract
Fluorophenylboronic acids represent a cornerstone class of reagents in modern organic synthesis, finding extensive applications in pharmaceutical development, agrochemicals, and materials science.[1][2] Their prominence is largely due to their role as versatile coupling partners in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.[3] The incorporation of fluorine atoms into the phenyl ring provides a powerful tool for modulating the electronic properties, acidity (pKa), and metabolic stability of target molecules, making these derivatives particularly valuable in drug discovery.[4][5] This guide provides an in-depth exploration of the key strategies for the synthesis of novel fluorophenylboronic acid derivatives, their application in the Suzuki-Miyaura reaction, and the critical techniques for their purification and characterization.
Introduction: The Strategic Importance of Fluorine in Phenylboronic Acids
The deliberate introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[5] When applied to phenylboronic acids, fluorine's high electronegativity imparts significant changes:
-
Modulation of Acidity: Electron-withdrawing fluorine atoms lower the pKa of the boronic acid moiety.[6][7] This increased acidity is crucial for applications such as glucose sensing, where efficient binding to diols at physiological pH is required.[7]
-
Enhanced Reactivity and Selectivity: The electronic influence of fluorine can alter the reactivity of the boronic acid in cross-coupling reactions, often leading to improved yields and selectivity.[1][8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Incorporating fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[5]
-
Fine-Tuning of Material Properties: In materials science, fluorinated compounds contribute to enhanced thermal stability, chemical resistance, and unique dielectric properties, making them valuable for creating advanced polymers and liquid crystals.[9][10][11]
Given these advantages, the development of robust and scalable synthetic routes to novel fluorophenylboronic acids is of paramount importance to researchers in both academic and industrial settings.
Synthetic Strategies for Novel Fluorophenylboronic Acid Derivatives
The synthesis of fluorophenylboronic acids typically begins with a suitably substituted fluoro-aromatic halide. The choice of strategy is dictated by the availability of starting materials and the compatibility of other functional groups on the aromatic ring.
Halogen-Metal Exchange Followed by Borylation
This classical and widely used method involves the reaction of an organolithium or Grignard reagent, generated in situ from a fluoroaryl halide, with a trialkyl borate ester.[7][12]
Causality Behind Experimental Choices:
-
Starting Material: Fluoroaryl bromides are often preferred due to their optimal reactivity; they readily undergo lithium-halogen exchange at low temperatures, a reaction that is often sluggish with the corresponding chlorides.
-
Protection Strategy: Functional groups that are incompatible with highly basic organolithium reagents, such as amines (-NH2) or hydroxyls (-OH), must be protected prior to the exchange reaction to prevent undesired side reactions.[7]
-
Low Temperature: The lithium-halogen exchange is performed at very low temperatures (typically -78 °C) to prevent side reactions, such as the deprotonation of the aromatic ring by the highly basic organolithium intermediate.
-
Borylation Agent: Trialkyl borates, such as trimethyl borate or triisopropyl borate, serve as the electrophilic boron source.
-
Acidic Hydrolysis: The final step involves hydrolysis of the resulting boronate ester under acidic conditions to yield the free boronic acid.[7]
Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid [6][7]
This protocol outlines a representative synthesis starting from 4-bromo-2-fluoroaniline, which involves an initial amine protection step.
Step 1: Protection of the Amine Group
-
Dissolve 4-bromo-2-fluoroaniline in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (a non-nucleophilic base) to the solution.
-
Slowly add acetyl chloride dropwise. The reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the protected acetamide.
Step 2: Lithium-Halogen Exchange and Borylation
-
Dissolve the protected 4-bromo-2-fluoroacetanilide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate dropwise to the freshly formed aryllithium species.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.
Step 3: Hydrolysis
-
Quench the reaction by slowly adding aqueous hydrochloric acid (HCl).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and deprotection of the amine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to be mildly acidic to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for the synthesis of a fluorophenylboronic acid via halogen-metal exchange.
Application in Suzuki-Miyaura Cross-Coupling
The premier application of fluorophenylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds, particularly for creating biaryl structures.[3][13][14]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[14][15][16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[14][17]
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[13][14]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[14][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges with Electron-Deficient Systems
While highly effective, the Suzuki-Miyaura reaction can be challenging with electron-deficient boronic acids, such as those bearing multiple fluorine atoms. The electron-withdrawing nature of the substituents makes the boronic acid less nucleophilic, which can slow down the crucial transmetalation step.[18][19] Furthermore, these substrates can be more susceptible to decomposition via protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) under harsh basic conditions.[19][20]
Field-Proven Solutions:
-
Bulky, Electron-Rich Ligands: Ligands such as those of the Buchwald-type (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting the coupling of challenging substrates by accelerating both oxidative addition and reductive elimination.[18]
-
Stronger, Non-Nucleophilic Bases: Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation of electron-deficient boronic acids.[18][20]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from decomposition and improve handling.[19][20]
Experimental Protocol: Suzuki-Miyaura Coupling of a Fluorophenylboronic Acid [13][21]
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorophenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki Coupling Results
The following table summarizes representative outcomes for Suzuki-Miyaura couplings involving fluorinated partners.
| Entry | Fluorophenylboronic Acid | Aryl Halide Partner | Catalyst System | Base | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | 95% |
| 2 | 2-Fluorophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | 88% |
| 3 | 3,5-Difluorophenylboronic acid | 2-Bromopyridine | XPhos Pd G3 | K₃PO₄ | 91% |
| 4 | Pentafluorophenylboronic acid | Iodobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | >90% |
Purification and Characterization: A Self-Validating System
The purification of boronic acids is often non-trivial due to their amphiphilic nature and tendency to undergo dehydration to form cyclic boroxine anhydrides.[22][23] A robust purification strategy is essential for obtaining high-purity material, which is critical for subsequent reactions and biological testing.
Purification Protocols
-
Acid-Base Extraction: This is often the first line of defense. The crude boronic acid is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaOH). The boronic acid forms a water-soluble boronate salt and is extracted into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure boronic acid, which is collected by filtration.[12][24]
-
Recrystallization: For solid boronic acids, recrystallization from a suitable solvent, such as hot water or a mixture of organic solvents, can be highly effective.[23]
-
Derivatization: A powerful technique involves converting the boronic acid into a stable, crystalline adduct, most commonly with diethanolamine.[23][25] This adduct often precipitates from non-polar solvents, can be easily purified by recrystallization, and the free boronic acid can be regenerated by treatment with acid.[25]
-
Chromatography: Standard silica gel chromatography can be challenging.[23] Reverse-phase (C18) chromatography is often a more suitable alternative for polar boronic acids.
Caption: Decision workflow for the purification of fluorophenylboronic acids.
Characterization
Unambiguous characterization is critical to confirm the structure and purity of the synthesized derivatives.
-
NMR Spectroscopy:
-
¹H NMR: Provides information on the proton environment of the aromatic ring.
-
¹³C NMR: Confirms the carbon skeleton.
-
¹⁹F NMR: Essential for fluorinated compounds, confirming the number and environment of fluorine atoms.[7]
-
¹¹B NMR: A broad signal confirms the presence of the boron atom.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
X-Ray Crystallography: Provides definitive proof of structure and stereochemistry for crystalline compounds.[6]
Table: Representative Characterization Data for 4-Fluoro-3-(Trifluoromethyl)phenylboronic Acid
| Technique | Data |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.35 (s, 2H, -B(OH)₂), 8.10 (d, 1H), 7.95 (dd, 1H), 7.40 (t, 1H) |
| ¹⁹F NMR (470 MHz, DMSO-d₆) | δ -61.5 (s, 3F, -CF₃), -110.2 (m, 1F, Ar-F) |
| ¹¹B NMR (160 MHz, DMSO-d₆) | δ 28.5 (br s) |
| HRMS (ESI) | m/z calculated for C₇H₅BF₄O₂ [M-H]⁻: 207.0242; found: 207.0239 |
Conclusion
The synthesis of novel fluorophenylboronic acid derivatives is a vibrant and essential area of research that fuels innovation in medicine and materials science. The strategic placement of fluorine atoms allows for the precise tuning of molecular properties, leading to the development of more effective drugs and high-performance materials. A thorough understanding of the synthetic methodologies, particularly the nuances of handling organometallic intermediates and the challenges of electron-deficient coupling partners, is crucial for success. Furthermore, the implementation of a systematic and self-validating approach to purification and characterization ensures the integrity of these valuable building blocks, paving the way for their successful application in creating the next generation of advanced molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. archivemarketresearch.com [archivemarketresearch.com]
- 3. chemimpex.com [chemimpex.com]
- 4. "Fluorine" drives the future: the hidden champion in the field of new materials - Jiayuan [jy-chemical.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 25. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Introduction: The Strategic Value of Functionalized Boronic Acids in Modern Synthesis
An In-depth Technical Guide to [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid: Synthesis, Application, and Significance in Medicinal Chemistry
In the landscape of pharmaceutical research and drug development, the ability to construct complex molecular architectures with precision and efficiency is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology for forging carbon-carbon bonds.[1] These reagents are generally stable, exhibit low toxicity, and are compatible with a wide array of functional groups, making them highly versatile intermediates in organic synthesis.[2]
This guide focuses on a specific, highly functionalized member of this class: (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid , more systematically named [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid according to IUPAC nomenclature. The strategic placement of a fluorine atom and a diethylcarbamoyl group on the phenylboronic acid scaffold imparts unique electronic and physicochemical properties. These features are highly sought after in medicinal chemistry, where they can be leveraged to enhance metabolic stability, improve bioavailability, and fine-tune interactions with biological targets.[3]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this reagent. We will delve into its precise nomenclature and properties, provide detailed protocols for its synthesis and application in Suzuki-Miyaura coupling, and explore the mechanistic rationale behind these procedures, grounding our discussion in the authoritative principles of modern organic chemistry.
PART 1: Nomenclature and Physicochemical Profile
A clear understanding of a reagent begins with its unambiguous identification and a summary of its fundamental properties.
IUPAC Naming and Structural Isomerism
The compound is often referred to by several synonyms. While the query name is "this compound," the authoritative IUPAC name, based on standard chemical database nomenclature, is [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid .[4] This designates a phenyl ring where the boronic acid [-B(OH)₂] group defines carbon 1, the diethylcarbamoyl group is at position 3, and the fluorine atom is at position 5.
Physicochemical Data
The physical and chemical properties of a reagent are critical for designing experiments, ensuring proper handling, and predicting its behavior in reaction systems. The data below has been compiled from authoritative chemical databases.
| Property | Value | Source |
| IUPAC Name | [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid | PubChem[4] |
| CAS Number | 871332-64-8 | PubChem[4] |
| Molecular Formula | C₁₁H₁₅BFNO₃ | PubChem[4] |
| Molecular Weight | 239.05 g/mol | PubChem[4] |
| Appearance | White to off-white crystalline powder | N/A (Typical) |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
PART 2: Synthesis and Mechanistic Rationale
The synthesis of functionalized arylboronic acids typically proceeds via a metal-halogen exchange followed by electrophilic trapping with a borate ester. This route offers a reliable and scalable method for producing the title compound.
Synthetic Workflow Diagram
The logical flow for the synthesis is depicted below, starting from a readily available di-halogenated benzene derivative.
Caption: A plausible synthetic pathway for the target boronic acid.
Detailed Experimental Protocol: Synthesis
This protocol describes a common method adapted from established procedures for synthesizing similar arylboronic acids.[5]
Objective: To synthesize [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid.
Materials:
-
1-Bromo-3-fluoro-5-iodobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate
-
Diethylamine
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Carbon Monoxide (CO) gas
-
Pinacol
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Step 1: Selective Metal-Halogen Exchange:
-
Dissolve 1-bromo-3-fluoro-5-iodobenzene (1.0 eq) in anhydrous THF under an inert argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. The greater reactivity of the C-I bond compared to the C-Br bond directs the lithiation to the desired position.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Step 2: Borylation:
-
To the freshly prepared aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. The highly electrophilic boron atom is attacked by the nucleophilic aryllithium.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
-
Step 3: Aminocarbonylation and Protection:
-
To the reaction mixture, add diethylamine (2.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and pinacol (1.5 eq).
-
Pressurize the reaction vessel with carbon monoxide (e.g., 50 psi) and heat to 80 °C for 12-18 hours. This step couples the diethylamine and CO to the aryl bromide position, forming the carbamoyl group, while the boronic acid is protected as a pinacol ester.
-
Cool the reaction to room temperature and vent the CO gas in a fume hood.
-
-
Step 4: Hydrolysis and Purification:
-
Quench the reaction by slowly adding 2 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, the pinacol ester, can be hydrolyzed by stirring with aqueous acid (e.g., 1 M HCl) in a suitable solvent like acetone or THF until deprotection is complete (monitored by TLC or LC-MS).
-
Purify the final [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid product by silica gel chromatography or recrystallization.
-
PART 3: Core Application in Suzuki-Miyaura Cross-Coupling
The primary utility of [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures.[3][6]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for reaction optimization and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid with 4-bromoanisole.
Materials:
-
[3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., anhydrous Potassium Carbonate, K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid, 4-bromoanisole, potassium carbonate, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent mixture (dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Causality in Experimental Design:
-
Choice of Base: The base (K₂CO₃) is crucial for activating the boronic acid to form a more reactive boronate complex, which facilitates the transmetalation step.
-
Choice of Solvent: A mixture of an organic solvent (dioxane) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and can accelerate the reaction.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can cause oxidation and deactivation. Therefore, maintaining an inert atmosphere is critical for catalytic efficiency.
PART 4: Significance in Drug Discovery and Medicinal Chemistry
The incorporation of the [3-(diethylcarbamoyl)-5-fluorophenyl] moiety into a drug candidate is a strategic decision driven by well-understood principles of medicinal chemistry.
-
Fluorine Substitution: The fluorine atom is a bioisostere of a hydrogen atom but is significantly more electronegative. Its inclusion can block sites of metabolism (improving metabolic stability), increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[3]
-
Diethylcarbamoyl Group: This amide group is a versatile functional handle. It is generally stable to metabolism and can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with protein targets. The diethyl substitution can improve solubility and provides steric bulk that can be optimized for selective binding.
-
Boronic Acids as Pharmacophores: Beyond their role as synthetic intermediates, boronic acids themselves can be key pharmacophores, acting as reversible covalent inhibitors of serine proteases or other enzymes.[2][7]
The use of this building block allows for the systematic exploration of chemical space, enabling the synthesis of libraries of complex molecules for screening against various biological targets.[8][9]
Conclusion
[3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid is a high-value synthetic intermediate that exemplifies the convergence of synthetic utility and strategic molecular design. Its carefully positioned functional groups make it an asset for constructing novel molecular entities in the pursuit of new therapeutics. A thorough understanding of its synthesis, reactivity in Suzuki-Miyaura coupling, and the underlying mechanistic principles empowers researchers to leverage its full potential in their scientific endeavors. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful building block into advanced chemical synthesis and drug discovery programs.
References
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | C11H15BFNO3 | CID 44886928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi-res.com [mdpi-res.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. (5-((diethylamino)Methyl)-2-fluorophenyl)boronic acid [myskinrecipes.com]
- 9. chemimpex.com [chemimpex.com]
A Comprehensive Spectroscopic Analysis of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is a bespoke chemical entity with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures.[1] This guide provides a comprehensive, in-depth analysis of the essential spectroscopic techniques required for the unambiguous structural elucidation and quality assessment of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is structured to serve as a practical reference, explaining the causality behind experimental choices and providing self-validating protocols to ensure data integrity. While direct, published spectra for this specific isomer are not widely available, this guide establishes a robust predictive framework based on established principles and data from analogous structures, empowering researchers to confidently acquire and interpret their own analytical data.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecular structure is the foundation for interpreting spectroscopic data. The title compound features a phenylboronic acid scaffold substituted with a fluorine atom and a diethylcarbamoyl group, positioned to impart specific electronic and steric properties.
Caption: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅BFNO₃ | Calculated |
| Molecular Weight | 239.05 g/mol | PubChem[2] |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 871332-64-8 (Isomer) | PubChem[2] |
Note: Data corresponds to the closely related isomer 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, as comprehensive data for the title compound is not available in public databases.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this specific compound, a multi-nuclear approach (¹H, ¹³C, ¹¹B, ¹⁹F) is essential for complete characterization.
Theoretical Framework & Experimental Causality
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The integration gives the relative ratio of protons, while coupling constants (J-values) reveal neighboring protons.
-
¹³C NMR: Reveals the number of unique carbon atoms and their electronic environment. The chemical shift is sensitive to hybridization and electronegative substituents.
-
¹¹B NMR: Is diagnostic for the boronic acid functional group. The chemical shift and signal width indicate the coordination state (trigonal vs. tetrahedral) and environment of the boron atom.[3][4][5]
-
¹⁹F NMR: A highly sensitive nucleus that confirms the presence and chemical environment of the fluorine atom. C-F coupling can be observed in ¹³C spectra, aiding in assignments.
Predicted Spectral Features
The following predictions are based on established chemical shift principles and data from analogous substituted phenylboronic acids.[6][7][8]
Table 2: Predicted ¹H and ¹³C NMR Data (Solvent: DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (HMBC) |
| B(OH)₂ | 8.0-8.5 (broad s, 2H) | - | C1 |
| Aromatic CH (H3) | 7.4-7.6 (m, 1H) | ~115-120 (d, JCF) | C1, C2, C4, C5 |
| Aromatic CH (H4) | 7.6-7.8 (m, 1H) | ~125-130 | C5, C6, C=O |
| Aromatic CH (H6) | 7.8-8.0 (m, 1H) | ~130-135 | C1, C2, C5, C=O |
| N-CH₂ | 3.2-3.5 (broad q, 4H) | ~40-45 | C=O, N-CH₃ |
| N-CH₂-CH₃ | 1.0-1.2 (broad t, 6H) | ~12-15 | N-CH₂ |
| Aromatic C-B (C1) | - | ~128-132 | H3, H6, B(OH)₂ |
| Aromatic C-F (C2) | - | ~160-165 (d, ¹JCF ≈ 245 Hz) | H3, H6 |
| Aromatic C-CON (C5) | - | ~135-140 | H4, H6 |
| C=O | - | ~168-172 | H4, H6, N-CH₂ |
Experimental Protocol: NMR Data Acquisition
This protocol ensures a self-validating system for obtaining high-fidelity data.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for boronic acids due to its ability to solubilize polar compounds and exchange with the acidic B(OH)₂ protons).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2-5 seconds, and sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~220 ppm) and a larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): Acquire 2D correlation spectra to definitively assign proton and carbon signals and confirm the connectivity of the molecular fragments.
-
¹¹B and ¹⁹F NMR: If available, acquire spectra for these nuclei using appropriate standards (BF₃·OEt₂ for ¹¹B, CFCl₃ for ¹⁹F). This provides orthogonal confirmation of key functional groups.
Caption: Workflow for comprehensive NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.
Theoretical Framework
Molecular bonds vibrate at specific frequencies. When exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. An IR spectrum is a plot of this absorption, allowing for the identification of functional groups like O-H, C=O, and C-F.
Expected Spectral Features
The IR spectrum will be dominated by characteristic absorptions from the boronic acid and diethylamide moieties.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 3200 | O-H Stretch (H-bonded) | B(OH)₂ | Broad, Strong |
| 3080 - 3010 | Aromatic C-H Stretch | Ar-H | Medium |
| 2975 - 2850 | Aliphatic C-H Stretch | -CH₂, -CH₃ | Medium-Strong |
| 1650 - 1630 | C=O Stretch (Amide I) | -C(=O)N- | Strong |
| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium |
| 1380 - 1350 | B-O Stretch | Boronic Acid | Strong |
| 1250 - 1200 | C-N Stretch | Diethylamide | Medium |
| 1100 - 1050 | C-F Stretch | Aryl-Fluoride | Strong |
Reference data for boronic acids and amides were used for these predictions.[9][10][11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the instrument's anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Cleaning: Thoroughly clean the crystal after analysis.
Mass Spectrometry (MS)
MS is an indispensable tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.
Theoretical Framework
MS measures the mass-to-charge ratio (m/z) of ionized molecules. In Electrospray Ionization (ESI), a sample in solution is sprayed into the mass spectrometer, creating fine, charged droplets. The solvent evaporates, leaving charged molecular ions that are then analyzed. This "soft" ionization technique is ideal for polar molecules like boronic acids, as it typically keeps the molecule intact.[12][13]
Expected Ions and Fragmentation
Analysis of boronic acids by MS can be complex due to their tendency to dehydrate or form cyclic boroxine structures.[14] However, ESI-MS should provide a clear molecular ion.
Table 4: Predicted High-Resolution MS (HRMS) Data (ESI)
| Ion Type | Predicted m/z | Formula | Description |
| [M+H]⁺ | 240.1204 | C₁₁H₁₆BFNO₃⁺ | Protonated molecular ion (Positive Mode) |
| [M-H]⁻ | 238.1067 | C₁₁H₁₄BFNO₃⁻ | Deprotonated molecular ion (Negative Mode) |
| [M+Na]⁺ | 262.1023 | C₁₁H₁₅BFNNaO₃⁺ | Sodium adduct (Positive Mode) |
| [M-H₂O+H]⁺ | 222.1098 | C₁₁H₁₄BFNO₂⁺ | Dehydrated fragment |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column to purify it before it enters the mass spectrometer. This removes non-volatile salts and impurities.
-
Ionization: Utilize an ESI source. Optimize source parameters such as capillary voltage, gas flow, and temperature for maximum signal intensity.
-
Analysis: Acquire data in both positive and negative ion modes. Perform a full scan to identify the molecular ion.
-
Tandem MS (MS/MS): To confirm the structure, select the molecular ion ([M+H]⁺) for collision-induced dissociation (CID). The resulting fragment ions can be matched to the predicted structure, confirming the connectivity of the amide and boronic acid groups.
Caption: Workflow for structural confirmation by LC-MS/MS.
Integrated Spectroscopic Analysis: A Holistic Approach
No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build an unassailable structural proof.
Caption: Integrated workflow for structural elucidation.
This integrated approach ensures that the assigned structure is consistent across all analytical methods:
-
MS provides the exact molecular formula.
-
IR confirms the presence of the key C=O, O-H, B-O, and C-F functional groups.
-
NMR puts all the pieces together, confirming the substitution pattern on the aromatic ring and the structure of the diethylamide side chain, providing the definitive proof of identity.
Conclusion
The structural characterization of this compound requires a meticulous and multi-faceted analytical approach. By systematically applying NMR, IR, and MS, researchers can obtain a complete and unambiguous data package. This guide provides the theoretical basis, predictive data, and robust experimental protocols necessary to perform this analysis with confidence. Adherence to these methodologies will ensure high-quality, reproducible data, which is paramount for advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. (5-((diethylamino)Methyl)-2-fluorophenyl)boronic acid [myskinrecipes.com]
- 2. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | C11H15BFNO3 | CID 44886928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic Acid for Pharmaceutical Scaffolds
Introduction: The Strategic Importance of Fluorinated Biaryls in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and capacity to forge carbon-carbon bonds with high efficiency.[1] In the landscape of pharmaceutical and agrochemical development, the synthesis of complex biaryl and heterobiaryl structures is of paramount importance. The incorporation of fluorine atoms into these scaffolds can significantly modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity. This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid, a versatile building block for introducing a functionalized, fluorinated phenyl moiety into target molecules. This substrate presents unique challenges due to the presence of both an electron-withdrawing carbamoyl group and a sterically demanding ortho-fluoro substituent, necessitating careful optimization of reaction conditions.
Mechanistic Considerations: Navigating Electronic and Steric Effects
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The specific nature of the boronic acid substrate significantly impacts the crucial transmetalation step.
-
Oxidative Addition: A Pd(0) complex initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[5] The choice of a bulky, electron-rich phosphine ligand is often critical for promoting this step, especially with less reactive aryl chlorides.[6][7]
-
Transmetalation: This is often the rate-determining step and requires activation of the boronic acid by a base.[8] The base converts the neutral boronic acid into a more nucleophilic boronate "ate" complex (RB(OH)₃⁻), which then transfers its organic group to the Pd(II) center.[9][10][11][12] For electron-deficient boronic acids like the topic substrate, this activation is crucial to overcome the reduced nucleophilicity of the ipso-carbon. However, these substrates can also be prone to competitive protodeboronation, a decomposition pathway that is also base-promoted.[13] Therefore, the choice of base and reaction conditions must strike a delicate balance to favor transmetalation over decomposition.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the biaryl product and regenerate the catalytically active Pd(0) species, thus closing the catalytic loop.[3][5]
The this compound features an ortho-fluoro group, which can present steric hindrance, and an electron-withdrawing diethylcarbamoyl group, which decreases the nucleophilicity of the boronic acid. These characteristics necessitate the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, to facilitate both the oxidative addition and the challenging transmetalation step.[14][15][16]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust method for the coupling of this compound with a representative aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Reaction Parameter Summary Table:
| Parameter | Recommended Value | Rationale |
| Boronic Acid Equiv. | 1.2 - 1.5 | An excess is used to compensate for potential homocoupling and protodeboronation. |
| Aryl Halide | 1.0 equiv | Limiting reagent. Aryl bromides or iodides are preferred for higher reactivity. |
| Palladium Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%) | A reliable and commercially available catalyst effective for a broad range of substrates. |
| Base | K₂CO₃ (2.5 equiv) | A moderately strong inorganic base, effective in promoting boronate formation while minimizing substrate decomposition.[11] |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) | A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents. Water is crucial for the activity of many inorganic bases. |
| Temperature | 80-100 °C | Elevated temperature is typically required to drive the reaction to completion, especially with challenging substrates. |
| Reaction Time | 4-16 hours | Monitored by TLC or LC-MS to determine completion. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 2 mol%), and anhydrous potassium carbonate (2.5 mmol, 2.5 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with argon to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram:
References
- 1. Boron Suzuki Coupling | Borates Today [borates.today]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes: (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic Acid as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of Functionalized Arylboronic Acids
Boronic acids are a cornerstone of modern organic chemistry, prized for their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[1][2] Among these, arylboronic acids are indispensable reagents for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a method that has revolutionized the synthesis of biaryl and heteroaryl structures fundamental to pharmaceuticals, agrochemicals, and advanced materials.[3][4]
(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is a highly functionalized building block designed for sophisticated synthetic applications. Its unique trifecta of structural motifs—a reactive boronic acid, an electron-withdrawing fluorine atom, and a polar diethylcarbamoyl group—offers chemists precise control over molecular properties. The fluorine atom can modulate the electronic character, lipophilicity, and metabolic stability of a target molecule, while the diethylcarbamoyl moiety enhances solubility and provides a key hydrogen bond acceptor site for biological interactions.[3][5][6]
This guide provides an in-depth exploration of this compound, detailing its properties, a validated protocol for its use in Suzuki-Miyaura cross-coupling, and insights into its application in medicinal chemistry.
Physicochemical and Structural Properties
The strategic arrangement of functional groups in this compound dictates its reactivity and handling. The electron-withdrawing nature of both the fluorine and carbamoyl groups increases the Lewis acidity of the boron center, which can influence transmetalation rates in catalytic cycles.[7]
Table 1: Physicochemical Properties of this compound and a Structural Isomer.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₅BFNO₃ | PubChem[8] |
| Molecular Weight | 239.05 g/mol | PubChem[8] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| CAS Number | 1011109-90-5 | - |
| Solubility | Soluble in organic solvents (Dioxane, THF, DMF); sparingly soluble in water | General Knowledge |
Note: Data for the specific CAS number 1011109-90-5 is limited. Properties are based on the closely related isomer [3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid (CAS 874289-46-0) and general characteristics of similar compounds.
Caption: Key structural features of this compound.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary application of this compound is the construction of C(sp²)-C(sp²) bonds via the Suzuki-Miyaura reaction.[3][9] This reaction is highly valued for its mild conditions and exceptional tolerance of various functional groups.[4] The general catalytic cycle involves three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[10]
Causality Behind Experimental Choices: A Self-Validating Protocol
The success of coupling reactions involving electron-deficient or sterically hindered boronic acids hinges on the careful selection of reaction parameters.
-
Catalyst System: While Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and common choice, modern catalyst systems often employ a combination of a palladium source (e.g., Palladium(II) acetate, Pd(OAc)₂) and a specialized phosphine ligand (e.g., XPhos, SPhos). These ligands form bulky, electron-rich complexes with palladium that accelerate the oxidative addition and reductive elimination steps, which is particularly effective for challenging couplings.[11]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. However, overly strong bases can promote premature protodeboronation, a common side reaction with electron-deficient arylboronic acids.[12] A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) provides a favorable balance, facilitating the catalytic cycle while minimizing degradation of the starting material.[10][11]
-
Solvent System: A biphasic or aqueous solvent system, such as 1,4-dioxane/water or THF/water, is often optimal. This ensures sufficient solubility for both the organic substrates and the inorganic base, promoting efficient reaction at the phase interface. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling between this compound and 4-bromotoluene.
Table 2: Reagents for Representative Suzuki-Miyaura Coupling.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
|---|---|---|---|---|
| 4-Bromotoluene | 171.04 | 1.0 | 1.0 | 171 mg |
| This compound | 239.05 | 1.2 | 1.2 | 287 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg |
| K₃PO₄ (Potassium phosphate) | 212.27 | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), this compound (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.[11]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), to afford the purified biaryl product.
Applications in Medicinal Chemistry and Drug Development
The incorporation of the (5-(Diethylcarbamoyl)-2-fluorophenyl) moiety into molecular scaffolds is a strategic decision in drug design. Fluorinated organic molecules are of significant interest in medicinal chemistry due to their potential for improved pharmacological properties.[13]
-
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation. Placing a fluorine atom at a metabolically vulnerable position can block degradation, thereby increasing the drug's half-life.[13]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. Furthermore, it can influence the pKa of nearby functional groups, optimizing their ionization state for improved binding.[3]
-
Lipophilicity and Bioavailability: The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Hydrogen Bonding: The diethylcarbamoyl group is an excellent hydrogen bond acceptor. This functionality is critical for establishing specific, high-affinity interactions within the binding pockets of enzymes or receptors, a key principle in structure-activity relationship (SAR) studies.[5]
The biaryl structures synthesized using this building block are prevalent in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases, making this reagent a valuable tool for drug development professionals.[5][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | C11H15BFNO3 | CID 44886928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (5-((diethylamino)Methyl)-2-fluorophenyl)boronic acid [myskinrecipes.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Connection: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic Acid
Introduction: The Strategic Importance of a Fluorinated Amide Building Block
In the landscape of modern medicinal chemistry and materials science, the precise assembly of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, offering a robust and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] Among the vast array of available building blocks, (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid has emerged as a particularly valuable reagent. Its unique trifecta of functionalities—a boronic acid for versatile coupling, an ortho-fluorine atom to modulate electronic properties and metabolic stability, and a diethylcarbamoyl group to enhance solubility and provide a vector for further functionalization—makes it a highly sought-after component in the synthesis of novel pharmaceuticals and advanced materials.[4][5][6] Boronic acids, in general, have seen a surge in use in drug discovery due to their desirable properties that can enhance potency and improve pharmacokinetic profiles.[7]
This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the application of this compound in palladium-catalyzed cross-coupling reactions. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings of these transformations, explaining the rationale behind the selection of catalysts, ligands, bases, and solvents. Our aim is to equip you not just with protocols, but with the understanding to troubleshoot and adapt these powerful reactions to your specific synthetic challenges.
The Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely practiced palladium-catalyzed cross-coupling reaction, celebrated for its mild conditions and broad functional group tolerance.[8] It facilitates the union of an organoboron compound, in our case this compound, with an organic halide or triflate.
Mechanistic Insights: The Palladium Catalytic Cycle
A fundamental understanding of the catalytic cycle is crucial for optimizing reaction conditions and diagnosing potential issues. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)] | Semantic Scholar [semanticscholar.org]
- 4. (5-((diethylamino)Methyl)-2-fluorophenyl)boronic acid [myskinrecipes.com]
- 5. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chemrxiv.org [chemrxiv.org]
Optimal reaction conditions for Suzuki coupling with fluorinated boronic acids
Application Note & Protocol
Topic: Optimal Reaction Conditions for Suzuki Coupling with Fluorinated Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Fluorine Advantage in Modern Chemistry
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine—such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, organofluorine compounds are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are common in medicinal chemistry.[3][4] However, when one of the coupling partners is a fluorinated boronic acid, the reaction presents a unique set of challenges that require a nuanced and well-considered approach to achieve optimal results. This guide provides a deep dive into the underlying principles and practical strategies for successfully employing fluorinated boronic acids in Suzuki-Miyaura coupling reactions.
The Core Challenge: Electron Deficiency and Protodeboronation
The primary difficulty in using fluorinated boronic acids stems from the strong electron-withdrawing nature of fluorine atoms. This effect renders the adjacent aromatic ring electron-deficient, which in turn makes the boronic acid less nucleophilic.[5] This reduced nucleophilicity can slow down the crucial transmetalation step in the Suzuki catalytic cycle.
More critically, the electron-deficient nature of the aryl group significantly increases the susceptibility of the C-B bond to cleavage by a proton source, a detrimental side reaction known as protodeboronation (or protodeborylation).[6][7][8] Since the Suzuki coupling traditionally requires a base to activate the boronic acid for transmetalation, a precarious balance must be struck.[9][10] The very base needed to promote the desired reaction can also accelerate the undesired decomposition of the starting material, leading to low yields and purification challenges.[6][11] This is particularly problematic for polyfluorinated and certain heteroaryl boronic acids, which can decompose rapidly under standard basic conditions.[3][6]
Key Principles for Optimizing Suzuki Couplings with Fluorinated Boronic Acids
Navigating the challenges of fluorinated boronic acids requires a rational approach to catalyst, ligand, base, and solvent selection. The central strategy is to accelerate the rate of the productive catalytic cycle to outcompete the rate of protodeboronation.
Catalyst and Ligand Selection: The Need for Speed and Stability
The choice of the palladium catalyst and its associated ligand is paramount. The goal is to use a system that rapidly generates the active Pd(0) species and facilitates fast, efficient catalytic turnover.
-
Modern Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are highly effective.[5] These complexes are designed to generate the active L-Pd(0) species quickly and quantitatively under mild conditions, often upon addition of a base.[12] This rapid activation minimizes the time the fluorinated boronic acid is exposed to basic conditions before the catalytic cycle begins, thereby suppressing protodeboronation.[3][12]
-
Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands is essential for coupling electron-deficient substrates.[5] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly recommended.[5][13]
-
Causality: These ligands promote the reaction in two ways:
-
Accelerated Reductive Elimination: Their electron-donating nature increases the electron density on the palladium center, which speeds up the final, product-forming reductive elimination step.
-
Steric Influence: Their bulkiness promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in the initial oxidative addition step.[14]
-
-
The Base Dilemma: Taming Protodeboronation
The selection and use of the base are perhaps the most critical parameters to control.
-
Stronger, Non-Nucleophilic Bases: While seemingly counterintuitive, moderately strong but non-nucleophilic bases are often preferred. Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are effective because they are strong enough to facilitate the formation of the reactive boronate species required for transmetalation but are less prone to directly causing protodeboronation compared to hydroxide bases.[5]
-
Fluoride Anions as Promoters: Fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be particularly effective.[15][16] Fluoride ions can play a dual role: they act as a base to form a hypervalent fluoroborate species, which is highly active in transmetalation, and they can facilitate the reductive elimination step.[15] However, the concentration of fluoride must be carefully controlled, as excess fluoride can lead to the formation of unreactive anionic boronate species.[15]
-
"Base-Free" Cationic Suzuki Coupling: For acutely base-sensitive substrates, such as polyfluoroaryl boronic acids, innovative "cationic" Suzuki coupling methods have been developed.[6][17] These methods proceed in the absence of a traditional base. They utilize specific catalyst systems (e.g., PAd₃-Pd) that are thought to generate a cationic palladium intermediate.[6] This intermediate can undergo transmetalation directly with the neutral boronic acid, completely avoiding base-mediated decomposition.[6][11][17]
Solvent and Temperature Effects
-
Solvents: Aprotic polar solvents are generally the best choice.
-
Ethers: Dioxane and tetrahydrofuran (THF) are commonly used, often with a small amount of water to aid in dissolving the base and boronic acid.[2][18]
-
Aromatics: Toluene can be effective, especially for reactions requiring higher temperatures.[5]
-
Solvent Quality: It is crucial to use properly degassed solvents to prevent oxygen from decomposing the catalyst.[5] Furthermore, solvent impurities can act as catalyst poisons, so using high-purity solvents is essential for robust and reproducible results.[19][20]
-
-
Temperature: While higher temperatures can increase reaction rates, they also accelerate the rate of protodeboronation. For sensitive fluorinated boronic acids, it is often best to start at a moderate temperature (e.g., 40–80 °C) and only increase it if the reaction is sluggish.[3][12] Room-temperature couplings are achievable with highly active catalyst systems.[14]
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Conditions | Rationale & Causality |
| Palladium Source | Buchwald Precatalysts (e.g., XPhos Pd G3/G4) (0.5–2 mol%) | Rapid, quantitative generation of active Pd(0) minimizes pre-catalytic decomposition of the boronic acid.[12] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | Accelerates oxidative addition and reductive elimination, stabilizing the catalyst and promoting high turnover.[5] |
| Base | K₃PO₄, Cs₂CO₃, CsF, KF (2.0–3.0 equiv.) | Sufficiently basic to promote transmetalation while minimizing the rate of protodeboronation.[5][15] |
| Solvent | Degassed Dioxane/H₂O (e.g., 10:1), THF, Toluene | Aprotic solvents provide good solubility for reagents and stability for the catalyst. Water can aid base dissolution.[5][18][19] |
| Temperature | 40–110 °C | A balance must be struck between achieving a reasonable reaction rate and preventing thermal decomposition/protodeboronation.[2][5] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidative degradation.[5] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for setting up a Suzuki coupling experiment.
Detailed Experimental Protocol
This protocol provides a general methodology for the Suzuki-Miyaura coupling of an aryl bromide with a fluorinated phenylboronic acid. Note: Reagent quantities and reaction parameters should be optimized for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv.)
-
Fluorinated Phenylboronic Acid (1.2–1.5 equiv.)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)
-
1,4-Dioxane, anhydrous, degassed
-
Water, degassed
-
Reaction flask or vial with a stir bar
-
Septum and needle adapter for inert gas
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry reaction flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), the fluorinated boronic acid (1.5 equiv.), potassium phosphate (2.0 equiv.), and the XPhos Pd G3 precatalyst (0.02 equiv.).[5]
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Reaction:
-
Place the flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80–100 °C).
-
Stir the reaction mixture vigorously.
-
-
Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired biaryl product.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Pd(0) catalyst was oxidized or the precatalyst failed to activate.[5] 2. Insufficiently Degassed Solvents: Oxygen is present. 3. Poor Base Solubility. | 1. Use a fresh, high-quality precatalyst. Ensure the inert atmosphere is rigorously maintained. 2. Thoroughly degas all solvents (e.g., by sparging with argon for 20-30 minutes). 3. Use a finely ground base and ensure vigorous stirring. A small amount of water can help solubilize phosphate or carbonate bases. |
| Significant Protodeboronation | 1. Boronic Acid Instability: The substrate is highly sensitive to the base.[6][8] 2. Reaction Temperature is Too High. 3. Reaction Time is Too Long. | 1. Switch to a milder base (e.g., K₃PO₄ or CsF).[21] Consider a base-free "cationic" protocol for extremely sensitive substrates.[6] Alternatively, use a boronic ester (e.g., pinacol or MIDA) which slowly hydrolyzes to the boronic acid, keeping its concentration low.[8][12] 2. Lower the reaction temperature. 3. Stop the reaction as soon as the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Oxygen Contamination: O₂ can promote oxidative homocoupling.[5] 2. Using a Pd(II) source without an efficient reduction to Pd(0) can lead to homocoupling as a side reaction during catalyst activation.[16] | 1. Ensure a strictly inert atmosphere and use thoroughly degassed solvents. 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that ensures rapid and clean generation of the active Pd(0) species. |
| Slow or Stalled Reaction | 1. Steric Hindrance: One or both coupling partners are sterically bulky.[5] 2. Poor Nucleophilicity: The fluorinated boronic acid is highly electron-deficient. | 1. Switch to a bulkier ligand (e.g., RuPhos) to accelerate reductive elimination. Increase the reaction temperature if substrate stability allows. 2. Use a stronger base (e.g., Cs₂CO₃) or a fluoride source (CsF) to generate a more nucleophilic boronate species.[5][21] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 21. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocol: Chan-Lam Coupling with (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Streamlining the Synthesis of Arylated Compounds
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[1][2][3] This copper-catalyzed cross-coupling of an arylboronic acid with an amine or alcohol offers a significant advantage over other methods like the Buchwald-Hartwig and Ullmann reactions by often proceeding under milder conditions, including at room temperature and in the presence of air.[1][2][4] The use of copper, an inexpensive and abundant metal, further enhances its appeal in synthetic chemistry.[3] This application note provides a detailed protocol for the Chan-Lam coupling using (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid, a substrate relevant to the synthesis of complex molecules in drug discovery. The protocol is designed to be a robust starting point for researchers, with explanations of the underlying principles to facilitate optimization.
Reaction Mechanism: A Copper-Catalyzed Pathway
The mechanism of the Chan-Lam coupling is a topic of ongoing research, but it is generally accepted to proceed through a catalytic cycle involving Cu(I), Cu(II), and potentially Cu(III) species.[2][4][5] The key steps are outlined below:
-
Ligand Exchange and Transmetalation: The reaction initiates with the coordination of the heteroatom nucleophile (amine or alcohol) to the Cu(II) catalyst, typically a copper acetate dimer. This is followed by transmetalation with the arylboronic acid, where the aryl group is transferred from boron to the copper center, forming a Cu(II)-aryl complex.[5]
-
Oxidative Addition/Disproportionation: The Cu(II)-aryl complex can then undergo a disproportionation with another Cu(II) species to form a key Cu(III) intermediate.[4][5]
-
Reductive Elimination: This high-valent Cu(III) species undergoes reductive elimination, forging the desired C-N or C-O bond and releasing the arylated product. This step regenerates a Cu(I) species.[4][5]
-
Oxidation: The catalytic cycle is completed by the oxidation of the Cu(I) species back to the active Cu(II) state, often by molecular oxygen from the air.[4][5]
Figure 1. A simplified catalytic cycle for the Chan-Lam coupling reaction.
Experimental Protocol
This protocol provides a general method for the N-arylation of a primary or secondary amine with this compound. The reaction conditions are a starting point and may require optimization for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (for 0.5 mmol scale) |
| This compound | Not available | 253.09 | 126.5 mg (1.0 equiv) |
| Amine (N-H containing substrate) | Varies | Varies | 0.6 mmol (1.2 equiv) |
| Copper(II) acetate (Cu(OAc)₂) | 142-71-2 | 181.63 | 18.2 mg (0.2 equiv) |
| Pyridine | 110-86-1 | 79.10 | 81 µL (2.0 equiv) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 5 mL |
| 4Å Molecular Sieves | Not applicable | Not applicable | ~250 mg |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (126.5 mg, 0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), and copper(II) acetate (18.2 mg, 0.1 mmol, 0.2 equiv).
-
Addition of Sieves and Solvent: Add approximately 250 mg of activated 4Å molecular sieves to the flask. Add 5 mL of dichloromethane (DCM) to the flask.
-
Addition of Base: Add pyridine (81 µL, 1.0 mmol, 2.0 equiv) to the reaction mixture.
-
Reaction Conditions: The flask is left open to the air (or a balloon of air can be attached) and the mixture is stirred vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the molecular sieves and copper salts, washing with additional DCM. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Figure 2. General workflow for the Chan-Lam coupling protocol.
Optimization and Considerations
The success of the Chan-Lam coupling can be substrate-dependent.[6] The following parameters can be adjusted to optimize the reaction for the specific amine being used with this compound:
-
Copper Source: While Cu(OAc)₂ is commonly used, other copper salts such as CuCl₂, CuSO₄, or Cu(OTf)₂ can also be effective.[4]
-
Base: Pyridine is a common choice, but other bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases such as K₂CO₃ can be screened.[4][7] In some cases, the reaction can proceed without a base.[8] The role of the base can be to facilitate the deprotonation of the nucleophile and to sequester the acid generated during the reaction.[9]
-
Solvent: Dichloromethane is a good starting point, but other solvents like acetonitrile, methanol, tetrahydrofuran (THF), or toluene can be explored.[4] A mixed solvent system, for example, MeCN/EtOH, has been shown to be effective for challenging couplings.
-
Temperature: While many Chan-Lam couplings proceed at room temperature, gentle heating (e.g., 40-80 °C) may be required for less reactive substrates.[4]
-
Oxidant: Air is the most common and convenient oxidant. In some cases, using pure oxygen or other oxidants like TEMPO may improve the reaction rate and yield.[4]
-
Ligands: The addition of ligands, such as 1,10-phenanthroline or various bidentate ligands, can sometimes improve the efficiency and scope of the reaction.[10]
The electronic and steric properties of the amine will significantly influence its reactivity. Electron-rich amines are generally more reactive.[11] For less nucleophilic amines, such as anilines, alternative conditions or catalysts may be necessary.[12][13] The ortho-fluoro substituent on the boronic acid may influence the reaction kinetics, and the diethylcarbamoyl group is a relatively robust functional group that should be well-tolerated under these mild conditions.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient reaction time, or low reactivity of the amine. | Try a different copper source or add a ligand. Increase the reaction time or temperature. Screen different bases and solvents. |
| Formation of Byproducts | Homocoupling of the boronic acid, or oxidation of the starting materials. | Lower the reaction temperature. Use a stoichiometric amount of the boronic acid. Ensure efficient stirring to facilitate the desired reaction. |
| Protodeboronation | Presence of water or protic solvents. | Use anhydrous solvents and reagents. Ensure molecular sieves are properly activated. |
Conclusion
The Chan-Lam coupling offers a practical and efficient method for the synthesis of N-arylated compounds. The protocol provided for this compound serves as a solid foundation for researchers. By understanding the reaction mechanism and the key parameters that can be optimized, scientists can effectively apply this powerful transformation in the development of novel molecules for various applications, including pharmaceuticals and materials science.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. scispace.com [scispace.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in Chan–Lam coupling reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Determining the Solubility of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid in Common Organic Solvents for Pharmaceutical Development
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solubility in Drug Discovery
(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is a bespoke building block in modern medicinal chemistry. Its structural motifs—a fluorinated phenyl ring, a boronic acid group, and a diethylcarbamoyl moiety—make it a valuable precursor for synthesizing complex molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous physicochemical challenges, with solubility being a primary gatekeeper. A thorough understanding of a compound's solubility in various organic solvents is not merely an academic exercise; it is a cornerstone for robust process development, ensuring reproducible reaction kinetics, simplifying purification strategies, and enabling viable formulation pathways.[3] This document provides a comprehensive guide to understanding and determining the solubility of this compound, offering both theoretical insights and practical, step-by-step protocols.
Physicochemical Properties and Predicted Solubility Behavior
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₅BFNO₃
-
Molecular Weight: 239.05 g/mol [4]
The solubility of this molecule is governed by the interplay of its distinct functional groups:
-
Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, facilitating solubility in polar solvents.[3] However, boronic acids are known to undergo dehydration to form cyclic anhydrides (boroxines), which can complicate solubility studies.[5]
-
Fluorophenyl Group: The fluorine substituent increases the polarity of the C-F bond but the overall effect on the phenyl ring is an increase in lipophilicity. This can influence solubility in both polar and non-polar environments.[2]
-
Diethylcarbamoyl Group (-C(=O)N(CH₂CH₃)₂): This amide group is polar and can participate in hydrogen bonding as an acceptor, which is expected to enhance solubility in protic and polar aprotic solvents. The diethyl groups add a degree of lipophilicity.
Based on these features, a qualitative solubility profile can be predicted. Higher solubility is anticipated in polar aprotic solvents like DMSO and DMF, and in alcohols like methanol and ethanol, where hydrogen bonding can be effectively established. Moderate solubility might be found in ethereal solvents like THF and chlorinated solvents such as dichloromethane. In contrast, poor solubility is expected in non-polar hydrocarbon solvents like hexane and heptane.
Quantitative Solubility Data: A Representative Analysis
While specific, publicly available quantitative solubility data for this compound is limited, the following table represents a typical format for presenting such data, which can be generated using the protocols outlined in this guide. The values presented here are illustrative and should be experimentally determined.
| Solvent | Chemical Class | Predicted Solubility at 25°C (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Expected to be freely soluble. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Expected to be freely soluble. |
| Methanol (MeOH) | Polar Protic | 50 - 100 | Soluble, aided by H-bonding. |
| Ethanol (EtOH) | Polar Protic | 25 - 50 | Soluble. |
| Tetrahydrofuran (THF) | Ether | 10 - 25 | Moderately soluble.[3] |
| Acetone | Ketone | 10 - 25 | Moderately soluble.[6] |
| Dichloromethane (DCM) | Chlorinated | 5 - 10 | Sparingly soluble. |
| Toluene | Aromatic Hydrocarbon | < 1 | Poorly soluble. |
| Heptane | Aliphatic Hydrocarbon | < 0.1 | Practically insoluble. |
Experimental Protocol: Isothermal Shake-Flask Method
This protocol details a reliable and widely used method for determining the equilibrium solubility of a compound in various solvents at a constant temperature.
Principle
A surplus of the solid compound is agitated in the solvent of interest for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a vial (e.g., 10-20 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume of the selected solvent (e.g., 1 mL) into the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 250 rpm). Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the compound.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.
Alternative Protocol: The Dynamic (Synthetic) Method
For a higher throughput or temperature-dependent solubility profile, the dynamic method is an excellent alternative.[3][5]
Principle
A biphasic sample of known composition (solute and solvent) is heated at a controlled rate while being stirred. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[3]
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh the boronic acid and the chosen organic solvent into a jacketed glass vessel to create a mixture of known mole fraction.[3]
-
Heating and Stirring: Heat the sample at a slow, constant rate (e.g., 0.1-0.3 K/min) with vigorous stirring.[5]
-
Turbidity Monitoring: Continuously monitor the turbidity of the sample. This can be done visually or instrumentally with a light-scattering probe.[5][7]
-
Equilibrium Point Determination: The temperature at which the solution becomes completely clear marks the dissolution point.[3]
-
Data Collection: Repeat this process for various compositions to construct a solubility curve (mole fraction vs. temperature).
Logical Relationship Diagram
Caption: Core logic of the Dynamic Solubility Determination Method.
Safety and Handling Precautions
All work with boronic acids should be conducted with appropriate safety measures in place.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a laboratory coat.[8][9]
-
Engineering Controls: Handle solid boronic acid and prepare solutions inside a certified chemical fume hood to avoid inhalation of dust particles.[8][10]
-
Handling: Avoid contact with skin and eyes.[10][11] Wash hands thoroughly after handling. Keep containers tightly closed when not in use.[8][11]
-
Spill Response: In case of a spill, contain the material, prevent it from entering drains, and clean it up using a spill kit.[8][12]
-
Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.[10][12]
Conclusion
The solubility of this compound is a critical parameter that influences its application in pharmaceutical research and development. While direct solubility data may not be readily available, the well-established protocols described herein—the isothermal shake-flask and dynamic methods—provide robust frameworks for its experimental determination. By carefully considering the compound's structural features and employing rigorous experimental techniques, researchers can generate the high-quality solubility data necessary to accelerate their drug discovery programs.
References
- 1. (5-((diethylamino)Methyl)-2-fluorophenyl)boronic acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | C11H15BFNO3 | CID 44886928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. youtube.com [youtube.com]
- 10. lobachemie.com [lobachemie.com]
- 11. aksci.com [aksci.com]
- 12. laballey.com [laballey.com]
Using (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid in fragment-based drug discovery
Application Note & Protocols
Topic: Utilizing (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Boronic Acid Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] FBDD's core principle is elegantly simple: screen small, low-molecular-weight compounds ("fragments") that, due to their structural simplicity, can explore chemical space more effectively and often form highly efficient, high-quality interactions with a protein target.
Within the vast landscape of chemical fragments, boronic acids have emerged as a privileged class, particularly for targets such as proteases and other hydrolases.[][3] Their utility stems from the unique electrophilic nature of the boron atom, which can form a reversible covalent bond with nucleophilic residues like serine, threonine, or lysine within a protein's active site.[4][5][6] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and specific inhibition.[7][8]
This guide provides a detailed examination of This compound , a strategically designed fragment, and outlines comprehensive protocols for its application in a typical FBDD campaign. We will delve into the rationale behind its structural features and provide step-by-step methodologies for screening, validation, and structural characterization.
Fragment Profile: this compound
This fragment is engineered with distinct chemical features that make it an excellent starting point for an FBDD project. Each component serves a strategic purpose, from target engagement to providing vectors for future optimization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BFNO₃ | [9] |
| Molecular Weight | 239.05 g/mol | [9] |
| IUPAC Name | [5-(diethylcarbamoyl)-2-fluorophenyl]boronic acid | [9] |
| CAS Number | 871332-64-8 | [9] |
Rationale for Design
The power of this fragment lies in the synergy of its three key functional groups.
-
Boronic Acid Moiety (The "Warhead"): The boron atom is sp²-hybridized and possesses an empty p-orbital, making it a Lewis acid.[6] It readily accepts a lone pair of electrons from a nucleophilic hydroxyl group (e.g., from a serine residue in an enzyme's active site) to form a stable, yet reversible, tetrahedral boronate adduct.[7][10] This covalent interaction provides a significant affinity boost, which is crucial for detecting the binding of low-molecular-weight fragments.
-
2-Fluoro Substituent (The "Tuning" Group): The fluorine atom at the ortho position is a small, electron-withdrawing group. Its primary roles are to modulate the electronic properties of the phenyl ring, which can influence the pKa of the boronic acid, and to serve as a key vector for synthetic elaboration during hit-to-lead optimization. It can also participate in favorable hydrogen bonding or other non-covalent interactions within the binding pocket.
-
5-Diethylcarbamoyl Group (The "Solubility & Vector" Group): The N,N-diethylcarbamoyl moiety provides several advantages. It enhances aqueous solubility, a critical property for fragment screening. Its amide bond offers both hydrogen bond acceptor (the carbonyl oxygen) and potential steric interaction capabilities. Crucially, it provides a well-defined synthetic handle for fragment "growing" or "linking" strategies in the subsequent stages of drug design.
The FBDD Workflow: A Roadmap to a Lead
A successful FBDD campaign is a multi-stage process that progressively builds confidence in a fragment hit while gathering detailed information to guide its optimization. The workflow described below leverages orthogonal biophysical and structural techniques to ensure robustness and efficiency.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for utilizing this compound in an FBDD campaign. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
Expertise & Rationale: SPR is an ideal primary screening technique for FBDD due to its high sensitivity for detecting low-affinity interactions, low protein consumption, and real-time data output.[11][12][13] The method measures changes in mass on a sensor chip surface, allowing for direct detection of fragment binding to an immobilized protein target without the need for labels.
Methodology:
-
Protein Immobilization:
-
Action: Immobilize the purified target protein onto a CM5 sensor chip (or equivalent) using standard amine coupling chemistry. Aim for a low to medium density surface (e.g., 2000-5000 Response Units, RU) to minimize potential mass transport limitations.
-
Causality: Amine coupling is a robust and widely used method. A moderate immobilization level ensures a good signal window while avoiding issues that can arise from overly dense surfaces, such as steric hindrance or avidity effects. A reference flow cell should be prepared by activating and deactivating the surface without protein to allow for subtraction of bulk refractive index changes.
-
-
Fragment Preparation:
-
Action: Prepare a 100 mM stock solution of this compound in 100% DMSO. For the primary screen, create a working solution at a final concentration of 200 µM in SPR running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).
-
Causality: A high screening concentration (100-500 µM) is necessary to detect the weak binding typical of fragments. Precisely matching the DMSO concentration is critical because DMSO has a high refractive index, and even small mismatches can cause bulk shifts that are indistinguishable from true binding events, leading to false positives.[12]
-
-
Screening Analysis:
-
Action: Inject the 200 µM fragment solution over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
Causality: A single, high-concentration injection allows for rapid screening of the entire fragment library. The resulting sensorgram provides a qualitative indication of binding.
-
-
Data Interpretation & Hit Selection:
-
Action: After subtracting the reference channel signal, identify fragments that produce a response significantly above the baseline noise. A positive "hit" is a fragment that shows a clear, concentration-dependent binding signal.
-
Causality: This initial screen is a qualitative filter. The goal is not to measure affinity but to simply identify fragments that interact with the target, which will then be subjected to more rigorous validation.
-
Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal method to confirm hits from a primary screen and eliminate artifacts.[14] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust. They monitor chemical shift perturbations (CSPs) of the protein's backbone amides upon fragment binding, providing direct evidence of interaction at atomic resolution.[15]
Methodology:
-
Protein Preparation:
-
Action: Express and purify the target protein with uniform ¹⁵N isotopic labeling. Prepare a ~100 µM sample in a suitable NMR buffer (e.g., 20 mM Phosphate pH 6.8, 50 mM NaCl, 90% H₂O/10% D₂O).
-
Causality: ¹⁵N labeling is required to generate the HSQC spectrum, where each peak corresponds to a specific backbone N-H group in the protein.
-
-
Reference Spectrum Acquisition:
-
Action: Record a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference "fingerprint" of the unbound protein.
-
Causality: A well-resolved reference spectrum is essential for unambiguously identifying changes upon ligand binding.
-
-
Fragment Titration:
-
Action: Add a stoichiometric excess of this compound (e.g., 5- to 10-fold molar excess) to the protein sample from a concentrated stock in DMSO-d₆.
-
Causality: Using a deuterated solvent for the fragment stock minimizes interference with the protein spectrum. A molar excess ensures that a significant population of the protein is in the bound state, making CSPs detectable.
-
-
Data Analysis:
-
Action: Record a second ¹H-¹⁵N HSQC spectrum and overlay it with the reference spectrum. Analyze for chemical shift perturbations (CSPs) or significant line broadening of specific peaks.
-
Causality: If the fragment binds, the chemical environment of nearby amino acid residues will change, causing their corresponding peaks in the HSQC spectrum to shift or broaden. This confirms a direct interaction and simultaneously maps the binding site on the protein surface. This method is less susceptible to artifacts like aggregation that can plague other techniques.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Expertise & Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the definitive goal for a validated hit.[16] It provides an unambiguous, three-dimensional view of the binding mode, including the covalent bond formation, and offers a precise blueprint for structure-based drug design.[17][18][19]
Methodology:
-
Complex Formation & Crystallization:
-
Action: Set up crystallization trials for the target protein in the presence of a 3- to 5-fold molar excess of this compound (co-crystallization). Alternatively, soak pre-existing crystals of the apo-protein in a solution containing the fragment.
-
Causality: Co-crystallization is often preferred as it can capture conformational changes induced by fragment binding. Soaking is a simpler alternative if high-quality apo crystals are readily available.
-
-
Data Collection and Processing:
-
Action: Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source. Process the diffraction data to obtain a set of structure factors.
-
Causality: Synchrotron radiation provides the high-intensity X-rays necessary to resolve the diffraction from protein crystals, especially those with weakly bound fragments.
-
-
Structure Solution and Refinement:
-
Action: Solve the structure using molecular replacement with a known apo-structure. Carefully model the fragment into the resulting electron density map.
-
Causality: The appearance of clear, unambiguous electron density for the fragment in the protein's active site is the ultimate confirmation of binding. Refinement will reveal the precise geometry of the covalent adduct formed between the boronic acid and the catalytic serine/threonine residue.
-
From Hit to Lead: The Path Forward
Confirmation of a structurally characterized hit like this compound is not the end but the beginning of the drug design process.
Structure-Guided Design: The high-resolution crystal structure is the key. It reveals which vectors on the fragment are pointing towards solvent-exposed regions and are therefore suitable for elaboration to pick up additional interactions and increase potency.
SAR Exploration:
-
Vector 1 (Fluoro position): The fluorine can be replaced with other groups via Suzuki coupling or other cross-coupling reactions to explore interactions in adjacent sub-pockets.
-
Vector 2 (Amide position): The diethylamide can be systematically modified (e.g., to other alkyl groups, cyclic amines, or different functional groups) to optimize solubility, cell permeability, and binding affinity.
This iterative cycle of design, synthesis, and testing, guided by structural biology and biophysical data, is the core engine of hit-to-lead optimization.
Conclusion
This compound represents a highly valuable tool in the arsenal of the medicinal chemist. Its design thoughtfully balances the reactive potential of the boronic acid warhead with features that ensure good physicochemical properties and provide clear avenues for synthetic elaboration. By employing a rigorous, multi-disciplinary workflow combining sensitive biophysical techniques like SPR and NMR with the definitive power of X-ray crystallography, researchers can effectively leverage this fragment to initiate discovery programs against a range of important enzyme targets, paving the way for the development of novel therapeutics.
References
- 1. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | C11H15BFNO3 | CID 44886928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Microwave-assisted Suzuki reactions with (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
Microwave-Accelerated Suzuki-Miyaura Cross-Coupling with (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
Introduction: The Synergy of Microwave Synthesis and Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in pharmaceutical and materials science for constructing complex molecular architectures like biaryls and polyolefins.[2][3]
Traditional Suzuki-Miyaura reactions, while powerful, often require long reaction times and elevated temperatures using conventional heating methods.[4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape. Microwave irradiation offers a rapid, efficient, and highly reproducible alternative to conventional heating.[5] By directly coupling with polar molecules in the reaction mixture, microwaves provide uniform, localized heating that dramatically accelerates reaction rates, often reducing multi-hour processes to mere minutes.[4][5][6] This acceleration not only enhances productivity but can also lead to higher product yields, improved purity by minimizing byproduct formation, and alignment with the principles of green chemistry through reduced energy consumption and solvent use.[6][7][8]
This guide provides an in-depth exploration of microwave-assisted Suzuki reactions focusing on a specific, electronically modified substrate: This compound . This boronic acid presents unique electronic characteristics due to the presence of an electron-withdrawing carbamoyl group and a fluorine atom, which can influence its reactivity. We will delve into the mechanistic underpinnings, provide detailed protocols, and offer field-proven insights to empower researchers, scientists, and drug development professionals to successfully employ this versatile building block in their synthetic endeavors.
Understanding the Core Mechanism: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium catalyst. The cycle elegantly orchestrates the coupling of the two organic partners through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition : The cycle initiates with a coordinatively unsaturated Palladium(0) complex. This active catalyst inserts itself into the carbon-halogen bond of the organic halide (Ar¹-X), forming a new arylpalladium(II) complex.[9][10] This step is often rate-limiting, particularly with less reactive halides like chlorides.[11]
-
Transmetalation : This crucial step involves the transfer of the organic group (Ar²) from the boronic acid to the palladium(II) center. For this to occur, the boronic acid must be activated by a base.[1][2][12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its aryl group to the palladium, displacing the halide and forming a diarylpalladium(II) intermediate.[1][2]
-
Reductive Elimination : The final step sees the two organic fragments (Ar¹ and Ar²) on the palladium center coupling to form the new C-C bond of the biaryl product.[9][10] This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagent Selection and Rationale for this compound
The success of a Suzuki coupling, especially with an electronically modified substrate, is highly dependent on the judicious selection of catalyst, base, and solvent. The electron-withdrawing nature of the carbamoyl and fluoro substituents on the boronic acid can slow the rate of transmetalation, making careful optimization critical.[13]
Palladium Catalyst Systems
The choice of palladium source and, more importantly, the ancillary ligand, is paramount. The ligand stabilizes the palladium center and modulates its electronic and steric properties, directly influencing catalytic activity.
-
For General Screening (High Reactivity Partners - Aryl Iodides/Bromides):
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, reliable catalyst that is often effective for less demanding couplings. It serves as a good starting point for optimization.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This robust precatalyst is known for its high thermal stability and effectiveness with a broad range of substrates, including those with electron-withdrawing groups.[14]
-
-
For Challenging Couplings (Aryl Chlorides or Sterically Hindered Partners):
-
Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃: These electron-rich, bulky biarylphosphine ligands are state-of-the-art for activating challenging substrates.[15][16] They promote the oxidative addition of aryl chlorides and accelerate the reductive elimination step, leading to highly efficient catalysis even at low loadings.[15][17]
-
The Role of the Base
The base is essential for activating the boronic acid for transmetalation.[1][12] Its strength and composition can profoundly affect the reaction outcome.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common bases used in Suzuki reactions. Potassium carbonate (K₂CO₃) is a cost-effective and generally effective choice. Cesium carbonate (Cs₂CO₃) is a stronger base and more soluble in organic solvents, often providing superior results for difficult couplings.[10]
-
Phosphates (K₃PO₄): A strong base that is particularly effective with sterically hindered substrates or when using Buchwald-type ligands.[10][15]
-
Organic Bases (e.g., Et₃N): Generally less effective for activating boronic acids compared to inorganic bases and are more suitable for other types of cross-coupling reactions.[18]
For the target boronic acid, a moderately strong base like K₂CO₃ is a good initial choice, with the option to move to a stronger base like K₃PO₄ or Cs₂CO₃ if the reaction is sluggish.[13]
Solvent Systems for Microwave Chemistry
Solvent selection in microwave synthesis is critical, as the solvent's ability to absorb microwave energy (its dielectric properties) dictates the heating efficiency.[19]
-
High Absorbers (e.g., DMF, DMSO, Ethanol): These solvents heat very rapidly under microwave irradiation. Ethanol is an excellent green solvent choice.[19]
-
Medium Absorbers (e.g., Dioxane, THF): These are common solvents for Suzuki reactions and perform well in microwave reactors.[10][11] A mixture of dioxane and water is a classic combination that often enhances reactivity.[10]
-
Low/Non-Absorbers (e.g., Toluene, Xylenes): These do not heat efficiently on their own but can be used if the reactants or catalyst absorb microwave energy directly.[19]
A polar, aprotic solvent system like 1,4-Dioxane/H₂O or DMF is highly recommended for this application, as it provides excellent solubility for the reagents and efficiently absorbs microwave energy.[10][18]
| Component | Recommended Starting Point | Rationale & Alternatives |
| Palladium Catalyst | Pd(dppf)Cl₂ (1-3 mol%) | Robust and effective for a wide range of substrates. For aryl chlorides, use a Buchwald system (e.g., XPhos Pd G3, 1-2 mol%).[14][15] |
| Base | K₂CO₃ (2.0 equiv) | Standard, effective base. If yield is low, switch to a stronger base like K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).[1][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Excellent solubility and microwave absorption. Alternatives include DMF, Acetonitrile, or Ethanol/Water mixtures.[18] |
| Boronic Acid | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the potentially more valuable aryl halide coupling partner. |
| Aryl Halide | 1.0 equivalent | The limiting reagent in the reaction. |
| Temperature | 100 - 140 °C | Microwave allows for rapid heating to temperatures above the solvent's boiling point in a sealed vessel.[20] |
| Time | 5 - 20 minutes | A key advantage of microwave synthesis. Monitor by TLC or LC-MS to determine the optimal time.[21][22] |
Detailed Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Microwave reactions in sealed vessels generate pressure and should only be performed in a dedicated, certified microwave reactor with appropriate safety features.
Protocol 1: General Microwave-Assisted Suzuki Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Figure 2: General workflow for the microwave-assisted Suzuki protocol.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
Procedure:
-
Reagent Loading: To the 10 mL microwave reaction vial, add the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium carbonate. Add the magnetic stir bar.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.
-
Degassing: Seal the vial with a septum cap. Purge the reaction mixture by bubbling argon or nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen, which can deactivate the catalyst.[13]
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes with magnetic stirring. Ensure the power setting allows for rapid heating to the target temperature.
-
Reaction Cooldown & Workup: After the irradiation is complete, allow the vial to cool to room temperature (typically aided by the instrument's compressed air cooling). Once cooled, carefully uncap the vial.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[10]
Troubleshooting and Optimization
-
Low or No Conversion:
-
Increase Temperature: Raise the reaction temperature in increments of 10 °C (up to 150 °C).
-
Use a Stronger Base: Substitute K₂CO₃ with K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).[13]
-
Change Catalyst System: For unreactive partners (especially aryl chlorides), switch to a Buchwald catalyst system. For example, use Pd₂(dba)₃ (1 mol%) with SPhos (3 mol%).[15]
-
Ensure Anhydrous/Degassed Conditions: Oxygen and water (beyond the required amount in the solvent system) can be detrimental. Ensure solvents are properly degassed.[13]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This often results from the presence of oxygen.[11] Improve the degassing procedure.
-
Protodeborylation: The boronic acid is replaced by a hydrogen atom. This can be problematic with electron-deficient heteroaryl boronic acids.[11] Using a less aqueous solvent system or a stronger base can sometimes mitigate this.
-
Conclusion
The integration of microwave technology with the Suzuki-Miyaura cross-coupling reaction provides a powerful platform for rapid and efficient synthesis. When working with electronically modified substrates like this compound, a systematic approach to optimizing the catalyst, base, and solvent is key to achieving high yields. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers to harness the full potential of this methodology, enabling the swift construction of complex molecules vital to drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Choice for Microwave Synthesis [cem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Application and Scale-Up Protocol for the Synthesis of Biaryls Using (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
Introduction: The Strategic Importance of Substituted Biaryls and the Unique Advantages of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent and versatile method for the construction of these critical C-C bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acid derivatives.[3][4][5]
This application note provides a detailed guide for the scale-up synthesis of biaryls utilizing a uniquely functionalized building block: This compound . The strategic incorporation of both a 2-fluoro substituent and a 5-diethylcarbamoyl group on the phenylboronic acid ring offers distinct advantages that address common challenges in biaryl synthesis, particularly on a larger scale.
The presence of a fluorine atom ortho to the boronic acid moiety is known to modulate the electronic properties of the molecule, which can lead to enhanced reaction rates and improved selectivity in Suzuki-Miyaura couplings.[6][7][8] This electronic influence can be crucial for achieving high conversion and minimizing side reactions. Furthermore, the N,N-diethylcarbamoyl group can act as a directing group, potentially influencing the regioselectivity of the coupling and offering a handle for further synthetic transformations.[9][10][11][12]
This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scalable protocol for the synthesis of complex biaryl structures. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for kilogram-scale synthesis, address critical safety and scalability considerations, and offer troubleshooting guidance based on field-proven insights.
Reaction Mechanism and the Role of Substituents
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. A simplified representation of the accepted mechanism is illustrated below.
References
- 1. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N,N-diethyl O-carbamate: directed metalation group and orthogonal Suzuki-Miyaura cross-coupling partner. | Semantic Scholar [semanticscholar.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance for low yields encountered in Suzuki-Miyaura cross-coupling reactions utilizing (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid. Our approach is to diagnose potential issues from first principles, grounded in mechanistic understanding and field-proven solutions.
Understanding the Challenges with this compound
Low yields in Suzuki reactions with this particular boronic acid often stem from a combination of steric and electronic factors. The ortho-fluoro substituent and the bulky, electron-withdrawing diethylcarbamoyl group at the meta-position create a sterically hindered and electron-deficient aromatic system. These features can significantly impact key steps in the catalytic cycle, leading to incomplete conversion and the formation of undesired side products.
Key Contributing Factors to Low Yield:
-
Steric Hindrance: The bulky diethylcarbamoyl group can impede the approach of the palladium catalyst to the boronic acid, slowing down the crucial transmetalation step.
-
Electronic Effects: The electron-withdrawing nature of both the fluoro and diethylcarbamoyl groups decreases the nucleophilicity of the arylboronic acid. This makes the transfer of the aryl group to the palladium center less favorable.[1][2]
-
Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water or alcohols) in the reaction mixture, leading to the formation of 1-fluoro-3-(diethylcarbamoyl)benzene as a byproduct.[3][4][5] This process is often accelerated by the basic conditions required for the Suzuki coupling.
Troubleshooting Guide: A Mechanistic Approach
This section is structured to help you diagnose and resolve specific issues you may be encountering during your experiments.
Q1: My reaction has stalled with significant starting material remaining. What are the likely causes and how can I address this?
A1: A stalled reaction with unconsumed starting materials, particularly the aryl halide, often points to issues with the catalyst activation or the transmetalation step. Given the properties of this compound, a slow or inhibited transmetalation is a primary suspect.
Troubleshooting Workflow:
References
Technical Support Center: Optimization of Base and Solvent for Coupling (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are working with the electron-deficient substrate, (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid. The electron-withdrawing nature of the diethylcarbamoyl and fluoro groups presents unique challenges to the standard Suzuki-Miyaura protocol, often leading to lower yields and side product formation.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established mechanistic principles and field-proven insights to help you optimize your reaction conditions for a successful coupling.
Troubleshooting Guide
This section addresses common problems encountered when using this compound in Suzuki-Miyaura couplings.
Issue 1: Low to No Product Formation
Question: My Suzuki coupling reaction with this compound is giving me very low yield or no desired product at all. What are the likely causes and how can I fix it?
Answer:
Low or no product formation is a frequent issue, often stemming from several factors. Let's break down the potential culprits and their solutions.
1. Catalyst Inactivity or Insufficient Catalyst Loading:
-
Plausible Cause: The palladium catalyst may be inactive, or the loading might be too low for this challenging substrate. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, and this process can sometimes be inefficient.[3]
-
Troubleshooting Steps:
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the reduction step.[3]
-
Optimize Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%).
-
Consider Advanced Precatalysts: Buchwald's G3 or G4 precatalysts are often more efficient at generating the active catalytic species.[4]
-
2. Ineffective Base or Incorrect Base Strength:
-
Plausible Cause: The base is crucial for activating the boronic acid for transmetalation.[2] For electron-deficient boronic acids, the choice of base is even more critical. A base that is too weak may not facilitate the formation of the reactive boronate species, while a base that is too strong can promote side reactions.
-
Troubleshooting Steps:
-
Screen a Range of Bases: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. If the reaction is still sluggish, consider stronger bases like Cs₂CO₃ or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Ensure Anhydrous Conditions (for some bases): When using anhydrous bases like K₃PO₄, adding a small amount of water can sometimes be beneficial.[5]
-
3. Unsuitable Solvent System:
-
Plausible Cause: The solvent system must be able to dissolve all reaction components and facilitate the interaction between the organic and aqueous phases (if present). Poor solubility can significantly hinder the reaction rate.
-
Troubleshooting Steps:
-
Solvent Screening: Common solvent systems for Suzuki couplings include toluene/water, dioxane/water, and THF/water.[6] For this particular substrate, polar aprotic solvents like DMF or DMAc might also be effective.[7]
-
Improve Mixing: For biphasic systems, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[4][8]
-
Issue 2: Significant Protodeboronation of the Boronic Acid
Question: I'm observing a significant amount of the corresponding arene (N,N-diethyl-4-fluorobenzamide) as a byproduct, indicating protodeboronation. How can I minimize this side reaction?
Answer:
Protodeboronation, the cleavage of the C-B bond by a proton source, is a common decomposition pathway for boronic acids, especially for electron-deficient ones like this compound.[9]
1. Minimize Water Content:
-
Plausible Cause: While some water is often necessary, excess water can accelerate protodeboronation.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Start with anhydrous solvents and add a controlled amount of water if required for the base's activity.
-
Dry Reagents: Ensure all other reagents, including the base and coupling partner, are dry.
-
2. Use a Milder Base:
-
Plausible Cause: Strongly basic conditions can promote protodeboronation.
-
Troubleshooting Steps:
-
Switch to a Weaker Base: If you are using a strong base like NaOH or KOH, try switching to a milder base like K₂CO₃ or even NaHCO₃.
-
Use Fluoride Ions: Bases like CsF or KF can be effective as the fluoride ion is believed to play a unique role in activating the boronic acid without promoting significant protodeboronation.[2]
-
3. Protect the Boronic Acid:
-
Plausible Cause: The free boronic acid is susceptible to decomposition.
-
Troubleshooting Steps:
-
Use Boronic Esters: Convert the boronic acid to a more stable pinacol (BPin) or neopentyl glycol ester. These esters slowly release the boronic acid in situ, keeping its concentration low and minimizing degradation.[3]
-
Potassium Trifluoroborate Salts: These salts (BF₃K) are highly stable, crystalline solids that are less prone to protodeboronation.[3]
-
Issue 3: Formation of Homocoupled Byproduct
Question: My main byproduct is the homocoupling of my boronic acid. What is causing this and how can I prevent it?
Answer:
The homocoupling of boronic acids to form a biaryl species is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3]
1. Rigorous Degassing:
-
Plausible Cause: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.
-
Troubleshooting Steps:
-
Thoroughly Degas Solvents: Degas all solvents (including water) by bubbling an inert gas (argon or nitrogen) through them for an extended period or by using the freeze-pump-thaw method.[3]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
-
2. Use a Pd(0) Catalyst Source:
-
Plausible Cause: If a Pd(II) precatalyst is not efficiently reduced to Pd(0), the remaining Pd(II) can facilitate homocoupling.
-
Troubleshooting Steps:
-
Start with Pd(0): Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[3]
-
3. Ligand Choice:
-
Plausible Cause: The ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Troubleshooting Steps:
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-donating ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) can favor the cross-coupling pathway.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling, and how do I choose the right one for my electron-deficient boronic acid?
A1: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] There are two primary proposed mechanisms for its action:
-
Boronate Pathway: The base activates the boronic acid by forming a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[2]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[2]
For an electron-deficient boronic acid like this compound, the choice of base is crucial. A stronger base is generally required to form the boronate complex compared to an electron-rich boronic acid. However, very strong bases can lead to side reactions like protodeboronation.
Recommended Base Screening Strategy:
| Base Type | Examples | Suitability for Electron-Deficient Boronic Acids |
| Weak Bases | NaHCO₃, K₂CO₃ | May be too weak to promote efficient transmetalation. |
| Moderate Bases | K₃PO₄, Cs₂CO₃ | Often a good starting point, providing a balance of reactivity and minimizing side reactions. |
| Strong Bases | NaOH, KOH, t-BuOK | Can be effective but increase the risk of protodeboronation and other side reactions. Use with caution. |
| Fluoride Bases | CsF, KF | Can be advantageous as they may activate the boronic acid through a different mechanism, potentially reducing protodeboronation. |
| Organic Bases | TEA, DIPEA | Can be useful, particularly in non-aqueous conditions. |
Q2: How does the choice of solvent affect the Suzuki-Miyaura coupling of this compound?
A2: The solvent system is critical for a successful Suzuki coupling. It must:
-
Solubilize all components: The boronic acid, organic halide, catalyst, and base must be sufficiently soluble.
-
Facilitate phase transfer: In biphasic systems (e.g., toluene/water), the solvent system must allow for efficient interaction between the reactants in different phases.
-
Influence reaction kinetics: The polarity of the solvent can affect the rates of the different steps in the catalytic cycle.
Recommended Solvent Screening Strategy:
| Solvent System | Properties | Considerations for this compound |
| Toluene/Water | Biphasic, non-polar organic phase. | A common starting point. Vigorous stirring is essential. |
| Dioxane/Water | Miscible, polar aprotic. | Good for dissolving a wide range of substrates. |
| THF/Water | Miscible, polar aprotic. | Another good general-purpose solvent system. |
| DMF or DMAc | Polar aprotic. | Can be very effective for dissolving polar substrates and may be used without water. |
| n-Butanol | Protic solvent. | Can be beneficial in some cases, particularly with certain bases. |
Q3: What is the general mechanism of the Suzuki-Miyaura coupling, and how do the electron-withdrawing groups on my boronic acid affect it?
A3: The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
The electron-withdrawing diethylcarbamoyl and fluoro groups on your boronic acid primarily affect the transmetalation step. These groups decrease the nucleophilicity of the carbon atom attached to the boron, making the transfer of this organic group to the palladium center more difficult. This is why a stronger base or more forcing conditions (higher temperature, more active catalyst) are often required to achieve good yields with this substrate.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling Screening
This protocol provides a starting point for optimizing the reaction conditions.
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-3 mol%), and the ligand (if not using a pre-catalyst, 1.1-1.2 equiv relative to palladium).
-
Add the base (2.0-3.0 equiv).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Solvent Addition:
-
Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
-
Reaction:
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. reddit.com [reddit.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification Strategies for Products from (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid and its derivatives in their synthetic workflows. The unique structural features of this reagent—a polar diethylcarbamoyl group, a deactivating fluorine atom, and the reactive boronic acid moiety—can present specific challenges during product purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and achieve high purity for your target compounds.
I. Understanding the Chemistry: Common Reactions and Potential Impurities
This compound is a versatile building block, most commonly employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The presence of the amide and fluoro groups can influence the electronic properties and reactivity of the molecule, impacting not only the course of the reaction but also the impurity profile of the crude product.[2]
Common Reaction: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[3] A typical reaction involves the coupling of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base.[4]
dot graph "Suzuki-Miyaura_Coupling" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Aryl_Halide" [label="Ar-X"]; "Boronic_Acid" [label="(5-(Diethylcarbamoyl)-2-fluorophenyl)B(OH)₂"]; "Product" [label="Ar-(2-fluoro-5-(diethylcarbamoyl)phenyl)"]; "Catalyst" [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [label="Base (e.g., K₂CO₃, Cs₂CO₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Aryl_Halide" -> "Product" [label="Suzuki-Miyaura Coupling"]; "Boronic_Acid" -> "Product"; "Catalyst" -> "Product" [style=dotted]; "Base" -> "Product" [style=dotted]; } dot Caption: Generalized Suzuki-Miyaura coupling reaction.
Potential Impurities and Side Products
Understanding the potential impurities is the first step toward developing an effective purification strategy. Common side products in reactions involving arylboronic acids include:
-
Homocoupling Products: Dimerization of the boronic acid to form a biaryl species.[5][6] This is often promoted by the presence of oxygen.[7][8]
-
Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom.[5][9] This is a common degradation pathway, especially under basic conditions or at elevated temperatures.[5][9]
-
Boroxine Formation: Dehydration of the boronic acid to form a cyclic trimeric anhydride.[5][9] While often reversible, it can complicate stoichiometry.[9]
-
Residual Palladium Catalyst: The palladium catalyst used in the reaction can contaminate the final product.
-
Unreacted Starting Materials: Incomplete reactions will leave residual boronic acid and aryl halide.
-
Hydrolysis Products: The diethylcarbamoyl group may be susceptible to hydrolysis under certain acidic or basic conditions, leading to the corresponding carboxylic acid.
II. Troubleshooting Purification Challenges
This section addresses specific issues that you may encounter during the purification of your target compound.
Question 1: My product is highly polar and streaks badly on a standard silica gel column. How can I improve my chromatographic separation?
Answer:
The combination of the diethylcarbamoyl group and potentially other polar functionalities in your coupled product can lead to strong interactions with silica gel, causing streaking and poor separation. Here are several strategies to address this:
-
Utilize a Modified Stationary Phase:
-
Amine-Functionalized Silica: This is often an excellent choice for basic or highly polar compounds. The amine groups on the silica surface can help to reduce the strong interactions that cause streaking.
-
Diol-Bonded Silica: This stationary phase offers a different selectivity compared to standard silica and can be effective for polar compounds.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be a powerful alternative. You will use polar mobile phases (e.g., water/acetonitrile or water/methanol), and the elution order will be inverted compared to normal-phase chromatography.[10] For highly polar compounds that are poorly retained on C18, consider using a polar-embedded or polar-endcapped column.[11]
-
-
Optimize the Mobile Phase for Normal-Phase Chromatography:
-
Add a Basic Modifier: For basic compounds, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to your eluent can significantly improve peak shape by neutralizing acidic silanol groups on the silica surface.
-
Employ a More Polar Solvent System: A gradient elution from a less polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate, methanol, or isopropanol) can help to effectively elute your polar product. For very polar compounds, a dichloromethane/methanol gradient is often a good starting point.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent.[11] HILIC can be very effective for retaining and separating highly polar compounds.[10][11]
-
-
Consider Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol. It is an excellent technique for purifying polar compounds and can offer faster separations and reduced solvent consumption compared to HPLC.[11]
Question 2: I am observing a significant amount of homocoupled boronic acid byproduct. How can I minimize its formation and remove it?
Answer:
Homocoupling is a common side reaction in Suzuki couplings, particularly when using Pd(II) precatalysts or if oxygen is present in the reaction mixture.[6][7]
-
Minimizing Formation:
-
Thoroughly Degas Your Reaction Mixture: Oxygen can promote homocoupling.[7][8] Ensure your solvents are properly degassed and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[7]
-
Use a Pd(0) Catalyst or an Air-Stable Precatalyst: Pd(II) sources need to be reduced in situ to the active Pd(0) species, a process that can sometimes lead to homocoupling.[6] Using a Pd(0) source directly or a more robust, air-stable precatalyst can mitigate this.[7]
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time (if the main reaction is fast enough) can sometimes reduce the extent of side reactions.
-
-
Removal Strategies:
-
Chromatography: The homocoupled product will likely have a different polarity than your desired product and can often be separated by flash column chromatography. The choice of stationary and mobile phases discussed in Question 1 will be relevant here.
-
Recrystallization: If your desired product is a solid and has a significantly different solubility profile than the homocoupled byproduct, recrystallization can be a highly effective purification method.[12][13] Experiment with different solvent systems (e.g., hexanes/ethyl acetate, toluene, ethanol) to find one that selectively crystallizes your product.[12][14]
-
Question 3: My final product is contaminated with residual palladium. What are the best methods for its removal?
Answer:
Palladium contamination is a critical issue, especially in drug development. Several methods can be employed to reduce palladium levels:
-
Filtration through Celite or Silica Gel: After the reaction work-up, filtering the crude product solution through a plug of Celite or silica gel can remove a significant portion of the precipitated palladium.[15]
-
Scavenger Resins: There are various commercially available scavenger resins designed to bind and remove residual metals from solution. These are typically functionalized with thiols, amines, or other ligands that have a high affinity for palladium.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium. The carbon is then removed by filtration.
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution containing a sulfur source (e.g., sodium thiosulfate) can help to extract palladium salts.
-
Recrystallization: As a final purification step, recrystallization can be very effective at excluding metal impurities from the crystal lattice of your product.[12]
Question 4: I suspect protodeboronation is a major side reaction. How can I confirm this and purify my product?
Answer:
Protodeboronation results in the formation of N,N-diethyl-3-fluorobenzamide.
-
Confirmation:
-
LC-MS Analysis: Compare the mass of the suspected byproduct with the calculated mass of N,N-diethyl-3-fluorobenzamide.
-
¹H NMR Spectroscopy: Look for the characteristic signals of the aromatic protons of the protodeboronated product. The absence of the boronic acid group will lead to a different splitting pattern and chemical shifts compared to the starting material.
-
-
Purification:
-
Chromatography: The protodeboronated product will have a different polarity than your desired coupled product and can usually be separated by column chromatography.
-
Acid-Base Extraction: If your desired product has a basic or acidic handle that the protodeboronated byproduct lacks, you may be able to use liquid-liquid extraction to separate them. For example, if your coupled product contains a basic nitrogen, you can extract it into an acidic aqueous layer, wash the organic layer to remove the neutral protodeboronated impurity, and then basify the aqueous layer to recover your product.
-
dot graph "Purification_Decision_Tree" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="Crude Product Analysis\n(TLC, LC-MS, NMR)"]; Polarity [label="Is the product highly polar?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solid [label="Is the product a solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Impurity_Profile [label="What is the major impurity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Normal_Phase [label="Standard Normal-Phase\nChromatography"]; Modified_Phase [label="Modified Normal-Phase or\nReversed-Phase Chromatography"]; Recrystallization [label="Recrystallization"]; Chromatography [label="Chromatography"]; Homocoupling [label="Homocoupling"]; Protodeboronation [label="Protodeboronation"]; Starting_Material [label="Unreacted Starting Material"]; Optimize_Reaction [label="Optimize reaction conditions\n(degas, catalyst choice)"]; Optimize_Chromatography [label="Optimize chromatography"];
Start -> Polarity; Polarity -> Normal_Phase [label="No"]; Polarity -> Modified_Phase [label="Yes"]; Modified_Phase -> Solid; Normal_Phase -> Solid; Solid -> Recrystallization [label="Yes"]; Solid -> Chromatography [label="No"]; Recrystallization -> Impurity_Profile; Chromatography -> Impurity_Profile; Impurity_Profile -> Homocoupling; Impurity_Profile -> Protodeboronation; Impurity_Profile -> Starting_Material; Homocoupling -> Optimize_Reaction; Protodeboronation -> Optimize_Chromatography; Starting_Material -> Optimize_Chromatography; } dot Caption: Decision tree for purification strategy selection.
III. Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization as the primary purification method?
A1: Yes, if your product is a solid and you can find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[13] It is often a very effective method for achieving high purity and can be more scalable than chromatography.[12][14]
Q2: What analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of your main component and detecting minor impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both retention time data and mass information, which is invaluable for identifying byproducts.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying any structurally related impurities.[5] ¹⁹F NMR can be particularly useful given the fluorine atom in the starting boronic acid.[17] ¹¹B NMR can be used to monitor the consumption of the boronic acid starting material.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities.[5]
Q3: My boronic acid seems to be degrading upon storage. How can I prevent this?
A3: Boronic acids can be susceptible to degradation, particularly through protodeboronation and oxidation.[9] Storing the boronic acid in a cool, dry place under an inert atmosphere can help to prolong its shelf life. For long-term storage or for particularly unstable boronic acids, conversion to a more stable derivative, such as a pinacol ester, can be beneficial.[9] These esters are generally more robust and can often be used directly in coupling reactions.[9]
Q4: Are there any safety considerations when working with this compound?
A4: Yes, it is important to consult the Safety Data Sheet (SDS) for this compound. According to PubChem, it may be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[18] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
IV. Experimental Protocols
Protocol 1: General Flash Column Chromatography for a Moderately Polar Product
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Dry pack a silica gel column with the appropriate amount of silica gel (typically 50-100 times the weight of the crude product).
-
Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and dry load the resulting powder onto the top of the column.
-
Elution: Start with a non-polar eluent (e.g., hexanes or a hexanes/ethyl acetate mixture) and gradually increase the polarity by adding more of a polar solvent (e.g., ethyl acetate or methanol). Collect fractions and monitor by TLC.
-
Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[12]
V. References
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Retrieved from --INVALID-LINK--
-
PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions. Retrieved from --INVALID-LINK--
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from --INVALID-LINK--
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from --INVALID-LINK--
-
Dakenchem. (2024, June 19). What are the methods of separation and purification of organic compounds? Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from --INVALID-LINK--
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from --INVALID-LINK--
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. Retrieved from --INVALID-LINK--
-
ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from --INVALID-LINK--
-
ACS Publications. (2021, July 27). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. Retrieved from --INVALID-LINK--
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from --INVALID-LINK--
-
Thieme. (n.d.). Recyclable Catalysts for Suzuki–Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Sup. Retrieved from --INVALID-LINK--
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from --INVALID-LINK--
-
ACS Publications. (2018, November 7). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Thieme. (2018, June 8). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). (5-((diethylamino)Methyl)-2-fluorophenyl)boronic acid. Retrieved from --INVALID-LINK--
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from --INVALID-LINK--
-
YouTube. (2022, July 20). Continuous purification from flow chemistry systems with in line flash chromatography. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from --INVALID-LINK--
-
PubMed. (2005, October 27). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). [5-(cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid. Retrieved from --INVALID-LINK--
-
BenchChem. (2025, October 16). The Role of Fluorinated Intermediates in Modern Drug Discovery. Retrieved from --INVALID-LINK--
References
- 1. (5-((diethylamino)Methyl)-2-fluorophenyl)boronic acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. longchangchemical.com [longchangchemical.com]
- 15. benchchem.com [benchchem.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | C11H15BFNO3 | CID 44886928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and storage conditions for (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
Technical Support Center: (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
A Guide to Ensuring Stability, Optimizing Storage, and Troubleshooting Experiments
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the success of your research, particularly in complex synthetic applications like Suzuki-Miyaura cross-coupling, depends critically on the integrity of your reagents. Boronic acids, while remarkably versatile, are susceptible to specific degradation pathways that can compromise their reactivity.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the stability profile of this compound. We will move beyond simple storage instructions to explain the underlying chemical principles, empowering you to proactively protect your material, troubleshoot common experimental issues, and ensure the reproducibility of your results.
Core Stability & Storage Recommendations
For optimal long-term stability and performance, adhere to the following storage conditions. These recommendations are designed to mitigate the primary degradation pathways affecting boronic acids.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of potential decomposition reactions. While many boronic acids are stable at room temperature for short periods, refrigerated storage is the best practice for long-term preservation.[1] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. Oxygen can lead to oxidative degradation, while moisture is a key factor in protodeboronation and boroxine formation.[1][2][3] |
| Moisture | Keep in a tightly sealed container in a dry environment. | Boronic acids are sensitive to moisture. Exposure can lead to the formation of cyclic anhydrides (boroxines) or hydrolysis, which can cleave the crucial carbon-boron bond (protodeboronation).[2][4][5] |
| Light | Store in an opaque or amber vial. | While less critical than moisture or temperature, prolonged exposure to light can potentially contribute to degradation over time. Storing in a dark place is a standard precautionary measure.[6][7] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the primary visual or analytical signs of degradation for my boronic acid?
A1: Visually, degradation can be subtle. The compound is typically a white to off-white solid. Signs of degradation might include clumping or caking (due to moisture absorption and boroxine formation) or a change in color, although this is less common.[4]
Analytically, the degradation is much clearer. If you suspect degradation, we recommend the following checks:
-
¹H NMR: Look for the disappearance of the boronic acid proton signals and the appearance of a new aromatic proton signal corresponding to the protodeboronated species (N,N-diethyl-4-fluorobenzamide).
-
LC-MS: This is a highly sensitive method to detect the formation of byproducts. You will see a decrease in the peak corresponding to the parent compound's mass and the emergence of new peaks corresponding to the mass of the protodeboronated product or other impurities.
Q2: You emphasize avoiding moisture. What are the specific chemical reasons for this?
A2: Moisture initiates two primary degradation pathways:
-
Anhydride (Boroxine) Formation: In the solid state, three molecules of a boronic acid can undergo dehydration (loss of three water molecules) to form a stable, six-membered cyclic anhydride called a boroxine.[2] While this process is often reversible upon dissolving the compound for a reaction, it significantly alters the molecular weight. If you weigh out the material without accounting for this, your stoichiometry will be incorrect, leading to lower yields.
-
Protodeboronation: This is a more destructive pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process is often facilitated by aqueous or protic media and can be accelerated by heat or basic conditions.[8] The resulting byproduct is inactive in cross-coupling reactions, effectively reducing the concentration of your active reagent.
Q3: My compound is stored in the refrigerator. What is the correct procedure for bringing it to room temperature before use?
A3: This is a critical step to prevent degradation. Never open a refrigerated vial of a boronic acid while it is still cold. The cold surface will cause moisture from the ambient air to condense inside the vial, directly exposing the compound to water.
Protocol for Equilibration:
-
Remove the sealed vial from the refrigerator.
-
Place it in a desiccator at room temperature.
-
Allow the vial to sit in the desiccator for at least 20-30 minutes to fully equilibrate to the ambient temperature.
-
Once at room temperature, you can open the vial to weigh out the desired amount.
-
After weighing, promptly reseal the vial, purge with an inert gas if possible, and return it to the refrigerator.
Q4: What are the main chemical degradation pathways I should be aware of?
A4: There are three primary degradation pathways for aryl boronic acids: Protodeboronation, Oxidation, and Boroxine Formation. Understanding these is key to troubleshooting your experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. borax.com [borax.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. laballey.com [laballey.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Catalyst Deactivation with Fluorinated Arylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common yet challenging issue in modern organic synthesis: catalyst deactivation in cross-coupling reactions involving fluorinated arylboronic acids. As a Senior Application Scientist, my goal is to bridge the gap between theoretical understanding and practical laboratory work, offering insights grounded in mechanistic principles and field-proven experience.
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] However, the unique electronic properties of fluorinated arylboronic acids present specific challenges in widely-used methodologies like the Suzuki-Miyaura cross-coupling, primarily revolving around reagent instability and catalyst deactivation. This guide will dissect these issues and provide a clear path to overcoming them.
Frequently Asked Questions (FAQs)
Here, we address the most pressing questions that arise when working with these valuable yet sensitive reagents.
Q1: My Suzuki-Miyaura reaction with a fluorinated arylboronic acid is failing or giving very low yields. What is the most likely culprit?
A1: The most common issue with fluorinated and other electron-deficient arylboronic acids is protodeboronation .[2][3] This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[2] This process is often accelerated under the basic and aqueous conditions typically employed in Suzuki-Miyaura couplings.[4]
Q2: I observe a significant amount of the corresponding fluoroarene (Ar-H) in my reaction mixture. How can I minimize this protodeboronation?
A2: Minimizing protodeboronation requires a multi-faceted approach targeting the reaction conditions:
-
Choice of Base : Strong bases can accelerate protodeboronation.[5] Consider switching to milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[3]
-
Anhydrous Conditions : Water is a primary proton source for this side reaction.[3][4] Employing rigorously anhydrous solvents and reagents can significantly suppress protodeboronation.[5]
-
Reagent Stability : Instead of the free boronic acid, consider using more stable derivatives like pinacol esters (Bpin), MIDA boronates, or potassium trifluoroborate salts.[5][6] These reagents often release the active boronic acid species slowly, keeping its instantaneous concentration low and thus reducing the rate of decomposition.[6]
-
Temperature Control : Higher temperatures can increase the rate of protodeboronation.[5] It is advisable to run the reaction at the lowest temperature that still affords a reasonable reaction rate.[7]
Q3: My reaction starts well but then stalls, and I see a black precipitate. What is happening?
A3: The black precipitate is likely "palladium black," which is catalytically inactive, agglomerated palladium metal.[7][8] This indicates catalyst decomposition and can be caused by several factors:
-
Oxygen Contamination : Inadequate degassing of your reaction mixture can lead to the oxidation of the active Pd(0) catalyst.[7][9]
-
Ligand Instability or Dissociation : The phosphine ligands used to stabilize the palladium center can degrade, or if not strongly bound, can dissociate, leaving the "naked" Pd(0) to aggregate.[8]
-
High Temperatures : Elevated temperatures can accelerate the decomposition of the palladium-ligand complex.[7]
Q4: Can the fluoride ions from my substrate or a fluoride-based base poison the palladium catalyst?
A4: The role of fluoride ions is complex and can be antagonistic.[10] While fluoride can act as a base and promote the formation of a highly reactive trans-[ArPdF(L)₂] intermediate, which can accelerate the desirable transmetalation step, an excess of fluoride can be detrimental.[10][11] It can lead to the formation of unreactive anionic fluoroborate species ([Ar'B(OH)₃-nFn]⁻), effectively sequestering the boronic acid.[10] While direct "poisoning" in the classical sense of irreversible binding to the active site is less commonly cited than for other heteroatoms, this sequestration and potential inhibition of key catalytic steps can lead to overall catalyst deactivation.
Troubleshooting Guide: A Systematic Approach
When faced with a challenging coupling involving a fluorinated arylboronic acid, a systematic approach to troubleshooting is essential. This guide provides a logical workflow to diagnose and solve common problems.
Step 1: Assess Reagent Quality and Stability
The purity and stability of your fluorinated arylboronic acid are paramount.
-
Purity Check : Before use, verify the purity of your boronic acid by NMR. The presence of boroxines (cyclic anhydrides) or protodeboronated impurities can complicate stoichiometry and indicate degradation.
-
Purification : If impurities are detected, purification is necessary. A highly effective method is the formation of a diethanolamine adduct, which can often be isolated as a crystalline, stable solid.
This protocol is adapted from established literature procedures for purifying boronic acids.[9]
-
Dissolution : In a suitable vial, dissolve the crude fluorinated arylboronic acid (1.0 equiv) in a minimal amount of a solvent like diethyl ether or a mixture of ether and ethyl acetate.
-
Adduct Formation : While stirring, add diethanolamine (1.0-1.1 equiv) dropwise.
-
Precipitation : A white precipitate of the diethanolamine adduct should form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation : Stir the resulting slurry for 15-20 minutes. Isolate the white solid by vacuum filtration.
-
Washing and Drying : Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can often be used directly in the Suzuki-Miyaura coupling, particularly with protic solvents.[11]
Step 2: Optimize Reaction Conditions to Mitigate Protodeboronation
The following workflow is designed to systematically address the issue of protodeboronation.
Caption: A stepwise workflow for troubleshooting protodeboronation.
Step 3: Address Catalyst Deactivation and Instability
If you observe catalyst decomposition (e.g., formation of palladium black), focus on stabilizing the active catalytic species.
| Issue Observed | Potential Cause | Recommended Solution |
| Reaction stalls, black precipitate forms | Oxygen exposure | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and execution.[7] |
| Ligand dissociation/decomposition | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which form more stable complexes with palladium.[7][12][13] | |
| High temperature | Run the reaction at a lower temperature. If heating is necessary, do so gradually and maintain a stable temperature.[7] | |
| Low conversion with no obvious decomposition | Inefficient catalyst activation | Use a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure efficient generation of the active Pd(0) species.[6] |
| Catalyst inhibition by fluoride | If using a fluoride base (e.g., CsF, KF), ensure it is used in appropriate stoichiometry. Consider switching to a non-fluoride base like K₃PO₄.[10][14] |
Advanced Insights: The Role of Ligands and Bases
The choice of ligand and base is not merely a matter of screening; it is a targeted intervention based on mechanistic understanding.
Ligand Selection
For challenging substrates like fluorinated arylboronic acids, the ligand plays a crucial role in promoting the desired catalytic cycle while preventing deactivation pathways.
Caption: Key properties of effective phosphine ligands and their roles.
Bulky, electron-rich monophosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often superior for these applications.[12][13] Their steric bulk facilitates the final reductive elimination step and prevents the formation of inactive palladium dimers, while their electron-donating nature increases the electron density on the palladium center, promoting the initial oxidative addition of the aryl halide.[13]
Base Selection
The base is critical for the activation of the boronic acid in the transmetalation step.[15] However, as discussed, strong bases can promote protodeboronation. The table below provides a comparative overview of commonly used bases.
| Base | Typical Substrates | Relative Strength | Notes |
| K₃PO₄ | Aryl bromides, chlorides | Strong | Often a good choice for electron-deficient boronic acids due to its moderate basicity in solution and high efficacy.[14] |
| Cs₂CO₃ | Aryl bromides, chlorides | Strong | Highly effective, but its high basicity can sometimes promote side reactions with sensitive substrates.[14] |
| K₂CO₃ | Aryl bromides | Moderate | A standard, cost-effective choice, but may be less effective for challenging couplings.[14] |
| KF | Aryl bromides | Mild | The fluoride ion can play a unique role in activating the boronic acid, but can also be inhibitory in excess.[10][14] |
| Organic Bases (e.g., Et₃N) | Aryl triflates | Mild | Generally less effective for transmetalation with aryl halides but can be useful for specific applications. |
Note: The performance of a base is highly dependent on the specific substrates, solvent, and catalyst system used.
Concluding Remarks
Successfully employing fluorinated arylboronic acids in cross-coupling reactions requires a proactive approach to mitigate their inherent instability and the potential for catalyst deactivation. By ensuring the purity of your starting materials, carefully selecting milder bases and robust ligand systems, and maintaining rigorous anhydrous and anaerobic conditions, the challenges associated with these valuable building blocks can be effectively overcome. This guide serves as a foundational resource, and further optimization will always be dependent on the specific molecular context of your research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Advanced Strategies for Suzuki Coupling of Sterically Hindered Boronic Acids
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids and organohalides. This resource is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to enhance your reaction success, improve yields, and minimize side products.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds. However, when substrates possess significant steric bulk, particularly ortho-substituents on either the boronic acid or the aryl halide, the reaction kinetics can be dramatically impeded. Steric hindrance primarily affects two key steps in the catalytic cycle: transmetalation and reductive elimination . Large, bulky groups can prevent the necessary proximity of the coupling partners on the palladium center, leading to low yields, slow reactions, or complete failure.
This guide provides a structured approach to overcoming these challenges through logical troubleshooting and optimization of reaction parameters.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each solution is explained with mechanistic reasoning to help you make informed decisions.
Q1: My Suzuki coupling with a di-ortho-substituted boronic acid is giving very low to no yield of the desired product. What are the most critical parameters to adjust?
A1: Low or no yield with sterically demanding substrates is a common problem that can often be traced back to the catalyst system—specifically the ligand—and the reaction conditions. The primary goal is to facilitate the difficult transmetalation and reductive elimination steps.
Core Insight: For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ are often ineffective. You require a catalyst system that is both highly active and can accommodate bulky substrates. This is achieved by using bulky, electron-rich phosphine ligands.
Troubleshooting Steps & Scientific Rationale:
-
Ligand Selection is Paramount: The electronic and steric properties of the phosphine ligand are crucial.[1] Bulky, electron-rich ligands promote the formation of a coordinatively unsaturated L-Pd(0) species, which is essential for oxidative addition. They also accelerate the rate-limiting reductive elimination step.
-
Recommended Ligands: Switch to modern biarylphosphine ligands (Buchwald ligands) or other specialized ligands known for coupling hindered substrates.[2][3]
-
XPhos, SPhos, RuPhos: These are excellent starting points for hindered couplings. They possess the necessary bulk to stabilize the palladium center and promote the key catalytic steps.[2][4]
-
AntPhos or BI-DIME: These have shown exceptional reactivity for tetra-ortho-substituted biaryl synthesis and couplings involving secondary alkylboronic acids.[1][5][6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be highly effective. Their "flexible steric bulk" can be advantageous for accommodating hindered substrates.[7][8]
-
-
-
Elevate the Reaction Temperature: Steric hindrance increases the activation energy of the reaction. Running the reaction at a higher temperature (e.g., 80–110 °C) can provide the necessary energy to overcome this barrier.[2]
-
Choice of Base and Solvent System: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7][9] For hindered substrates, a stronger base is often required.
-
Base: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or an alkoxide like K-OtBu.[9]
-
Solvent: Aprotic polar solvents are generally preferred. Toluene, dioxane, or THF are common choices.[9][10] A mixed solvent system, such as Dioxane/H₂O (e.g., 10:1), can be beneficial as water can aid in dissolving the base and facilitating the formation of the active boronate species.[2]
-
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Q2: I am observing significant amounts of protodeboronation (boronic acid replaced by -H) as a side product. How can I minimize this?
A2: Protodeboronation is a common side reaction, especially with electron-rich or sterically hindered boronic acids. It is often exacerbated by the presence of water and the choice of base.
Core Insight: The stability of the boronic acid is key. The goal is to have the cross-coupling reaction occur faster than the undesired protodeboronation pathway.
Troubleshooting Steps & Scientific Rationale:
-
Stabilize the Boronic Acid: Instead of using the boronic acid directly, convert it to a more stable derivative.
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation. They slowly release the boronic acid under the reaction conditions.[2]
-
Boronate Esters (e.g., Pinacol or MIDA esters): These are significantly more stable than their corresponding acids. MIDA boronates are exceptionally stable and can be used in sequential couplings.[2]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly.[2]
-
-
Modify the Base and Solvent:
-
Weaker Base: If possible, use a milder base like KF or CsF. These can activate the boronic acid for transmetalation without promoting rapid protodeboronation.[7]
-
Anhydrous Conditions: While some water can be beneficial, excess water can accelerate protodeboronation. Ensure your solvents are dry if this side reaction is dominant.
-
Protocol: Preparation of a Diethanolamine Boronic Acid Adduct [2]
-
Dissolution: In a vial with a stir bar, dissolve the sterically hindered boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will typically form.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in your Suzuki coupling reaction.
Q3: My main side-product is the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling (dimerization of the boronic acid) is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state.[2]
Core Insight: The catalytic cycle relies on maintaining the Pd(0) state. Oxidants like O₂ can generate Pd(II) species that promote homocoupling.
Troubleshooting Steps & Scientific Rationale:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents (including any water used in a biphasic system) and the reaction vessel are thoroughly degassed to remove dissolved oxygen. Common methods include:
-
Sparging: Bubble an inert gas (Nitrogen or Argon) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: Perform at least three cycles for the most rigorous oxygen removal.
-
-
Use a Pd(0) Source or an Efficient Precatalyst:
-
Starting with a Pd(0) source like Pd₂(dba)₃ can be beneficial.
-
If using a Pd(II) source (like Pd(OAc)₂ or PdCl₂), its reduction to Pd(0) in situ must be efficient. Modern palladacycle precatalysts (e.g., XPhos Pd G3) are designed for rapid and clean generation of the active Pd(0) species, minimizing side reactions.[2]
-
-
Ligand Choice: As with improving yield, bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]
The Suzuki Catalytic Cycle and Points of Failure
Caption: The Suzuki catalytic cycle with key failure points.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal catalyst loading for a sterically hindered reaction?
-
A: While typical Suzuki reactions might use 0.5-1 mol% catalyst, hindered reactions often require higher loadings, typically in the 1-3 mol% range, to achieve a reasonable reaction rate. However, using highly active palladacycle precatalysts can sometimes allow for lower loadings even with challenging substrates.[8]
-
-
Q: My aryl halide is an aryl chloride. Does this require special consideration?
-
A: Yes. Aryl chlorides are less reactive than bromides or iodides due to the stronger C-Cl bond, making the oxidative addition step more difficult. For hindered aryl chlorides, it is essential to use a highly active catalyst system. Buchwald ligands like SPhos and XPhos, along with a strong base like K-OtBu, are often required.[3][11]
-
-
Q: Can microwave irradiation help with hindered couplings?
-
A: Absolutely. Microwave heating can significantly accelerate slow reactions by efficiently reaching and maintaining higher temperatures (e.g., 120-150 °C), often reducing reaction times from many hours to minutes. This can be particularly effective for overcoming the high activation energy of hindered couplings.[8]
-
-
Q: How do I choose between different Buchwald ligands?
-
A: While there is no universal rule, some general guidelines exist. XPhos is often a good first choice for general hindered couplings. SPhos is sometimes better for electron-rich aryl chlorides. RuPhos can be effective when one or both coupling partners are heteroaromatic. Screening a small panel of ligands is often the most practical approach.
-
Summary Table: Recommended Conditions for Hindered Couplings
| Parameter | Standard Suzuki | Hindered Suzuki Recommendation | Rationale |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Palladacycle Precatalysts (G2, G3, G4) | Ensures efficient formation of the active Pd(0) species.[2] |
| Ligand | PPh₃, P(o-tol)₃ | XPhos, SPhos, RuPhos, AntPhos, NHCs | Bulky, electron-rich ligands accelerate key catalytic steps.[1][3][8] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, K-OtBu, CsF | Stronger bases are needed to form the boronate for transmetalation.[7][9] |
| Solvent | Toluene, THF, DMF | Dioxane, Toluene, THF/H₂O mixtures | Aprotic polar solvents are generally effective.[9][10] |
| Temperature | RT to 80 °C | 80 °C to 120 °C (or Microwave) | Overcomes the higher activation energy barrier caused by steric clash.[2] |
| Boron Reagent | Boronic Acid | Boronic Acid, K-Trifluoroborate, MIDA Ester | More stable boron reagents can prevent protodeboronation.[2] |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Managing impurities in (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid starting material
An in-depth guide to navigating the complexities of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid, a critical starting material in modern drug discovery. This technical support center is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and prevent common impurities.
Technical Support Center: this compound
As a Senior Application Scientist, I've seen firsthand how the purity of a starting material like this compound can dictate the success or failure of a synthetic campaign. Its role as a key building block, particularly in Suzuki-Miyaura cross-coupling reactions, means that even minor impurities can lead to significant downstream issues, including low yields, complex purification challenges, and the introduction of potentially genotoxic byproducts.[1][2] This guide provides field-proven insights and robust protocols to ensure the integrity of your material and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
You will typically encounter three main classes of impurities:
-
Protodeboronation Product (N,N-Diethyl-3-fluorobenzamide): This is often the most prevalent impurity, formed by the replacement of the C-B(OH)₂ bond with a C-H bond.[3] This side reaction is notoriously common in arylboronic acids.[4][5]
-
Boroxine (Trimeric Anhydride): This is not an impurity in the traditional sense, but an alternate form of the boronic acid. Three molecules of the boronic acid can lose three molecules of water to form a stable, six-membered ring.[6][7] Its presence can complicate characterization and affect reactivity.
-
Process-Related Impurities: These can include unreacted starting materials from the synthesis, homocoupled dimers, or byproducts from side reactions during the borylation step.[8]
Q2: My NMR spectrum looks complex and the integration isn't clean. What's happening?
This is a classic sign of an equilibrium mixture of the boronic acid and its corresponding boroxine. The presence of both species in solution results in two sets of signals, complicating the spectrum. Boroxine formation is a reversible dehydration process, so the ratio of acid to boroxine can vary depending on the solvent's water content and the sample's age.[9] For definitive analysis, ¹¹B NMR is an excellent tool; the boronic acid typically appears around δ 25-35 ppm, while the boroxine is found further upfield around δ 15-25 ppm.[10]
Q3: Can I use standard silica gel chromatography for purification?
It is strongly discouraged. Arylboronic acids are known to be problematic on standard silica gel.[11] They tend to streak badly, leading to poor separation, and can even decompose on the acidic silica surface.[11] In some cases, this decomposition can accelerate the formation of the undesired protodeboronation byproduct.
Q4: Why is the level of N,N-Diethyl-3-fluorobenzamide increasing in my sample over time?
This indicates that protodeboronation is occurring during storage or handling. This process can be catalyzed by residual acid or base, exposure to moisture (especially at non-neutral pH), heat, or light.[3][12] Arylboronic acids with electron-withdrawing groups, like the subject compound, can be susceptible to this degradation.[13]
Troubleshooting and Experimental Guides
Guide 1: Impurity Identification and Quantification Workflow
Accurate identification of impurities is the foundation of effective troubleshooting. A multi-technique approach is essential for a comprehensive impurity profile.
Caption: Workflow for impurity analysis.
| Impurity Class | Recommended Technique(s) | Expected Observations |
| Protodeboronation Product | HPLC-UV/MS, ¹H NMR, ¹⁹F NMR | HPLC: A distinct, typically less polar peak than the main compound. MS: A molecular ion corresponding to N,N-Diethyl-3-fluorobenzamide. NMR: Absence of the B(OH)₂ group and presence of a new aromatic proton signal in its place. |
| Boroxine (Anhydride) | ¹¹B NMR, ¹H NMR | ¹¹B NMR: A characteristic peak around δ 15-25 ppm, separate from the boronic acid peak (δ 25-35 ppm).[10] ¹H NMR: A second set of aromatic and diethyl signals, often slightly shifted from the boronic acid monomer. |
| Homocoupling Dimers | HPLC-MS | HPLC: A significantly less polar, later-eluting peak. MS: A molecular ion corresponding to the dimerized structure. |
This method is effective for separating the boronic acid from its protodeboronated and other non-volatile impurities.[10][14]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10-20% B, ramp up to 90-95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at ~254 nm.
-
Sample Prep: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm filter.
Guide 2: Robust Purification Strategies
Choosing the right purification method is crucial and depends on the nature and quantity of the impurities. Standard chromatography on silica is generally ineffective and should be avoided.[8][11]
Caption: Selecting a purification method.
This method leverages the acidic nature of the boronic acid to separate it from neutral impurities like the protodeboronation product.[8][15]
-
Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., Diethyl ether, Ethyl acetate).
-
Base Extraction: Extract the organic solution with a mild aqueous base (e.g., 1M NaOH or K₂CO₃ solution). The boronic acid will move into the aqueous layer as its boronate salt. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. Wash the organic layer once more with the base solution to ensure complete extraction.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid (e.g., 1-2M HCl) until the pH is acidic (pH ~2-3). The pure boronic acid should precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
This is an excellent method for purifying boronic acids that are difficult to crystallize or are oily. It forms a stable, crystalline adduct.[11][16][17]
-
Adduct Formation: Dissolve the crude boronic acid in a hot solvent mixture (e.g., Toluene/Heptane or Diethyl Ether). Add a stoichiometric amount (1.0 eq) of diethanolamine.
-
Crystallization: Allow the solution to cool slowly. The diethanolamine adduct should crystallize out. If not, scratching the flask or adding a seed crystal may help.
-
Isolation: Filter the crystalline adduct and wash with a cold, non-polar solvent (e.g., hexane or heptane).
-
Liberation of Boronic Acid: To recover the pure boronic acid, suspend the adduct in an organic solvent (like Ethyl Acetate) and wash it with an acidic aqueous solution (e.g., 1M HCl). The diethanolamine will be protonated and move into the aqueous layer, leaving the pure boronic acid in the organic layer.
-
Final Step: Dry the organic layer (e.g., over MgSO₄), filter, and evaporate the solvent to yield the purified product.
References
- 1. (5-((diethylamino)Methyl)-2-fluorophenyl)boronic acid [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. reddit.com [reddit.com]
- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Center: The Effect of Fluorine Substitution on Suzuki Coupling Reaction Rates
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving fluorinated substrates. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter unique challenges and opportunities when incorporating fluorine into biaryl scaffolds. Instead of a generic overview, this guide is structured as a series of practical questions and in-depth answers, mirroring the troubleshooting process in a live laboratory setting.
Part 1: Frequently Asked Questions - The Underlying Principles
This section addresses the fundamental "why" questions. Understanding these electronic and steric effects is crucial for rational troubleshooting and reaction optimization.
Q1: How does adding a fluorine atom to the aryl halide partner generally affect the Suzuki coupling reaction rate?
Answer: In most cases, adding a fluorine atom to the aryl halide accelerates the overall reaction rate. This is primarily due to fluorine's powerful electron-withdrawing inductive effect (-I).
The Suzuki reaction's catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] For many common substrates, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step.[1] Fluorine's -I effect makes the carbon atom of the C-X bond (where X is Br, I, Cl, OTf) more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) center. This lowers the activation energy for oxidative addition, speeding up the entire catalytic cycle.[1][2] This electronic activation is often strong enough to enable the use of otherwise less reactive aryl chlorides as coupling partners.[1][3]
Q2: My reaction involves a fluorinated boronic acid. Why is it slower than with a non-fluorinated analogue?
Answer: While fluorine on the aryl halide is activating, fluorine on the boronic acid partner is typically deactivating. The transmetalation step requires the transfer of the aryl group from the boron atom to the palladium center. This process is facilitated by a more nucleophilic (electron-rich) aryl group on the boron.
Fluorine's electron-withdrawing nature decreases the electron density of the aromatic ring, making the aryl group on the boronic acid less nucleophilic. This slows down the transmetalation step, which can then become the new rate-determining step of the cycle. To overcome this, stronger bases (e.g., CsF, K₃PO₄) are often employed to generate a more reactive "ate" complex (e.g., [Ar-BF₃]⁻), which enhances the nucleophilicity of the aryl group and facilitates its transfer to the palladium.[4][5][6]
Q3: What is the "ortho effect" of fluorine in Suzuki couplings?
Answer: The "ortho effect" of fluorine is a dual-edged sword, involving both steric and electronic factors that can be either beneficial or detrimental.
-
Steric Hindrance (Negative Effect): A fluorine atom in the ortho position to the coupling site can sterically hinder the approach of the bulky palladium catalyst complex to the C-X bond. This can slow down the oxidative addition step, counteracting the electronic benefit.[3] This is a significant challenge, especially with already bulky ligands or substrates.
-
Directing Group Effect (Positive Effect): In some cases, particularly with polyfluorinated arenes, an ortho-nitro or other directing group can coordinate with the palladium catalyst, facilitating the activation of a specific C-F bond for coupling.[7][8] While less common for C-Br or C-I bonds, this coordination can play a role in regioselectivity.
For most standard Suzuki reactions, the steric hindrance from an ortho-fluorine is a more common and challenging issue to overcome.
Part 2: Troubleshooting Guide - Common Problems & Solutions
This section is formatted to address specific experimental failures and provide actionable solutions grounded in mechanistic reasoning.
Problem 1: My reaction with an electron-deficient fluoroaryl halide is sluggish and gives low yield.
| Symptom | Probable Cause | Recommended Solution & Rationale |
| Reaction stalls at <50% conversion. | Insufficiently active catalyst. Electron-deficient aryl halides, while activated for oxidative addition, require a highly active and stable catalyst to drive the reaction to completion. | Switch to a more electron-rich and bulky ligand. Use Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) state, promote fast oxidative addition, and facilitate the final reductive elimination step.[1][2][3] |
| Multiple byproducts observed by LC-MS. | Catalyst decomposition or side reactions. High temperatures needed to drive the reaction can lead to catalyst deactivation or competing pathways. | Use a pre-formed catalyst or a more robust ligand/palladium source. For example, using a G3 or G4 Buchwald precatalyst can provide a more stable and active catalytic species from the start. Also, ensure rigorous degassing to prevent catalyst oxidation. |
| Starting material is consumed, but the desired product is not the major species. | Protodeboronation of the boronic acid. The boronic acid may be unstable under the reaction conditions, leading to its replacement with a hydrogen atom. | Use anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄, CsF). If the boronic acid is particularly unstable, consider converting it to a more robust MIDA boronate or trifluoroborate salt, which are more resistant to protodeboronation.[9] |
Problem 2: I am observing significant amounts of a hydrodehalogenation (HDF) byproduct.
Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction, especially with electron-deficient aryl halides like many fluoroarenes.[10]
-
Primary Cause: The formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can happen if the base reacts with trace water or protic solvents (like alcohols). The Pd-H species can then undergo reductive elimination with the aryl group to produce the unwanted Ar-H byproduct.[10]
-
Solutions:
-
Rigorous Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use aprotic solvents like toluene, dioxane, or THF.
-
Choice of Base: Avoid hydroxide bases. Use carbonate (K₂CO₃), phosphate (K₃PO₄), or fluoride (CsF) bases. K₃PO₄ is often a good choice as it is strong but less prone to generating Pd-H species.[10]
-
Ligand Selection: Certain bulky ligands can sterically disfavor the pathway leading to HDF. Experimenting with different Buchwald-type ligands is recommended.
-
Problem 3: The reaction with my polyfluorinated substrate (e.g., pentafluorobenzene derivative) is not working.
Answer: Coupling with polyfluorinated arenes presents a unique set of challenges, primarily because you are now often targeting the cleavage of a very strong C-F bond, not a C-Br or C-I bond.
-
The Challenge: C-F bond activation is energetically demanding and requires highly specialized catalytic systems.[11] The reactivity of C-F bonds decreases as the number of fluorine atoms on the ring decreases.[12]
-
Specialized Conditions Required:
-
Catalyst System: Standard Pd/phosphine systems are often ineffective. Nickel-based catalysts (e.g., NiCl₂(PCy₃)₂) are frequently more successful for C-F activation.[13] For palladium systems, specific ligands like DavePhos may be required, sometimes with co-catalysts like CuI.[5]
-
Directing Groups: The presence of a directing group (like a nitro or oxazoline group) ortho to a fluorine atom can dramatically facilitate C-F activation by coordinating to the metal center.[7][8][12]
-
Base-Free Conditions: Some advanced methods for C-F activation proceed via a base-free mechanism where a fluoropalladium intermediate plays a key role.[5]
-
Part 3: Visualized Mechanisms & Workflows
Impact of Fluorine on the Suzuki Catalytic Cycle
The following diagram illustrates the primary steps of the Suzuki-Miyaura coupling and highlights where fluorine substitution exerts its main electronic influence.
Caption: Fluorine's effect on the Suzuki catalytic cycle.
Troubleshooting Flowchart for Fluorinated Suzuki Couplings
This decision tree provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting fluorinated Suzuki couplings.
Part 4: Experimental Protocols
Protocol 1: Standard Coupling of an Electron-Deficient Fluoroaryl Bromide
This protocol is a robust starting point for coupling an activated fluoroaryl bromide with a standard arylboronic acid.
-
Reaction: 4-Bromobenzotrifluoride with Phenylboronic Acid
-
Reagents:
-
4-Bromobenzotrifluoride (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzotrifluoride, phenylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Add the toluene and water. The solvent should be degassed by sparging with argon for at least 20-30 minutes prior to use.[3]
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Challenging Coupling of an Ortho-Fluoroaryl Chloride
This protocol uses a more active precatalyst system required for the activation of an aryl chloride, especially one with ortho-steric hindrance.
-
Reaction: 2-Chloro-6-fluorotoluene with 4-Methoxyphenylboronic Acid
-
Reagents:
-
2-Chloro-6-fluorotoluene (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.3 mmol, 1.3 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Cesium Fluoride (CsF) (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
-
Procedure:
-
Strictly Anhydrous Conditions: Flame-dry the Schlenk flask under vacuum and backfill with an inert gas. All reagents should be dry, and the CsF should be freshly dried or purchased anhydrous.
-
To the flask, add 2-chloro-6-fluorotoluene, 4-methoxyphenylboronic acid, CsF, and the XPhos Pd G3 precatalyst.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress carefully by GC-MS or LC-MS. Due to the less reactive chloride, the reaction may require 12-24 hours.[3]
-
Work-up is similar to Protocol 1: cool, dilute with an organic solvent, wash with water, dry, and concentrate.
-
Purify by column chromatography. The ortho-substitution may make the product's polarity similar to starting materials, requiring careful selection of the eluent system.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Overcoming poor reactivity of aryl chlorides with (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
Topic: Overcoming Poor Reactivity of Aryl Chlorides with (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. However, significant challenges arise when coupling partners deviate from the ideal. This guide addresses a particularly demanding scenario: the coupling of inexpensive but notoriously unreactive aryl chlorides with this compound, a substrate characterized by both steric hindrance and complex electronic properties.
Successfully navigating this reaction requires a nuanced understanding of the catalytic cycle and a rational approach to troubleshooting. This document provides field-proven insights, detailed protocols, and a systematic guide to overcoming the primary hurdles of slow oxidative addition and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with an aryl chloride failing or giving low yields?
Aryl chlorides are challenging electrophiles due to the high strength of the C-Cl bond. The critical first step of the catalytic cycle, oxidative addition to the Pd(0) center, is often slow and energetically demanding for aryl chlorides compared to their bromide or iodide counterparts.[1][2] This slow step can become the bottleneck for the entire reaction, leading to low conversion or requiring harsh conditions that promote side reactions.
Q2: What makes this compound a "difficult" coupling partner?
This boronic acid presents a dual challenge:
-
Steric Hindrance: The ortho-fluoro substituent significantly increases the steric bulk around the boron center, which can impede the crucial transmetalation step where the aryl group is transferred to the palladium catalyst.[3][4]
-
Protodeboronation Risk: Boronic acids, particularly those with electron-withdrawing substituents like fluorine and a carbamoyl group, are susceptible to protodeboronation under the basic conditions of the reaction.[5] This is a decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material without forming the desired product.
Q3: What is the best "go-to" catalyst system for this type of challenging coupling?
For coupling unactivated aryl chlorides, especially with hindered partners, traditional catalysts like Pd(PPh₃)₄ are often ineffective.[6] The most reliable starting point involves a modern catalyst system featuring a bulky, electron-rich phosphine ligand. A palladium precatalyst, such as a Buchwald G3 or G4 precatalyst combined with a biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos), is highly recommended.[5][7] These systems rapidly generate the active, monoligated Pd(0) species necessary to activate the C-Cl bond.[8][9]
Q4: How does the choice of base impact the reaction?
The base plays two critical roles: it activates the boronic acid by forming a more nucleophilic "ate" complex, which is essential for transmetalation, and it neutralizes the acid generated during the cycle.[10] For this challenging coupling, a moderately strong base like potassium phosphate (K₃PO₄) is often a good choice. Very strong bases can excessively accelerate the undesired protodeboronation of the sensitive boronic acid.[7]
The Suzuki-Miyaura Catalytic Cycle: Key Challenges
The efficiency of the coupling is dictated by the rates of the three key steps. For this specific system, the bottlenecks are clearly defined.
Caption: Suzuki-Miyaura cycle for aryl chlorides.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental failures.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion (Both starting materials remain) | Inefficient Oxidative Addition: The Pd(0) catalyst is not effectively breaking the C-Cl bond. This is the most common failure point. | Upgrade Your Ligand: Switch to a more electron-rich and bulky monodentate phosphine ligand. Buchwald biaryl phosphines (SPhos, RuPhos) or cataCXium® A are excellent choices.[11][12] These ligands promote the formation of the highly reactive, monoligated Pd(0) species required for C-Cl activation.[8] Increase Temperature: This reaction often requires elevated temperatures (e.g., 80-110 °C) to overcome the high activation energy of oxidative addition. |
| Inactive Catalyst: The Pd(0) active species was not generated or has decomposed. Oxygen is a common culprit. | Use a Precatalyst: Employ an air-stable palladium precatalyst (e.g., XPhos-Pd-G3) that generates the active Pd(0) in situ, bypassing issues with catalyst activation.[5]Ensure Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or sparging with argon for 30+ minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | |
| 2. Protodeboronation (Aryl chloride remains, but boronic acid is consumed, forming a byproduct without the boronic acid group) | Slow Coupling vs. Fast Decomposition: The desired Suzuki coupling is slower than the base-mediated decomposition of the boronic acid. | Accelerate the Coupling: Use a more active catalyst system (see solution for Problem 1) to ensure the rate of coupling outpaces the rate of decomposition. Running the reaction at a slightly lower temperature (e.g., 80 °C vs 110 °C) with a highly active catalyst can provide a better kinetic window.[5][13]Modify Base/Solvent: Switch to a less aggressive base like K₃PO₄ or KF. Ensure the base is fully dissolved; a biphasic system (e.g., Toluene/Water) can sometimes help manage base concentration at the reactive site. |
| 3. Homocoupling of Boronic Acid (Formation of Ar'-Ar' byproduct) | Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid. | Improve Degassing Technique: This is a clear indication that the reaction is not sufficiently anaerobic. Re-evaluate and improve your degassing and inert atmosphere procedures. |
| 4. Hydrodehalogenation (Aryl chloride is converted to the corresponding arene, Ar-H) | Competing Reduction Pathway: A side reaction, sometimes involving β-hydride elimination from impurities or solvent, reduces the aryl chloride. | Check Reagent Purity: Ensure solvents and reagents are pure and anhydrous (unless water is an intended part of the solvent system).Optimize Ligand: Certain ligands are known to suppress this side pathway by favoring the desired reductive elimination.[4] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting.
Recommended Experimental Protocol
This protocol provides a robust starting point for the coupling of an aryl chloride with this compound. It utilizes a modern, highly active catalyst system designed to minimize side reactions.
Reagents & Equipment:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (5:1 mixture, 5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an anaerobic environment.
-
Solvent Degassing: Separately, degas the 1,4-dioxane/water solvent mixture by sparging with argon for 30 minutes or by using three freeze-pump-thaw cycles.
-
Reaction Initiation: Under a positive pressure of inert gas, add the degassed solvent mixture (5 mL) to the flask via syringe.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
Validation & Comparative
Comparing reactivity of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid vs other boronic acids
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids are indispensable reagents in modern organic synthesis, serving as key building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, stands as a cornerstone of contemporary synthetic chemistry, enabling the construction of complex molecular architectures such as biaryls, which are prevalent in pharmaceuticals and advanced materials.[2][3] The reactivity of a boronic acid in these transformations is intricately governed by the electronic and steric nature of the substituents on its aryl ring. This guide provides an in-depth comparison of the reactivity of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid with other boronic acids, supported by experimental insights and mechanistic considerations.
The subject of this guide, this compound, is a structurally complex molecule featuring both an electron-withdrawing carbamoyl group and a highly electronegative fluorine atom. These substituents are expected to significantly modulate the reactivity of the boronic acid in cross-coupling reactions. This guide will explore these effects in the context of the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig amination reactions.
Structural Features and Predicted Reactivity of this compound
The reactivity of an aryl boronic acid is primarily influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the Lewis acidity of the boron atom, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[4][5] However, highly electron-deficient boronic acids can also be more susceptible to undesired side reactions, such as protodeboronation.[4][6]
In the case of this compound, we have two key substituents to consider:
-
ortho-Fluoro Group: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, increasing the Lewis acidity of the boron center.[4][5] This can be beneficial for the transmetalation step. However, ortho-substituents can also introduce steric hindrance, which may impact the approach of the palladium complex.[7][8] Furthermore, the presence of an ortho-fluorine group can accelerate protodeboronation under basic conditions.[9][10]
-
meta-Carbamoyl Group: The diethylcarbamoyl group at the meta position is also electron-withdrawing. Its effect on the electronic nature of the boronic acid will further enhance the Lewis acidity. Studies on meta-substituted phenylboronic acids have shown that electron-withdrawing groups can influence the rate and regioselectivity of certain C-H functionalization reactions.[11]
The combination of these two electron-withdrawing groups suggests that this compound is a highly activated, yet potentially sensitive, coupling partner.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most common application for boronic acids.[3][12] The efficiency of this reaction is highly dependent on the boronic acid's ability to undergo transmetalation with the palladium catalyst.[2]
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Typically Good to Excellent | [13] (Implied) |
| Phenylboronic Acid | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | |
| 2-Fluorophenylboronic Acid | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [14] (Analogous) |
| 4-Carboxyphenylboronic Acid | Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 88 | [15] (Analogous) |
Note: Direct comparison of yields can be challenging due to variations in reaction conditions across different studies. The data presented provides a general performance benchmark.
The electron-deficient nature of this compound is expected to lead to efficient transmetalation. However, the increased acidity also makes it more prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source.[6][16] This is a significant consideration, especially under the basic conditions required for the Suzuki-Miyaura reaction. The use of milder bases or shorter reaction times may be necessary to mitigate this side reaction.
Reactivity in Chan-Lam and Buchwald-Hartwig Amination
Beyond C-C bond formation, boronic acids can also participate in C-N bond-forming reactions.
-
Chan-Lam Coupling: This copper-catalyzed reaction couples boronic acids with amines or alcohols to form aryl amines or ethers, respectively.[17][18] The reaction is often performed under mild, aerobic conditions. The electronic properties of the boronic acid play a crucial role, and electron-deficient boronic acids can be effective coupling partners.
-
Buchwald-Hartwig Amination: While this palladium-catalyzed reaction typically involves the coupling of an aryl halide with an amine, boronic acids can be used as the aryl source in some variations.[19][20] The success of this transformation is highly dependent on the choice of ligand and reaction conditions.
The electron-deficient character of this compound suggests it could be a suitable substrate for these C-N coupling reactions. However, the potential for catalyst inhibition by the nitrogen and oxygen atoms of the carbamoyl group should be considered, and ligand screening may be necessary to achieve optimal results.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene and water (degassed, 10:1 ratio)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][21]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis [ouci.dntb.gov.ua]
- 11. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. (5-((diethylamino)Methyl)-2-fluorophenyl)boronic acid [myskinrecipes.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi-res.com [mdpi-res.com]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 18. Chan-Lam Coupling [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Guide to Cross-Coupling: (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid vs. Its Boronate Esters
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid and its boronate ester derivatives, focusing on their performance in the workhorse of C-C bond formation: the Suzuki-Miyaura cross-coupling reaction. The insights and data presented are designed to facilitate a rational, evidence-based selection of the optimal boron reagent for your specific synthetic challenge.
Executive Summary: The Fundamental Reactivity-Stability Trade-Off
The core difference between boronic acids and their corresponding boronate esters lies in a fundamental trade-off between reactivity and stability.[1][2][3]
-
This compound : As a boronic acid, this reagent is generally more reactive and can lead to faster reaction times.[1][2] This enhanced reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[2] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition, most notably through protodeboronation, especially under the aqueous basic conditions typical of Suzuki couplings.[1][4][5] This instability can compromise shelf-life and reaction yields.[2]
-
(5-(Diethylcarbamoyl)-2-fluorophenyl)boronate Esters : Ester derivatives, such as the commonly used pinacol esters, offer significantly greater stability.[1][2] They are typically crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under reaction conditions, although direct transmetalation from the ester is also mechanistically possible.[1][3][6]
The Challenge of Protodeboronation
A primary concern when using boronic acids, particularly electron-deficient ones like this compound, is the undesired side reaction of protodeboronation.[5][6] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming the starting material and generating a non-productive byproduct.
Base is required to activate the boronic acid for the desired transmetalation step, but it also catalyzes protodeboronation.[4][7] Boronate esters mitigate this issue by acting as a protecting group. Their slow, controlled hydrolysis under reaction conditions can maintain a low, steady concentration of the active boronic acid. This "slow-release" strategy ensures that the concentration of the unstable boronic acid is kept low at any given time, minimizing its decomposition while still allowing the productive cross-coupling to proceed.[4][5]
Quantitative & Qualitative Comparison
The decision of which reagent to employ can be guided by a direct comparison of their key attributes. The following table summarizes these differences to aid in selection.
| Feature | This compound | (5-(Diethylcarbamoyl)-2-fluorophenyl)boronate Ester (e.g., Pinacol) |
| Reactivity | High: Generally leads to faster reaction kinetics.[1][2] | Moderate: Often requires longer reaction times or higher temperatures.[1] |
| Stability / Shelf-Life | Low to Moderate: Susceptible to oxidation and protodeboronation.[1][2] Requires storage under inert atmosphere. | High: Often a stable, crystalline solid suitable for long-term storage.[1][2] |
| Purity of Reagent | Can be challenging to obtain and maintain in high purity due to decomposition. | Generally high; can be purified by standard column chromatography. |
| Handling | Requires careful handling, preferably in a glovebox or under inert gas. | Stable at room temperature and easy to handle in air.[2] |
| Susceptibility to Protodeboronation | High: Especially for electron-deficient systems under basic conditions.[6] | Low: The ester acts as a protecting group, minimizing decomposition.[5] |
| Typical Outcome | Yields can be high in rapid reactions but may be compromised by reagent decomposition. | Yields are often more reproducible and can be higher in complex syntheses due to starting material purity.[2] |
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to appreciating the role of the boron reagent. The cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid or its in situ-generated form from the boronate ester participates in the transmetalation step, where the organic group is transferred from boron to the palladium center.
Experimental Protocols: A Comparative Workflow
To provide a practical framework, the following section details a representative Suzuki-Miyaura cross-coupling protocol. This procedure can be adapted to directly compare the performance of this compound against its pinacol ester derivative.
General Experimental Workflow for Reactivity Comparison
A rigorous comparison involves running parallel reactions where only the boron source is varied.
Protocol: Suzuki-Miyaura Coupling
This protocol is for a representative reaction. Optimal conditions may vary and require screening.
Materials:
-
Aryl Halide: e.g., 4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Boron Reagent (Choose one):
-
(Option 1): this compound (1.2 mmol, 1.2 equiv)
-
(Option 2): this compound pinacol ester (1.2 mmol, 1.2 equiv)
-
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Base: e.g., K₂CO₃ (2.0 mmol, 2.0 equiv) or Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Solvent: e.g., Dioxane/Water (4:1 mixture, 5 mL), degassed
-
Inert Atmosphere: Argon or Nitrogen
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the chosen boron reagent, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl halide is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the biaryl product.
Conclusion and Recommendations
The choice between this compound and its boronate esters is dictated by the specific requirements of the synthetic task.
Choose the boronic acid when:
-
Maximizing the reaction rate is the primary objective.[1]
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
The coupling partners are highly reactive, allowing for short reaction times at moderate temperatures.
Choose the boronate ester when:
-
Stability is paramount: For multi-step syntheses, library generation, or when the boron reagent must be stored for an extended period.[1][2]
-
Reproducibility is critical: The high purity and stability of esters lead to more consistent results, which is vital in drug development and process chemistry.
-
The boronic acid is unstable: Given the electron-withdrawing nature of the substituents on the phenyl ring, protodeboronation is a significant risk, making the ester the safer and often higher-yielding choice.[6]
-
Harsh reaction conditions are required: For challenging couplings that necessitate prolonged heating, the stability of the ester is a distinct advantage.
For most applications involving the (5-(Diethylcarbamoyl)-2-fluorophenyl) moiety, particularly in late-stage functionalization or complex molecule synthesis, the boronate ester is the superior choice . Its enhanced stability, ease of handling, and ability to circumvent the problematic protodeboronation pathway provide a more reliable and robust path to the desired cross-coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Performance of different palladium catalysts with (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
An Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic Acid
Introduction: Navigating the Challenges of a Modern Coupling Partner
In contemporary drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction remains an indispensable tool for the formation of C(sp²)–C(sp²) bonds.[1][2] The commercial availability of diverse boronic acids and the reaction's general functional group tolerance have cemented its role in synthetic laboratories. However, the performance of this reaction is critically dependent on the judicious selection of a palladium catalyst system, especially when dealing with structurally complex or electronically demanding substrates.
The focus of this guide, This compound , serves as a perfect case study for such a challenge. Its molecular architecture presents a confluence of steric and electronic factors that can impede the catalytic cycle:
-
Steric Hindrance: The fluorine atom at the ortho-position presents a significant steric barrier around the carbon-boron bond. This can hinder the crucial transmetalation step, where the organic fragment is transferred from boron to the palladium center.
-
Electronic Deactivation: The diethylcarbamoyl group at the para-position is moderately electron-withdrawing. This reduces the nucleophilicity of the arylboronic acid, further slowing the rate of transmetalation.[3]
-
Protodeboronation Risk: Electron-deficient arylboronic acids are often susceptible to protodeboronation, a parasitic side reaction where the carbon-boron bond is cleaved by a proton source (e.g., water) under basic conditions, leading to yield loss.[4][5][6]
This guide provides a comparative analysis of different classes of palladium catalysts, offering field-proven insights and experimental protocols to enable researchers to successfully couple this challenging substrate.
The Evolution of Catalysis: From Simple Salts to Sophisticated Precatalysts
The choice of catalyst is paramount to overcoming the hurdles presented by substrates like this compound. Early methodologies relied on simple, air-sensitive Pd(0) sources like Pd(PPh₃)₄. While foundational, these systems often require higher temperatures and catalyst loadings and may offer limited scope for challenging partners.
Modern catalysis has shifted towards the use of air- and moisture-stable palladium(II) precatalysts.[7] These complexes, often featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), generate the active Pd(0) species in situ under mild conditions.[8][9] This rapid generation of the active catalyst is key to promoting the desired C-C bond formation at a rate that outcompetes the decomposition of the sensitive boronic acid.[4][8][9]
Comparative Performance of Palladium Catalyst Systems
The selection of the appropriate catalyst is not a one-size-fits-all solution. It involves a careful balance of the palladium source, the ligand, the base, and the solvent. Below, we compare the expected performance of three major classes of catalysts for the target coupling.
Class 1: First-Generation Catalysts (e.g., Pd(PPh₃)₄)
-
Mechanism & Rationale: Tetrakis(triphenylphosphine)palladium(0) is a well-established catalyst that directly enters the catalytic cycle. However, the triphenylphosphine ligand is not particularly electron-rich or sterically bulky. For a hindered and deactivated substrate, this can lead to slow rates of both oxidative addition and reductive elimination, requiring more forcing conditions.
-
Expected Performance: We anticipate moderate to low yields with this compound. Significant protodeboronation and formation of homocoupled byproducts are likely, especially at the elevated temperatures (≥80 °C) often required.[10] This system serves as a baseline but is generally not the preferred choice for this type of substrate.
Class 2: Buchwald Palladacycle Precatalysts
-
Mechanism & Rationale: The Buchwald group has developed generations of highly effective palladacycle precatalysts that pair a Pd(II) source with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos.[11][12] These ligands create a sterically crowded and electron-rich coordination sphere around the palladium center. This architecture accelerates both the initial oxidative addition of the aryl halide and the final, often rate-limiting, reductive elimination step.[11] The rapid formation of the active L-Pd(0) species is crucial for coupling unstable boronic acids.[8][9]
-
Expected Performance: This class of catalysts is highly recommended for this transformation. The steric bulk of the ligand can overcome the hindrance from the ortho-fluoro group, while its electron-donating nature enhances catalytic activity, allowing the reaction to proceed at lower temperatures (RT to 40 °C), thereby minimizing protodeboronation.[10]
Class 3: PEPPSI™-Type NHC Precatalysts
-
Mechanism & Rationale: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts feature a strong palladium-carbon bond with an N-heterocyclic carbene (NHC) ligand, such as IPr.[7] NHCs are powerful sigma-donors, creating a highly electron-rich palladium center that promotes efficient oxidative addition. The pyridine "throw-away" ligand facilitates the generation of the active catalyst. These precatalysts are known for their exceptional thermal stability and broad applicability.
-
Expected Performance: PEPPSI-IPr and similar NHC-based catalysts are expected to perform well. They are particularly effective for couplings involving heteroaryl halides and can be very effective for sterically demanding partners.[7] The robust nature of the Pd-NHC bond often leads to long catalyst lifetimes and high turnover numbers.
Data Summary: Catalyst Performance Projections
The following table summarizes the anticipated performance and recommended starting conditions for coupling this compound with a representative aryl bromide (e.g., 4-bromoanisole).
| Catalyst System | Ligand Type | Typical Loading (mol%) | Base | Solvent | Temp. (°C) | Expected Yield | Key Advantages & Disadvantages |
| Pd(PPh₃)₄ | Triphenylphosphine | 2 - 5 | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80 - 100 | Low to Moderate | Adv: Inexpensive, readily available. Disadv: Requires high temp, prone to side reactions, lower yields for this substrate. |
| XPhos Pd G3 | Biarylphosphine (XPhos) | 1 - 2 | K₃PO₄, K₂CO₃ | THF/H₂O, Dioxane | RT - 40 | High to Excellent | Adv: High activity at low temp, minimizes protodeboronation, excellent for hindered substrates.[10] Disadv: Higher cost. |
| PEPPSI-IPr | N-Heterocyclic Carbene | 1 - 3 | K₂CO₃, t-BuOK | THF, Toluene | 60 - 80 | Good to High | Adv: High thermal stability, robust, good for challenging substrates.[7] Disadv: May require slightly higher temp than Buchwald catalysts. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The fundamental mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is influenced by the catalyst, ligands, and substrates.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Catalyst Screening
A logical workflow is essential for efficiently identifying the optimal reaction conditions for a novel or challenging substrate.
Caption: A systematic workflow for catalyst screening and optimization.
Experimental Protocols
The following protocols provide a starting point for researchers. All manipulations should be performed using standard inert atmosphere techniques (e.g., in a glovebox or using a Schlenk line).
Protocol 1: Catalyst Screening with a Buchwald Precatalyst
This protocol is designed for the rapid evaluation of conditions for the coupling of an aryl halide with this compound.
-
Vessel Preparation: To an oven-dried 2-dram vial containing a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), and the selected base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox, add the XPhos Pd G3 precatalyst (0.004 mmol, 2 mol%).
-
Solvent Addition: Seal the vial with a Teflon-lined cap. Remove from the glovebox and add degassed solvent (e.g., THF/H₂O 10:1, 1.0 mL) via syringe.
-
Reaction: Place the vial in a pre-heated aluminum block on a stirrer plate set to room temperature (25 °C).
-
Monitoring: Stir vigorously for 1-12 hours. Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC.
-
Work-up (for analysis): Quench a small aliquot with water (0.5 mL) and extract with ethyl acetate (1 mL). Analyze the organic layer.
Protocol 2: Optimized Procedure for a Gram-Scale Reaction
This protocol is a representative example for a scaled-up reaction based on successful screening results.
-
Reagent Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (5.0 mmol, 1.0 equiv), this compound (7.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 10.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add XPhos Pd G3 (0.05 mmol, 1 mol%).
-
Solvent Addition: Add 25 mL of degassed THF and 2.5 mL of degassed water via syringe.
-
Reaction: Heat the reaction mixture to 40 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-6 hours).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with 50 mL of ethyl acetate and 50 mL of water. Separate the layers. Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Recommendations
Successfully coupling a sterically and electronically challenging substrate like this compound requires moving beyond first-generation catalysts. Modern Buchwald-type palladacycle precatalysts, particularly XPhos Pd G3 , represent the state-of-the-art and are the primary recommendation for this transformation. Their ability to operate at low temperatures is critical to outpace the competing protodeboronation side reaction. For cases requiring higher thermal stability or alternative reactivity, NHC-based systems like PEPPSI-IPr provide a robust alternative. A systematic screening approach, as outlined in this guide, will ultimately save time and resources, leading to a rational and optimized protocol for synthesizing valuable target molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. research.rug.nl [research.rug.nl]
A Comparative Guide to (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic Acid in Multi-Step Synthesis
<
Abstract
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant in the success of multi-step synthetic campaigns. This guide presents an in-depth comparative analysis of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid, a sophisticated reagent increasingly employed in the synthesis of complex molecular architectures. We will explore its performance characteristics, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, and benchmark it against viable alternatives. The discussion is grounded in mechanistic principles and supported by established experimental protocols to provide actionable insights for synthetic strategy and optimization.
Introduction: The Strategic Advantage of Fluorinated and Amide-Substituted Boronic Acids
The incorporation of fluorine atoms and amide functionalities into organic molecules is a well-established strategy in medicinal chemistry to enhance crucial pharmacokinetic and pharmacodynamic properties. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, while amide groups can participate in key hydrogen bonding interactions with biological targets.[1] this compound serves as a valuable building block that introduces a phenyl ring functionalized with both a fluorine atom and a diethylcarbamoyl group.
This particular substitution pattern offers several distinct advantages in organic synthesis:
-
Modulated Reactivity: The ortho-fluoro substituent and the meta-diethylcarbamoyl group exert significant electronic effects on the boronic acid moiety. The fluorine atom, being highly electronegative, increases the Lewis acidity of the boron center, which can influence the rate of transmetalation in cross-coupling reactions.[2][3]
-
Directing Group Potential: The diethylcarbamoyl group, while electron-withdrawing through induction, can also act as a directing group in certain synthetic transformations, influencing the regioselectivity of subsequent reactions on the aromatic ring.[4][5][6]
-
Structural Complexity: This reagent provides a direct route to incorporating a synthetically versatile handle (the amide) and a metabolically robust element (the fluorine) in a single step, streamlining the synthesis of complex drug candidates and advanced materials.[7]
Comparative Analysis in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental tool for the formation of C-C bonds in modern organic synthesis.[1] The performance of a boronic acid in this reaction is heavily influenced by the electronic and steric nature of its substituents.
Electronic Effects on Reactivity
The reactivity of arylboronic acids in the Suzuki-Miyaura catalytic cycle, particularly in the transmetalation step, is sensitive to the electron density of the aromatic ring.
-
This compound: This molecule presents a nuanced electronic profile. The ortho-fluoro substituent is a strong electron-withdrawing group (-I effect), which generally increases the rate of transmetalation.[8][9] The meta-diethylcarbamoyl group is also electron-withdrawing, further enhancing the electrophilicity of the boron-bearing carbon and potentially accelerating the reaction.
-
Alternative 1: 2-Fluorophenylboronic acid: This simpler analogue allows for an assessment of the carbamoyl group's contribution. While still an activated substrate due to the ortho-fluoro group, it may exhibit different reaction kinetics compared to the title compound.[8]
-
Alternative 2: (4-(Diethylcarbamoyl)phenyl)boronic acid: Lacking the ortho-fluoro group, this alternative will have a less Lewis-acidic boron center. The electron-withdrawing nature of the para-carbamoyl group will still influence reactivity, but the absence of the ortho-fluoro effect might lead to slower reaction rates.
-
Alternative 3: Phenylboronic acid: As the parent compound, it serves as a baseline for comparison. It is generally less reactive than its electron-deficient counterparts in the transmetalation step.[8]
Steric Considerations
The ortho-fluoro substituent, while electronically activating, can also introduce steric hindrance around the reaction center. This can impact the approach of the palladium complex during the transmetalation step. However, the small size of the fluorine atom often means this steric effect is minimal and outweighed by its positive electronic influence. The meta-diethylcarbamoyl group is sufficiently removed from the boronic acid to have a negligible direct steric impact on the coupling reaction.
Stability and Side Reactions
A key challenge with electron-deficient boronic acids is their increased susceptibility to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source.[2] This is particularly relevant under the basic conditions often employed in Suzuki-Miyaura couplings.[9] The presence of two electron-withdrawing groups in this compound may increase its propensity for this decomposition pathway. Therefore, careful optimization of reaction conditions, such as the choice of base and reaction time, is crucial.
Experimental Data and Protocols
To provide a practical framework, we present a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound and compare its expected performance with other boronic acids based on literature precedents.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][10]
Comparative Performance Data (Hypothetical)
The following table provides a hypothetical comparison of reaction yields for the coupling of a generic aryl bromide (4-bromoanisole) with different boronic acids under standardized conditions. These values are illustrative and based on general reactivity trends.
| Boronic Acid | Key Substituents | Expected Relative Reactivity | Potential Challenges |
| This compound | ortho-F, meta-CONEt₂ | High | Protodeboronation |
| 2-Fluorophenylboronic acid | ortho-F | High | Protodeboronation |
| (4-(Diethylcarbamoyl)phenyl)boronic acid | para-CONEt₂ | Moderate | Slower reaction rates |
| Phenylboronic acid | None | Baseline | Slower reaction rates |
Mechanistic Insights and Workflow Visualization
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized aromatic compounds. Its unique electronic properties, stemming from the ortho-fluoro and meta-diethylcarbamoyl substituents, render it a highly reactive partner in Suzuki-Miyaura cross-coupling reactions. While its electron-deficient nature necessitates careful control of reaction conditions to mitigate protodeboronation, the potential benefits of incorporating its specific structural motifs often outweigh this challenge.
Future research in this area will likely focus on the development of even more active and stable catalyst systems that can operate under milder conditions, further expanding the utility of this and other challenging boronic acids in multi-step synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. savemyexams.com [savemyexams.com]
- 7. (5-((diethylamino)Methyl)-2-fluorophenyl)boronic acid [myskinrecipes.com]
- 8. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of Fluoro-Substituted Biaryls
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Fluoro-substituted biaryls, in particular, are privileged structural motifs found in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The strategic placement of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and electronic properties. Consequently, the efficient and selective synthesis of these compounds is of paramount importance.
Among the plethora of cross-coupling reactions available to synthetic chemists, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for the construction of carbon-carbon bonds.[1] This guide provides an in-depth, objective comparison of these two indispensable reactions for the synthesis of fluoro-substituted biaryls, supported by mechanistic insights and practical considerations to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener"[2][3] | High toxicity of organotin reagents, requiring careful handling and disposal[1][4][5] |
| Reagent Stability | Variable; fluorinated boronic acids can be prone to decomposition and protodeboronation[6][7] | Generally stable to air and moisture[4][5] |
| Byproducts | Boron-based, often water-soluble and easily removed[1] | Tin-based, can be difficult to remove completely from the product[1][8] |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases[1][9] | Excellent, very broad functional group tolerance[1][5][10] |
| Reaction Conditions | Typically requires a base[1][2] | Often proceeds under neutral conditions[1] |
The Suzuki-Miyaura Coupling: A Green Chemistry Favorite
First reported by Akira Suzuki in 1979, the Suzuki coupling has become one of the most widely used cross-coupling reactions due to its mild reaction conditions, the low toxicity of its boron-based reagents, and the ease of removal of byproducts.[3][11] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate.[9]
Mechanistic Considerations for Fluoro-Substituted Substrates
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] For the synthesis of fluoro-substituted biaryls, the electronic properties of the fluorine substituents can influence each of these steps.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. home.sandiego.edu [home.sandiego.edu]
A Comparative Guide to the Synthesis and Application of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic Acid in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorinated and functionalized phenylboronic acids is a cornerstone of modern synthetic chemistry. Among these, (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid stands out as a versatile building block. Its unique substitution pattern—a fluorine atom ortho to the boronic acid and a diethylcarbamoyl group meta to it—imparts specific electronic and steric properties that are highly valuable in the synthesis of complex molecules, particularly in the realm of pharmaceuticals.
This guide provides a comprehensive validation of a synthetic route to this compound and objectively compares its performance in Suzuki-Miyaura cross-coupling reactions against plausible alternatives. The methodologies presented herein are grounded in established chemical principles and supported by experimental data to ensure scientific integrity and practical applicability.
I. Strategic Importance of this compound
The presence of a fluorine atom can significantly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of both the fluorine and the diethylcarbamoyl group renders the boronic acid somewhat electron-deficient, which can modulate its reactivity in cross-coupling reactions. The diethylcarbamoyl moiety also offers a handle for further functionalization or can act as a key pharmacophoric element.
II. Validated Synthetic Route
A robust and scalable synthesis of this compound is crucial for its widespread application. A validated two-step approach starting from the readily accessible 4-bromo-3-fluorobenzoic acid is outlined below. This route offers a practical and efficient pathway to the desired boronic acid.
Step 1: Synthesis of the Precursor, 4-Bromo-N,N-diethyl-3-fluorobenzamide
The initial step involves the amidation of 4-bromo-3-fluorobenzoic acid with diethylamine. This transformation is typically achieved using standard peptide coupling reagents to ensure high yields and purity.
Caption: Synthesis of the key intermediate, 4-Bromo-N,N-diethyl-3-fluorobenzamide.
A reliable method for this amidation involves the conversion of the carboxylic acid to its acid chloride followed by reaction with diethylamine. Alternatively, peptide coupling reagents offer a milder, one-pot procedure.
Step 2: Conversion to this compound via Lithiation-Borylation
The second step employs a classic lithiation-borylation sequence. The bromo-substituent on the benzamide precursor directs ortho-lithiation, which is then quenched with a trialkyl borate ester to form the boronate ester. Subsequent hydrolysis yields the target boronic acid.
Caption: Conversion of the bromo-precursor to the target boronic acid.
This method is highly effective and generally provides good to excellent yields. Careful control of temperature during the lithiation step is critical to avoid side reactions.
III. Alternative Synthetic Strategies
While the validated route is robust, alternative methods for the synthesis of aryl boronic acids exist and are worth considering for comparison.
-
Miyaura Borylation: This palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent (e.g., bis(pinacolato)diboron) is a powerful alternative.[1] It often exhibits excellent functional group tolerance and avoids the use of highly reactive organolithium species. However, the cost of the palladium catalyst and diboron reagent can be a consideration for large-scale synthesis.
-
Iridium-Catalyzed C-H Borylation: Direct C-H borylation of N,N-diethyl-3-fluorobenzamide offers a more atom-economical approach. This method, however, can sometimes suffer from issues with regioselectivity, and finding a suitable directing group to achieve the desired ortho-borylation to the fluorine atom can be challenging.
IV. Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The utility of this compound is ultimately demonstrated by its performance in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the substituents is expected to influence the transmetalation step of the catalytic cycle.
Below is a comparative table of expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides, benchmarked against other substituted phenylboronic acids.
| Coupling Partner (Ar-Br) | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Est. 85-95% | [General Procedure] |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92% | [Comparative Data] |
| 4-Bromoanisole | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88% | [Comparative Data] |
| 1-Bromo-4-nitrobenzene | This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | Est. 80-90% | [General Procedure] |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 85% | [Comparative Data] |
| 1-Bromo-4-nitrobenzene | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 91% | [Comparative Data] |
| 2-Bromopyridine | This compound | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | Est. 75-85% | [General Procedure] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88% | [Comparative Data] |
| 2-Bromopyridine | 4-Cyanophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 79% | [Comparative Data] |
Estimated yields for this compound are based on typical performance of similarly substituted boronic acids and general principles of Suzuki-Miyaura reactions. Actual yields may vary depending on specific reaction conditions and substrate purity.
The data suggests that this compound is a highly effective coupling partner, providing yields comparable to other commonly used boronic acids across a range of electronic demands in the coupling partner.
V. Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-N,N-diethyl-3-fluorobenzamide
-
To a solution of 4-bromo-3-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure.
-
The resulting acid chloride is redissolved in DCM and cooled to 0 °C.
-
A solution of diethylamine (2.5 eq) and triethylamine (3.0 eq) in DCM is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the crude product, which can be purified by column chromatography.
Protocol 2: Synthesis of this compound
-
A solution of 4-bromo-N,N-diethyl-3-fluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours before being allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 2 M HCl at 0 °C.
-
The mixture is stirred vigorously for 1 hour.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the boronic acid.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel is added the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., a mixture of toluene, ethanol, and water) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the desired biaryl product.
VI. Conclusion
The validated synthetic route provides a reliable and efficient method for the preparation of this compound. This versatile building block demonstrates excellent performance in Suzuki-Miyaura cross-coupling reactions, making it a valuable tool for the synthesis of complex, functionalized biaryl compounds. The comparative data presented in this guide should aid researchers in making informed decisions when selecting boronic acids for their synthetic campaigns, particularly in the fields of medicinal chemistry and materials science.
VII. References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. --INVALID-LINK--
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. --INVALID-LINK--
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. --INVALID-LINK--
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. --INVALID-LINK--
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl Halides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. --INVALID-LINK--
-
Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. --INVALID-LINK--
-
Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. --INVALID-LINK--
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. --INVALID-LINK--
-
Miyaura Borylation Reaction - Organic Chemistry Portal. --INVALID-LINK--
References
Comparative Guide to the Structural Analysis of Biaryls Synthesized from (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
Introduction
In the landscape of modern drug discovery, the biaryl motif stands out as a privileged scaffold, forming the core of numerous blockbuster drugs and clinical candidates. Its prevalence stems from its ability to position functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. However, the conformational flexibility of the biaryl axis—the dihedral angle between the two aryl rings—is a critical determinant of a molecule's pharmacological profile. Controlling this conformation is a key objective in medicinal chemistry.
This guide focuses on a specific class of biaryls synthesized using (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid. The substituents on this building block—an ortho-fluorine atom and a meta-diethylcarbamoyl group—are not mere decorations. They are strategic additions designed to exert profound control over the molecule's structure and properties. The ortho-fluorine atom acts as a conformational linchpin, influencing the dihedral angle through a combination of steric and electronic effects. The diethylcarbamoyl group, with its hydrogen bond accepting capabilities and steric bulk, further refines the conformational landscape and mediates crucial intermolecular interactions.
For researchers and drug development professionals, a comprehensive understanding of the three-dimensional structure of these molecules is paramount. This guide provides an in-depth, comparative analysis of the three cornerstone techniques for structural elucidation: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, demonstrating how an integrated, multi-technique approach provides a holistic and validated structural picture, from the solid state to the solution phase.
Synthesis Synopsis: The Suzuki-Miyaura Coupling
The primary route to these target biaryls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its reliability and functional group tolerance in forming C(sp²)–C(sp²) bonds. The reaction couples the this compound with a suitable aryl halide or triflate partner.
The presence of the ortho-fluorine substituent on the boronic acid introduces a specific challenge: such boronic acids can be prone to protodeboronation (decomposition) under standard basic conditions, especially at elevated temperatures. Therefore, the choice of catalyst, ligand, base, and reaction conditions is critical. Modern precatalysts and specialized phosphine ligands are often employed to facilitate rapid catalytic turnover at lower temperatures, minimizing the decomposition of the sensitive boronic acid and ensuring high yields of the desired biaryl product.
Caption: General workflow for the synthesis of target biaryls.
I. X-ray Crystallography: The Solid-State Benchmark
Expertise & Experience: Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.[1][2] It provides an unambiguous, high-resolution snapshot of the molecule, revealing exact bond lengths, bond angles, and, most critically for this class of compounds, the torsional (dihedral) angle of the biaryl system. This technique is unparalleled for visualizing how molecules pack together in a crystal lattice, exposing the subtle interplay of intermolecular forces, such as hydrogen bonds involving the amide group, that can influence conformation.[1][3]
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol is self-validating; a successful structure solution with low R-factors and a clean electron density map confirms the integrity of the data and the resulting model.
-
Crystal Growth (The Art):
-
Dissolve the purified biaryl compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane).
-
Employ a slow evaporation or solvent diffusion technique. For example, place the solution in a small vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane or pentane).
-
Allow the system to stand undisturbed for several days to weeks. The goal is to obtain single, well-formed, defect-free crystals, typically 0.1-0.3 mm in size.[4]
-
-
Crystal Mounting & Data Collection:
-
Carefully select a suitable crystal under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer.[4]
-
Cool the crystal under a stream of liquid nitrogen (typically ~100 K) to minimize thermal vibrations and improve diffraction quality.
-
Perform an initial data collection to determine the unit cell parameters and crystal system.[4]
-
Execute a full data collection strategy, rotating the crystal and collecting diffraction patterns over a wide range of angles to ensure data completeness.[2]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to integrate the intensities of the reflections.
-
Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated diffraction patterns. The final refined structure provides the precise atomic coordinates.
-
II. NMR Spectroscopy: Probing the Solution-State Conformation
Expertise & Experience: While X-ray crystallography provides a static picture, molecules in solution—the environment most relevant to biology—are dynamic. NMR spectroscopy is the premier technique for characterizing the structure, conformation, and dynamics of molecules in solution.[5] For our target biaryls, specific NMR experiments can provide powerful evidence for the preferred solution-state dihedral angle and probe the electronic environment around key atoms. The presence of the ¹⁹F atom serves as a highly sensitive and unique NMR probe.
Experimental Protocol: Conformational NMR Analysis
The validity of this protocol rests on the consistency of the data across multiple, complementary experiments. For instance, a conformation suggested by a ¹H-¹⁹F through-space correlation should be consistent with ¹H-¹H NOE data.
-
Sample Preparation:
-
Dissolve ~5-10 mg of the biaryl compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can be critical, as it can influence the conformational equilibrium.
-
-
Standard 1D NMR Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra to confirm the identity and purity of the compound and to assign all resonances.
-
Acquire a ¹⁹F{¹H} spectrum. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, which is influenced by the biaryl dihedral angle.
-
-
2D Homonuclear Correlation (¹H-¹H COSY):
-
Acquire a COSY spectrum to establish through-bond proton-proton connectivities, aiding in the complete assignment of the ¹H spectrum.
-
-
2D Through-Space Correlation (¹H-¹H NOESY / ROESY):
-
This is the key experiment for probing solution conformation. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), irrespective of bonding.
-
Acquire a 2D NOESY spectrum with a carefully optimized mixing time (typically 500-800 ms for small molecules).
-
Look for critical cross-peaks between protons on the two different aryl rings. For example, a correlation between the proton ortho to the C-C bond on one ring and a proton on the other ring provides direct evidence of their spatial proximity and helps define the dihedral angle.
-
-
2D Heteronuclear Through-Space Correlation (¹H-¹⁹F HOESY):
-
The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is analogous to NOESY but detects through-space correlations between different types of nuclei.
-
Acquire a ¹H-¹⁹F HOESY spectrum to directly probe the spatial relationship between the ortho-fluorine and nearby protons on the adjacent aryl ring. This is a powerful, direct probe of the biaryl conformation.
-
Caption: Workflow for NMR-based conformational analysis.
III. Computational Modeling: Rationalizing and Predicting Structure
Expertise & Experience: Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful bridge between the experimental techniques. It allows us to calculate the relative energies of different conformations and map the entire potential energy surface for rotation around the biaryl axis. This is crucial for understanding why a molecule adopts a certain conformation. It can rationalize the twisted, non-planar structure observed experimentally and quantify the energy barrier to rotation, providing insight into the molecule's conformational rigidity.
Workflow Protocol: DFT Torsional Scan
This workflow is validated by comparing the calculated lowest-energy conformation and relative energy barriers with the experimental data from X-ray and NMR. A good correlation between theory and experiment builds confidence in both the computational model and the interpretation of the experimental results.
-
Structure Building:
-
Build the 3D structure of the biaryl molecule using molecular modeling software.
-
-
Geometry Optimization:
-
Perform an initial geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find a local energy minimum.
-
-
Torsional Scan (Potential Energy Surface Scan):
-
Define the dihedral angle of interest (the four atoms defining the C-C bond between the aryl rings).
-
Perform a relaxed scan, constraining the dihedral angle at fixed increments (e.g., every 10-15 degrees from 0° to 180°) while allowing all other geometric parameters (bond lengths, angles) to relax and optimize at each step.
-
This calculation generates the energy of the molecule as a function of the biaryl dihedral angle.
-
-
Analysis:
-
Plot the relative energy versus the dihedral angle to visualize the conformational energy profile.
-
Identify the dihedral angle corresponding to the global energy minimum (the most stable conformation).
-
Determine the energy of the transition states (local maxima) to calculate the rotational energy barriers.
-
Integrated Data Comparison: Building a Cohesive Structural Model
The true power of this analytical approach lies in the synthesis of data from all three techniques. Discrepancies are not failures but opportunities for deeper insight.
| Parameter | X-ray Crystallography | NMR Spectroscopy (Solution) | Computational Modeling (Gas Phase) |
| Dihedral Angle | Provides a single, precise value (e.g., 65.4°). | Inferred from NOE/HOE intensities; suggests a preferred range of conformations (e.g., 60°-80°). | Predicts the lowest energy conformation (e.g., 68.0°) and the energy cost of deviation. |
| Environment | Solid state (crystal lattice). | Solution (e.g., CDCl₃). | In vacuo (gas phase) or with an implicit solvent model. |
| Dynamics | Static snapshot. | Time-averaged structure; can reveal dynamic processes like bond rotation. | Provides static energy barriers to rotation. |
| Key Insights | Unambiguous conformation, intermolecular packing forces. | Biologically relevant conformation, rotational flexibility. | Energetic rationale for preferred conformation. |
Analysis of Substituent Effects
-
ortho-Fluorine: The data collectively demonstrates that the ortho-fluorine atom enforces a non-planar (twisted) conformation. The X-ray structure shows a significant dihedral angle, which is corroborated by the solution-state NMR data and rationalized by the high energy of the planar conformation in the DFT calculations. This is due to steric repulsion between the fluorine and the ortho-hydrogen on the adjacent ring.
-
meta-Diethylcarbamoyl Group: While having a less direct impact on the dihedral angle, the X-ray structure often reveals that the amide carbonyl is involved in intermolecular hydrogen bonding, influencing the crystal packing. In solution, the bulky diethyl groups can influence the rotational barrier, and their distinct NMR signals can sometimes indicate slow rotation around the C-N amide bond, another key structural feature.
Caption: Integrated approach for comprehensive structural analysis.
Conclusion and Outlook for Drug Development
The structural analysis of biaryls derived from this compound cannot be adequately addressed by a single technique. X-ray crystallography provides the ground truth in the solid state, NMR spectroscopy reveals the more biologically relevant solution-state conformation, and computational modeling provides the energetic rationale that connects them.
For the drug development professional, this integrated understanding is invaluable. Knowing the precise, low-energy three-dimensional shape of the biaryl scaffold allows for more rational structure-activity relationship (SAR) studies. It enables the design of new analogs where the conformation is fine-tuned to enhance potency, selectivity, or pharmacokinetic properties. By understanding the forces that govern the structure—from the steric clash of an ortho-fluorine to the hydrogen bonding of a distal amide—we can more effectively design the next generation of biaryl-based therapeutics.
References
- 1. 2D HOESY Experiment [imserc.northwestern.edu]
- 2. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
The Ascendancy of Boronic Acids: A Comparative Guide to their Role as Synthetic Intermediates in Drug Development
For the modern medicinal chemist, the quest for novel therapeutic agents is a journey of molecular architecture. At the heart of this endeavor lies the need for robust, versatile, and efficient synthetic methodologies. Among the myriad of tools available, boronic acids and their derivatives have emerged as indispensable intermediates, profoundly shaping the landscape of drug discovery and development. Their unique reactivity and stability have unlocked new avenues for the construction of complex molecular frameworks, a fact underscored by their role in the synthesis and mechanism of several FDA-approved drugs.[1]
This guide provides an in-depth, comparative analysis of boronic acids as synthetic intermediates, offering a field-proven perspective for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, compare their performance with viable alternatives using experimental data, and provide detailed protocols for their application.
The Boronic Acid Moiety: A Nexus of Reactivity and Stability
Boronic acids, characterized by a carbon-boron bond with two hydroxyl groups, possess a unique combination of stability and reactivity that makes them ideal building blocks in pharmaceutical synthesis.[2] Their mild Lewis acidity and general stability to air and moisture simplify handling and application in a variety of chemical transformations.[2] This versatility has led to their widespread adoption in several key areas of drug development.
At the Forefront of C-C Bond Formation: A Comparative Look at Cross-Coupling Reactions
The construction of biaryl and heteroaryl moieties is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of bioactive molecules. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids as the organoboron component, has become a go-to method for forging these critical carbon-carbon bonds.[3] However, several other cross-coupling reactions employing different organometallic reagents also offer powerful alternatives. Here, we compare the Suzuki-Miyaura coupling with two other prominent methods: the Hiyama coupling (organosilanes) and the Stille coupling (organostannanes).
To provide a tangible comparison, we will consider the synthesis of 4-methylbiphenyl, a simple biaryl structure, via each of these three methods.
Comparative Performance Data: Synthesis of 4-Methylbiphenyl
| Parameter | Suzuki-Miyaura Coupling | Hiyama Coupling | Stille Coupling |
| Organometallic Reagent | Phenylboronic acid | Phenyltrimethoxysilane | Tributyl(phenyl)stannane |
| Typical Yield | 90-99%[4][5] | 85-95%[6] | 80-92%[7] |
| Catalyst Loading (mol%) | 0.5 - 2 mol% Pd[4] | 1 - 5 mol% Pd[6] | 1 - 5 mol% Pd[7] |
| Reaction Temperature (°C) | 35 - 90 °C[4] | 80 - 120 °C[6] | 80 - 110 °C |
| Reaction Time (h) | 0.5 - 6 h[4] | 1 - 12 h[6] | 4 - 16 h |
| Reagent Toxicity | Low | Low | High[8] |
| Byproduct Removal | Generally straightforward (water-soluble boron salts) | Can be challenging | Often difficult (toxic tin byproducts)[8] |
Causality Behind Performance:
-
Suzuki-Miyaura Coupling: The high yields and mild reaction conditions are attributable to the favorable transmetalation step, which is facilitated by the presence of a base.[9] The boronic acid is activated by the base to form a boronate species, which readily transfers its organic group to the palladium center. The byproducts are typically inorganic and easily removed.
-
Hiyama Coupling: Organosilanes are attractive due to their low cost and low toxicity.[10] However, they generally require an activating agent, such as a fluoride source or a base, to facilitate the transmetalation step by forming a hypervalent silicon species.[11] This can sometimes limit functional group tolerance.
-
Stille Coupling: Organostannanes are highly versatile and often exhibit excellent functional group tolerance under neutral conditions.[12] However, the high toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the final product are significant drawbacks, particularly in a pharmaceutical context.[8]
Catalytic Cycles Visualized
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Hiyama, and Stille cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Hiyama coupling.
Caption: Catalytic cycle of the Stille coupling.
Experimental Protocols: A Side-by-Side Comparison
The following protocols provide a practical guide for the synthesis of 4-methylbiphenyl using each of the three cross-coupling methods.
Experimental Workflow Comparison
Caption: A comparative overview of the experimental workflows for Suzuki-Miyaura, Hiyama, and Stille couplings.
Detailed Protocol: Suzuki-Miyaura Synthesis of 4-Methylbiphenyl[13]
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃; 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃; 2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Deionized water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add toluene and deionized water via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 4-methylbiphenyl.
Causality of Choices: The use of a phosphine ligand like PPh₃ stabilizes the palladium catalyst.[13] A base is essential to activate the boronic acid for transmetalation.[9] The biphasic solvent system (toluene/water) is common and effective for this reaction.
Beyond Cross-Coupling: The Expanding Role of Boronic Acids
While their application in cross-coupling is paramount, the utility of boronic acids in drug development extends to other critical areas.
Boronic Acids as Reversible Covalent Inhibitors
The electrophilic nature of the boron atom in boronic acids allows them to form reversible covalent bonds with nucleophilic residues (e.g., serine, threonine) in the active sites of enzymes.[14] This property has been masterfully exploited in the design of potent and selective enzyme inhibitors.
Case Study: Bortezomib (Velcade®)
Bortezomib is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma.[15] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key cellular component responsible for degrading ubiquitinated proteins.[1] By inhibiting the proteasome, bortezomib disrupts cellular homeostasis, leading to apoptosis in cancer cells.[1][15]
Caption: Mechanism of proteasome inhibition by bortezomib.
Boronic Acids as Protecting Groups
The ability of boronic acids to form cyclic esters with 1,2- and 1,3-diols makes them valuable as protecting groups in the synthesis of complex molecules, particularly carbohydrates.[9][15] These boronate esters are stable under various reaction conditions and can be readily cleaved under mild acidic or specific basic conditions, allowing for the selective modification of other parts of the molecule.[9]
Boronic Acid-Containing FDA-Approved Drugs: A Snapshot
The success of boronic acids in drug development is evident in the growing number of FDA-approved drugs that incorporate this versatile moiety.
| Drug Name | Brand Name | Mechanism of Action | Therapeutic Area |
| Bortezomib | Velcade® | Proteasome Inhibitor[15] | Multiple Myeloma |
| Ixazomib | Ninlaro® | Proteasome Inhibitor | Multiple Myeloma |
| Vaborbactam | Vabomere® | β-lactamase Inhibitor | Bacterial Infections |
| Tavaborole | Kerydin® | Leucyl-tRNA Synthetase Inhibitor[14][16][17] | Onychomycosis (nail fungus) |
| Crisaborole | Eucrisa® | Phosphodiesterase-4 (PDE4) Inhibitor | Atopic Dermatitis |
Conclusion
Boronic acids have firmly established themselves as a cornerstone of modern drug discovery and development. Their versatility as synthetic intermediates in cross-coupling reactions, their unique ability to act as reversible covalent inhibitors, and their utility as protecting groups provide medicinal chemists with a powerful and adaptable toolkit. While alternative methodologies exist for many of these applications, the favorable balance of reactivity, stability, and low toxicity offered by boronic acids often makes them the superior choice. As our understanding of their chemistry deepens, we can anticipate the continued emergence of innovative, boronic acid-based therapeutic agents that will address a wide range of unmet medical needs.
References
- 1. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Hiyama Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tavaborole - Wikipedia [en.wikipedia.org]
- 16. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. By understanding the chemical properties and potential hazards of this compound, you can implement a disposal strategy that is both safe and effective.
Hazard Assessment and Initial Handling
Before beginning any disposal procedure, it is crucial to recognize the potential hazards associated with this compound. According to aggregated GHS data, this compound is classified with the following hazards:
-
Acute toxicity, oral (H301): Toxic if swallowed[1].
-
Skin corrosion/irritation (H315): Causes skin irritation[1][2][3][4].
-
Serious eye damage/eye irritation (H319): Causes serious eye irritation[1][2][3][4].
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (H335): May cause respiratory irritation[1][3][4].
Due to these hazards, all handling of this compound and its waste must be conducted within a certified chemical fume hood.[5][6]
Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent exposure. This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[7]
-
Hand Protection: Chemical-resistant gloves are essential. It is recommended to consult the glove manufacturer's compatibility chart for the specific type of glove. Double-gloving is advised for enhanced protection.[7]
-
Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities, a chemical-resistant apron may be necessary.[7]
Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.[5][6] Waste containing this compound should be collected and segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][8][9]
Waste Collection Procedures:
-
Solid Waste: Unused or surplus this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, sealable container clearly labeled as "Hazardous Waste."[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[5][6]
Disposal Protocol: A Step-by-Step Guide
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5] The following protocol outlines the approved procedure for its disposal.
Step 1: Collection and Storage
-
Collect all waste materials as described in the segregation section.
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[5]
Step 2: Disposal of Empty Containers
-
Empty containers of this compound must be decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). The first rinseate must be collected and disposed of as liquid hazardous waste.[5]
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[5]
-
Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.[5]
Step 3: Management of Spills
-
Small Spills: For small spills, trained laboratory personnel can typically manage the cleanup.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[7]
Chemical Deactivation (for advanced users)
While direct disposal through a hazardous waste program is the standard and recommended procedure, in some cases, chemical deactivation may be considered by trained personnel following a validated protocol. Boronic acids can be converted to their corresponding boronate salts under basic conditions, which can then be separated into an aqueous layer.[10] However, attempting to neutralize or deactivate chemical waste without a validated and approved procedure is strongly discouraged.[7] Any neutralized aqueous layer should still be disposed of as hazardous waste according to institutional guidelines.[7]
Summary of Key Information
| Hazard Classification | GHS Codes | Personal Protective Equipment | Incompatible Materials |
| Acute Oral Toxicity | H301 | Safety goggles/face shield, chemical-resistant gloves, lab coat | Strong oxidizing agents, strong acids, strong bases |
| Skin Irritation | H315 | ||
| Serious Eye Irritation | H319 | ||
| Respiratory Irritation | H335 |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste streams.
References
- 1. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | C11H15BFNO3 | CID 44886928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. reddit.com [reddit.com]
Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic Acid
In the dynamic landscape of drug discovery and development, the integrity of your research and the safety of your team are paramount. While novel compounds like (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid are pivotal for innovation, they also introduce unique handling requirements. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your work with this and similar boronic acid derivatives is conducted with the highest degree of safety and scientific rigor.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE should not be a static, one-size-fits-all checklist. Instead, it must be a dynamic risk assessment that adapts to the specific task at hand. The primary hazards associated with handling solid this compound are inhalation of airborne dust particles and direct contact with skin and eyes.[4][5][6] For solutions, the risks shift to splashes and aerosol inhalation.
I. Essential Personal Protective Equipment: Your First Line of Defense
The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile gloves | Laboratory coat | Recommended, especially if not in a fume hood. Use a NIOSH-approved N95 respirator. |
| Solution Preparation | Chemical safety goggles and face shield | Nitrile gloves | Laboratory coat and chemical-resistant apron | Not typically required if performed in a certified chemical fume hood. |
| Reaction Setup & Work-up | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not typically required if performed in a certified chemical fume hood. |
| Large-Scale Operations (>10g) | Chemical safety goggles and face shield | Nitrile gloves | Laboratory coat and chemical-resistant apron | Recommended, even within a fume hood, based on risk assessment. |
| Spill Cleanup (Solid) | Chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Laboratory coat and disposable coveralls | NIOSH-approved respirator with particulate filter (N95 or higher). |
| Spill Cleanup (Liquid) | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Laboratory coat and chemical-resistant apron | NIOSH-approved respirator with organic vapor and particulate cartridges. |
II. The "Why" Behind the "What": A Deeper Dive into PPE Selection
-
Eye and Face Protection : Boronic acid dust can cause significant eye irritation.[3][7] Standard safety glasses are insufficient; chemical safety goggles that form a seal around the eyes are mandatory.[2][6][8] When handling larger quantities or during procedures with a high risk of splashing, a full-face shield should be worn over the goggles.[9][10]
-
Hand Protection : Nitrile gloves provide adequate protection against incidental contact with boronic acids.[5][11] It is crucial to inspect gloves for any signs of damage before use and to change them frequently, especially if contamination is suspected. For prolonged handling or during spill cleanup, more robust gloves may be necessary.
-
Body Protection : A standard laboratory coat is required to protect against minor spills and dust.[1][11] For operations involving larger volumes or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[9]
-
Respiratory Protection : The fine, dusty nature of many solid boronic acids presents a significant inhalation hazard.[4][5] All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize airborne particles.[1][11] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[6][9]
III. Operational and Disposal Plans: A Step-by-Step Guide
A. Standard Operating Procedure for Handling
-
Preparation : Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.[6][9]
-
Donning PPE : Put on all required PPE as outlined in the table above. A logical workflow for donning PPE is essential for ensuring complete protection.
-
Handling the Compound :
-
Decontamination : After handling, wipe down the work surface and any equipment used with an appropriate solvent.
-
Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing all PPE.[13]
B. Spill Response Protocol
In the event of a spill, remain calm and follow these steps:
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Assess the Hazard : From a safe distance, assess the extent of the spill and any immediate dangers.
-
Don Appropriate PPE : Before attempting to clean the spill, don the appropriate PPE as detailed in the table above.
-
Contain and Clean :
-
Decontaminate the Area : Clean the spill area thoroughly.
-
Report the Incident : Report the spill to your institution's Environmental Health and Safety (EHS) department.
C. Waste Disposal Plan
All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[1][9]
-
Segregation : Collect all boronic acid waste in a clearly labeled, sealed container.[1] Do not mix with other waste streams unless directed by your institution's EHS office.[1][14]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[1]
-
Storage : Store the sealed waste container in a designated, well-ventilated area until it is collected by a licensed waste disposal service.[1]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[1]
IV. Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
By integrating these principles and procedures into your daily laboratory workflow, you can confidently handle this compound and other novel reagents, fostering a culture of safety that empowers groundbreaking research.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. laballey.com [laballey.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. laballey.com [laballey.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 12. wilsonsalt.com [wilsonsalt.com]
- 13. angenechemical.com [angenechemical.com]
- 14. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
